(-)-alpha-Himachalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3853-83-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1 |
InChI Key |
ZJSIKVDEOWWVEH-KBPBESRZSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Other CAS No. |
3853-83-6 |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of (-)-α-Himachalene in Plants: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-α-Himachalene is a bicyclic sesquiterpenoid of significant interest due to its aromatic properties and potential pharmacological activities. As a major constituent of the essential oils of various plants, particularly those of the Cedrus genus (e.g., Cedrus deodara and Cedrus atlantica), understanding its biosynthesis is crucial for metabolic engineering and the development of sustainable production platforms. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of (-)-α-Himachalene in plants, from its universal precursors to the final cyclization steps. It includes detailed experimental protocols for key research methodologies and presents quantitative data on its natural abundance. Visual diagrams generated using the DOT language are provided to illustrate the biochemical pathways and experimental workflows.
Introduction to (-)-α-Himachalene and Sesquiterpene Biosynthesis
(-)-α-Himachalene belongs to the vast class of plant secondary metabolites known as terpenoids, specifically the C15 sesquiterpenes. These compounds are biosynthesized from the precursor farnesyl pyrophosphate (FPP). The immense structural diversity of sesquiterpenes arises from the activity of a large family of enzymes called terpene synthases (TPSs), which catalyze the complex cyclization of the linear FPP molecule. The specific stereochemical control exerted by each TPS determines the final product, such as (-)-α-Himachalene.
The Biosynthetic Pathway of (-)-α-Himachalene
The biosynthesis of (-)-α-Himachalene in plants can be divided into two main stages: the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to form the himachalene skeleton.
Formation of Farnesyl Pyrophosphate (FPP)
FPP is synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
-
Mevalonate (MVA) Pathway: Primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols.
-
Methylerythritol Phosphate (MEP) Pathway: Located in the plastids and is the source of monoterpenes, diterpenes, and carotenoids.
Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP). Subsequently, farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to yield the C15 precursor, farnesyl pyrophosphate (FPP).
Cyclization of FPP to (-)-α-Himachalene
The final and committing step in the biosynthesis of (-)-α-Himachalene is the cyclization of FPP, catalyzed by a specific (-)-α-Himachalene synthase. While the dedicated plant enzyme has yet to be fully characterized, the general mechanism is believed to proceed through a series of carbocationic intermediates. The proposed cyclization cascade is as follows:
-
Ionization of FPP: The reaction is initiated by the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.
-
Initial Cyclization: The farnesyl carbocation undergoes an intramolecular cyclization to form a ten-membered ring intermediate.
-
Secondary Cyclization and Rearrangements: A second cyclization event, followed by a series of hydride shifts and rearrangements, leads to the formation of the characteristic himachalane bicyclic skeleton.
-
Deprotonation: The final step involves the stereospecific deprotonation of a carbocationic intermediate to yield the stable (-)-α-Himachalene.
Quantitative Data on (-)-α-Himachalene Content in Plants
The concentration of (-)-α-Himachalene varies significantly depending on the plant species, tissue type, and environmental conditions. The most prominent sources are the essential oils of cedarwood trees.
| Plant Species | Plant Part | (-)-α-Himachalene Content (%) | Reference |
| Cedrus deodara | Wood | 12.5 - 30.83 | [1][2] |
| Cedrus atlantica | Wood | Major Component | [3] |
Note: The table summarizes representative data. Actual concentrations can vary.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (-)-α-Himachalene biosynthesis.
Gene Cloning of a Putative (-)-α-Himachalene Synthase
Objective: To isolate the full-length cDNA of a candidate (-)-α-Himachalene synthase gene from a source plant (e.g., Cedrus deodara).
Methodology:
-
RNA Extraction: Total RNA is extracted from a tissue known to produce high levels of α-himachalene (e.g., young xylem of C. deodara) using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.
-
Degenerate PCR: Degenerate primers are designed based on conserved motifs of known sesquiterpene synthases. These primers are used to amplify a partial fragment of the putative himachalene synthase gene.
-
RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers designed from the partial fragment sequence to obtain the full-length cDNA sequence.
-
Full-Length cDNA Amplification: Once the full-length sequence is known, specific primers are designed to amplify the complete open reading frame (ORF) from the cDNA library.
-
Cloning and Sequencing: The amplified full-length ORF is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm its identity.
Heterologous Expression and Purification of Recombinant Enzyme
Objective: To produce a sufficient amount of the putative (-)-α-Himachalene synthase for functional characterization.
Methodology:
-
Vector Construction: The full-length ORF of the candidate gene is subcloned into an expression vector (e.g., pET-28a) that allows for the production of a tagged recombinant protein (e.g., with a His-tag).
-
Transformation: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).
-
Protein Expression: The bacterial culture is grown to an optimal density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Protein Purification: The tagged recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay and Product Identification
Objective: To determine the enzymatic activity of the recombinant protein and identify the reaction products.
Methodology:
-
Enzyme Reaction: The purified recombinant protein is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable reaction buffer containing a divalent cation (e.g., MgCl₂).
-
Product Extraction: The reaction products are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or pentane).
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Identification: The mass spectrum and retention time of the enzymatic product are compared with those of an authentic (-)-α-Himachalene standard to confirm its identity.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biosynthesis pathway of this compound from IPP and DMAPP.
Caption: Experimental workflow for identifying and characterizing a this compound synthase.
Conclusion and Future Perspectives
The biosynthesis of (-)-α-Himachalene in plants follows the general pathway of sesquiterpene production, culminating in a specific cyclization reaction catalyzed by a dedicated terpene synthase. While the precise enzyme and its mechanism in plants like Cedrus species are yet to be fully elucidated, the methodologies outlined in this guide provide a clear roadmap for future research. The identification and characterization of the (-)-α-Himachalene synthase gene will be a critical step towards the metabolic engineering of this valuable natural product in microbial or plant-based systems, enabling sustainable and scalable production for various applications. Future research should focus on the transcriptomic and proteomic analysis of high-producing plant tissues to identify candidate TPS genes and subsequently validate their function through heterologous expression and in vitro assays.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-alpha-Himachalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Himachalene, a naturally occurring bicyclic sesquiterpene, is a significant constituent of the essential oils derived from various species of the Cedrus genus, commonly known as cedarwood oil. Its intricate chemical architecture, characterized by a unique fused ring system and specific stereochemistry, has garnered considerable interest in the fields of natural product chemistry, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, including spectroscopic analysis. Furthermore, a representative total synthesis and its biosynthetic pathway are discussed to provide a complete chemical and biological context for this important natural product.
Chemical Structure and Physicochemical Properties
This compound is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol [1]. Its structure features a bicyclo[5.4.0]undecane core, which consists of a fused seven-membered ring and a six-membered ring.
IUPAC Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[2]annulene
CAS Number: 3853-83-6
Key Structural Features:
-
A bicyclic system composed of a cycloheptene and a cyclohexene ring.
-
Three chiral centers leading to stereoisomerism.
-
An exocyclic methylene group.
-
Three methyl groups, two of which are geminal.
Stereochemistry
The absolute configuration of the naturally occurring this compound has been determined as (1R,6S) or, using the IUPAC naming convention for fused ring systems, (4aS,9aR). The stereochemistry is crucial for its biological activity and chemical reactivity. The enantiomeric form, (+)-alpha-Himachalene, and other diastereomers also exist. The specific stereoisomer produced in nature is dictated by the stereochemical control of the terpene synthase enzymes involved in its biosynthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Appearance | Colorless oil | |
| Optical Rotation ([α]D) | Specific rotation values are reported, confirming its chiral nature. The negative sign indicates levorotatory properties. | |
| Boiling Point | Approximately 268-269 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in organic solvents like alcohol; insoluble in water. |
Spectroscopic Data for Structural Elucidation
The structure of this compound has been unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the carbon skeleton and the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data (Typical values in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.3-5.4 | m | |
| H-11a | ~4.7 | s | |
| H-11b | ~4.6 | s | |
| H-1 | ~2.8 | m | |
| H-4, H-5, H-8, H-9 | ~1.2-2.2 | m | |
| Me-12 | ~1.6 | s | |
| Me-13 | ~1.0 | s | |
| Me-14 | ~0.9 | s | |
| Me-15 | ~1.7 | s |
¹³C NMR Spectral Data (Typical values in CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-10 | ~150 |
| C-7 | ~148 |
| C-6 | ~134 |
| C-2 | ~123 |
| C-11 | ~110 |
| C-1 | ~48 |
| C-3 | ~40 |
| C-5 | ~38 |
| C-9 | ~37 |
| C-4 | ~32 |
| C-8 | ~28 |
| C-13 | ~27 |
| C-14 | ~25 |
| C-12 | ~24 |
| C-15 | ~23 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a fingerprint for the himachalane skeleton.
Key Mass Spectral Fragments (m/z): 204 (M+), 189, 161, 134, 119, 105, 93, 91, 79.
Experimental Protocols
Isolation and Purification of this compound from Cedrus atlantica Essential Oil
Objective: To isolate and purify this compound from the essential oil of Cedrus atlantica.
Materials:
-
Essential oil of Cedrus atlantica
-
Silica gel (for column chromatography)
-
Hexane (analytical grade)
-
Rotary evaporator
-
Glass column for chromatography
-
Fraction collector
-
GC-MS for analysis
Procedure:
-
Fractional Distillation (Optional): The crude essential oil can be subjected to fractional distillation under reduced pressure to enrich the sesquiterpene hydrocarbon fraction.
-
Column Chromatography: a. A glass column is packed with silica gel using hexane as the slurry solvent. b. A concentrated sample of the essential oil (or the enriched fraction) is loaded onto the top of the column. c. The column is eluted with hexane. Due to the nonpolar nature of himachalene, it will elute relatively quickly. d. Fractions are collected using a fraction collector.
-
Analysis and Pooling: a. Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition. b. Fractions containing pure this compound (typically identified by its retention time and mass spectrum) are pooled together.
-
Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield pure this compound.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Total Synthesis of this compound
The total synthesis of himachalenes has been a subject of interest for organic chemists to confirm the proposed structure and to develop routes for the synthesis of its analogs. One of the notable approaches involves an intramolecular Diels-Alder reaction. A simplified, representative retrosynthetic analysis is presented below.
Caption: A simplified retrosynthetic analysis of this compound.
One synthetic approach starts from readily available chiral precursors to establish the desired stereochemistry. Key steps often include the construction of the seven-membered ring and the introduction of the methyl and exocyclic methylene groups with stereocontrol. For instance, some syntheses utilize chiral pool starting materials like (R)-carvone or employ asymmetric reactions to set the stereocenters.
Biosynthesis of this compound
Sesquiterpenes, including this compound, are biosynthesized from farnesyl pyrophosphate (FPP). FPP itself is derived from the isoprenoid pathway. The key step in the formation of the himachalene skeleton is the enzyme-catalyzed cyclization of FPP.
The diagram below illustrates the general biosynthetic pathway leading to the precursor of himachalenes.
Caption: Biosynthetic pathway from IPP and DMAPP to this compound.
The enzyme himachalene synthase catalyzes the complex cyclization cascade of FPP, leading to the formation of the characteristic bicyclic skeleton of himachalenes. The stereochemical outcome of this reaction is strictly controlled by the enzyme's active site.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its isolation from natural sources, characterization by modern spectroscopic methods, and the challenges of its total synthesis have provided valuable insights for organic chemists. Furthermore, understanding its biosynthesis opens up possibilities for biotechnological production. For researchers in drug development, the unique scaffold of himachalene and its derivatives presents a promising starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for further research and development involving this important sesquiterpene.
References
Spectroscopic Profile of (-)-α-Himachalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (-)-α-Himachalene, a naturally occurring bicyclic sesquiterpene hydrocarbon. Found predominantly in the essential oils of various Cedrus species, this compound is of significant interest for its potential biological activities.[1] This document compiles its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and illustrates the analytical workflow.
Molecular Structure and Properties
-
Systematic Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[1]annulene[2]
-
Molecular Formula: C₁₅H₂₄[2]
-
Molecular Weight: 204.35 g/mol [2]
-
CAS Number: 3853-83-6[2]
Spectroscopic Data
The structural elucidation of (-)-α-Himachalene relies on a combination of spectroscopic techniques. The following sections summarize the key data obtained from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural analysis and assignment of proton and carbon signals in (-)-α-Himachalene.[1] While a complete, publicly available, and fully assigned high-resolution dataset is scarce, the following tables present representative ¹H and ¹³C NMR data compiled from literature and spectral databases for the himachalene scaffold. Chemical shifts can vary slightly based on solvent, concentration, and instrument frequency.
Table 1: ¹H NMR Spectroscopic Data for α-Himachalene
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Methyl Protons (3x) | 0.66 - 1.01 | Multiple Signals | Typically singlets or doublets for the three methyl groups. |
| Vinylic Methyl Protons | ~1.67 | Singlet (broad) | Methyl group attached to a double bond.[3] |
| Aliphatic Protons | 1.20 - 2.76 | Multiplet | Complex region with overlapping signals from methylene (CH₂) and methine (CH) protons in the bicyclic system.[3] |
| Olefinic Proton | ~5.40 | Singlet (broad) | Proton on the endocyclic double bond.[3] |
| Exocyclic Olefinic Protons | Not specified | Singlets | Two distinct signals are expected for the =CH₂ protons. |
Table 2: ¹³C NMR Spectroscopic Data for α-Himachalene
| Carbon Type | Chemical Shift (δ) ppm Range | Notes |
| sp³ Carbons | ||
| Methyl (CH₃) | 14 - 30 | Signals for the three methyl groups. |
| Methylene (CH₂) | 20 - 45 | Multiple signals for the CH₂ groups in the rings. |
| Methine (CH) | 30 - 55 | Signals for the CH groups in the rings. |
| Quaternary (C) | 30 - 45 | Signal for the quaternary carbon atom. |
| sp² Carbons | ||
| Olefinic (C=C) | 100 - 150 | Four signals are expected for the two double bonds. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in (-)-α-Himachalene, primarily the different types of C-H bonds associated with its alkane and alkene moieties.
Table 3: IR Absorption Data for α-Himachalene
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H Stretch (Alkenyl) | ~3070 - 3010 |
| C-H Stretch (Alkyl) | ~2960 - 2850 |
| C=C Stretch | ~1650 |
| C-H Bend (Alkyl) | ~1450, ~1370 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that serve as a fingerprint for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for analyzing volatile sesquiterpenes.[1]
Table 4: Mass Spectrometry Data for α-Himachalene
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 204 | Low | [M]⁺ (Molecular Ion) |
| 189 | Moderate | [M - CH₃]⁺ |
| 161 | Moderate | [M - C₃H₇]⁺ |
| 119 | 68 | Characteristic Fragment |
| 105 | 53 | Characteristic Fragment |
| 93 | 100 | Base Peak |
| 79 | 56 | Characteristic Fragment |
| 41 | 61 | Characteristic Fragment |
Note: Relative intensities are based on data from MassBank of North America (MoNA)[2].
Experimental Protocols
The following are detailed methodologies for the key experiments used to obtain the spectroscopic data for a sesquiterpene like (-)-α-Himachalene.
Sample Preparation
(-)-α-Himachalene is typically isolated from the essential oil of plant material (e.g., Cedrus deodara) via hydrodistillation or steam distillation, followed by chromatographic purification (e.g., column chromatography on silica gel). The purified compound should be a clear, colorless oil. For analysis, the sample must be free of solvent and other impurities.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified (-)-α-Himachalene in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 30° pulse width, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 30° pulse width, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise.
-
-
2D NMR Experiments (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.
-
-
Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: As (-)-α-Himachalene is an oil, a thin film method is ideal. Place a small drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of (-)-α-Himachalene (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 5-10°C/min to a final temperature of 280°C, held for 5-10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Source Temperature: ~230°C.
-
-
Data Analysis: Identify the peak corresponding to (-)-α-Himachalene by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with library data (e.g., NIST, Wiley) for confirmation.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like (-)-α-Himachalene.
Caption: Logical workflow for the spectroscopic analysis of (-)-α-Himachalene.
References
An In-depth Technical Guide to (-)-alpha-Himachalene: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-alpha-Himachalene, a naturally occurring bicyclic sesquiterterpene, is a significant constituent of the essential oils of various plants, most notably the Himalayan cedar (Cedrus deodara)[1]. This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and established chemical reactivity. Furthermore, this guide delves into its notable biological activities, including its anti-inflammatory and antimicrobial properties, and proposes potential mechanisms of action. Detailed experimental protocols for its isolation and chemical modification are also provided to support further research and development.
Physical and Chemical Properties
This compound is a volatile organic compound with a characteristic woody aroma. Its core chemical structure consists of a fused bicyclo[5.4.0]undecane skeleton.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| CAS Number | 3853-83-6 | [2] |
| IUPAC Name | (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[3]annulene | [2] |
| Boiling Point | 268.00 to 269.00 °C @ 760.00 mm Hg (est.) | [4][5] |
| Density | 0.939 kg/m ³ @ 20°C | [6] |
| Refractive Index | 1.5133 ± 0.0003 (20 °C) (for Himalayan Cedarwood Oil) | [7] |
| Optical Rotation, [α]D | Not explicitly found for this compound | |
| XLogP3-AA | 4.5 | [2][8] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methylene, and methine protons within the bicyclic structure.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the 15 carbon atoms, including those in the sp² hybridized double bonds and the sp³ hybridized ring system[9].
1.2.2. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used for the identification of this compound in essential oil mixtures[1][10]. The mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 204 and a fragmentation pattern that is indicative of the himachalane skeleton[2]. Key fragment ions are observed at m/z 93 (base peak), 119, 41, 79, and 105[2].
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of its double bonds, which are susceptible to various addition and oxidation reactions.
Epoxidation
The double bonds in this compound can be selectively epoxidized to form himachalene epoxides. This reaction can be carried out using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).
Diels-Alder Reactions
As a diene, this compound can participate in Diels-Alder reactions, leading to the formation of more complex polycyclic structures.
Experimental Protocols
Isolation of this compound from Cedrus deodara
A common method for the isolation of this compound involves the hydrodistillation of cedarwood oil followed by chromatographic separation.
3.1.1. Hydrodistillation
-
The wood of Cedrus deodara is chipped or powdered to increase the surface area.
-
The plant material is placed in a distillation apparatus with water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.
-
The condensed mixture of oil and water is collected, and the essential oil, being less dense, is separated from the aqueous layer.
3.1.2. Column Chromatography
-
A glass column is packed with silica gel as the stationary phase, using a non-polar solvent such as hexane to create a slurry.
-
The crude essential oil is loaded onto the top of the column.
-
A non-polar solvent (e.g., hexane) is used as the mobile phase to elute the non-polar compounds first.
-
Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
Fractions rich in this compound are combined and the solvent is evaporated to yield the purified compound.
Epoxidation of this compound
-
Dissolve the purified this compound in a suitable solvent, such as dichloromethane.
-
Add an equimolar amount of an epoxidizing agent (e.g., m-CPBA) to the solution at room temperature.
-
Stir the reaction mixture until completion, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is worked up by washing with a sodium bicarbonate solution to remove excess acid.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting epoxide can be further purified by column chromatography.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.
Anti-inflammatory Activity
Several studies have indicated that sesquiterpenes, including compounds structurally related to this compound, possess anti-inflammatory effects. A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
4.1.1. Proposed Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling cascade. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory cytokines like TNF-α and IL-6. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the production of inflammatory mediators[11][12][13][14][15][16].
Antimicrobial Activity
This compound has shown activity against various microorganisms, including the bacterium Staphylococcus aureus. The precise mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of key virulence factors.
4.2.1. Proposed Antimicrobial Mechanism of Action Workflow
One of the key virulence factors of S. aureus is alpha-hemolysin (Hla), a pore-forming toxin that damages host cell membranes[17][18][19][20][21]. It is hypothesized that this compound may interfere with the production or activity of Hla, thereby reducing the bacterium's ability to cause cell lysis and tissue damage.
Conclusion
This compound is a readily available natural product with a well-defined chemical structure and a range of interesting biological activities. Its anti-inflammatory and antimicrobial properties, coupled with its potential for chemical modification, make it a promising lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. This guide provides a solid foundation of its known properties and methodologies to facilitate such future investigations.
References
- 1. phcogres.com [phcogres.com]
- 2. This compound | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alpha-himachalene, 3853-83-6 [thegoodscentscompany.com]
- 5. alpha-himachalene [flavscents.com]
- 6. researchgate.net [researchgate.net]
- 7. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 8. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Positive and negative signaling components involved in TNFalpha-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Canonical NF-κB Signaling Pathway on the Proliferation and Odonto/Osteogenic Differentiation of Human Stem Cells from Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin [frontiersin.org]
- 18. Role of Staphylococcus aureus alpha-hemolysin in disease | Juliane Bubeck-Wardenburg Lab | Washington University in St. Louis [bubeckwardenburglab.wustl.edu]
- 19. Staphylococcus aureus α-Hemolysin Activates the NLRP3-Inflammasome in Human and Mouse Monocytic Cells | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Staphylococcus aureus-Derived α-Hemolysin Evokes Generation of Specialized Pro-resolving Mediators Promoting Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-α-Himachalene Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
(-)-α-Himachalene, a bicyclic sesquiterpene predominantly found in the essential oils of cedar trees, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure provides a versatile backbone for the synthesis of a wide array of derivatives and analogues. This technical guide offers a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (-)-α-Himachalene derivatives, with a focus on their potential in anticancer, anti-inflammatory, and antimicrobial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, providing detailed experimental protocols, quantitative biological data, and insights into the signaling pathways modulated by these compounds.
Synthesis of (-)-α-Himachalene Derivatives
The chemical modification of the parent (-)-α-Himachalene molecule has yielded a variety of derivatives with diverse biological activities. Key synthetic strategies include aromatization, oxidation, and the introduction of various functional groups.
Synthesis of Aryl Himachalene Derivatives
A common approach involves the dehydrogenation of the naturally occurring isomeric mixture of himachalenes (α, β, and γ) to produce aryl himachalene. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent mixture like ethyl acetate and methanol.[1] Further modifications, such as the introduction of imine groups, have been shown to enhance antimicrobial activity.[1]
Synthesis of Oxygenated Derivatives: 2-Himachelen-7-ol
The isolation and synthesis of oxygenated derivatives, such as 2-himachelen-7-ol (himachalol), have garnered significant interest due to their potent biological activities. Isolation from natural sources like the hexane extract of Cedrus libani heartwood can be achieved using column chromatography.[2] Hemisynthesis of trans-himachalol can be accomplished from himachalenes through a multi-step process involving the formation of himachalone monohydrochloride, followed by treatment with sodium ethoxide and a Grignard reaction.[3]
Detailed Experimental Protocol: Hemisynthesis of trans-Himachalol[3]
Step 1: Preparation of Himachalone Monohydrochloride
-
In a 100 mL flask, introduce 50 mL of ethanol (EtOH) and 4.28 g (62.1 mmol) of sodium ethoxide (EtONa).
-
Add 1 g (4.14 mmol) of himachalene monohydrochloride.
-
Heat the reaction mixture to 45 °C for 8 hours.
-
At the end of the reaction, evaporate the ethanol.
-
Extract the mixture with ethyl acetate and water.
-
Wash the organic phase with distilled water (2 x 20 mL).
-
Dry the organic phase over magnesium sulfate (MgSO₄) and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography using a hexane and hexane/ethyl acetate (90:10) gradient to obtain a dark red viscous oil.
Step 2: Grignard Reaction to Yield trans-Himachalol
-
Follow standard Grignard reaction procedures using the himachalone monohydrochloride obtained in Step 1.
-
Purify the resulting product using silica gel column chromatography with a hexane/ethyl acetate (95/5) eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC), mass spectrometry, and infrared spectroscopy.
Biological Activities and Quantitative Data
(-)-α-Himachalene and its derivatives exhibit a broad spectrum of biological activities. The following sections present quantitative data on their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of himachalene derivatives against various cancer cell lines. 2-Himachelen-7-ol, in particular, has demonstrated potent anticancer activity.[2]
Table 1: Anticancer Activity of 2-Himachelen-7-ol (IC₅₀ in µg/mL) [2]
| Cancer Cell Line | Tissue of Origin | 2-Himachelen-7-ol IC₅₀ | Cisplatin IC₅₀ |
| SF-268 | Brain (Glioblastoma) | 8.1 | Not specified |
| HT-29 | Colon (Adenocarcinoma) | 10.1 | >100 |
| Caco-2 | Colon (Adenocarcinoma) | 9.9 | Not specified |
| Sk-OV-3 | Ovary (Adenocarcinoma) | > 50 | Not specified |
Anti-inflammatory Activity
The anti-inflammatory properties of himachalene derivatives are linked to their ability to modulate key inflammatory pathways. 2-Himachelen-7-ol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[2]
Table 2: Anti-inflammatory Activity of 2-Himachelen-7-ol
| Assay | Model | Effect | Reference |
| COX-2 Protein Expression | LPS-induced rat monocytes | Dose-dependent inhibition | [2] |
| Formalin-induced paw edema | Rat model | Significant reduction in edema | [2] |
Antimicrobial Activity
Aryl himachalene derivatives have been synthesized and evaluated for their antimicrobial properties, showing notable activity against a range of bacteria and fungi. The introduction of an imine group has been found to significantly enhance antibacterial and antifungal efficacy.[1]
Table 3: Antimicrobial Activity of Aryl Himachalene Derivatives (MIC in µg/mL) [1]
| Compound | Bacillus subtilis | Micrococcus luteus | Staphylococcus aureus | Aspergillus parasiticus | Aspergillus ochraceous | Aspergillus sydowii |
| ar-himachalene (9) | 375 | >3000 | >3000 | >3000 | >3000 | >3000 |
| α-dehydro-ar-himachalene (11) | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 |
| bisdehydro-ar-himachalene (12) | >3000 | 625 | >3000 | >3000 | >3000 | >3000 |
| γ-dehydro-ar-himachalene (14) | 1500 | >3000 | >3000 | >3000 | >3000 | >3000 |
| Benzocycloheptenone (15) | 187.5 | 375 | 750 | 1500 | 1500 | 750 |
| Imine derivative (16a) | 93.7 | 187.5 | 375 | 187.5 | 187.5 | 93.7 |
| Imine derivative (16b) | 46.8 | 93.7 | 187.5 | 46.8 | 93.7 | 46.8 |
| Imine derivative (16c) | 93.7 | 187.5 | 375 | 93.7 | 187.5 | 93.7 |
| Imine derivative (16d) | 187.5 | 375 | 750 | 93.7 | 93.7 | 46.8 |
| Imine derivative (16e) | 46.8 | 93.7 | 187.5 | 23.4 | 46.8 | 23.4 |
Signaling Pathways and Mechanisms of Action
The biological effects of (-)-α-Himachalene derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Anticancer Mechanisms
The anticancer activity of himachalene derivatives is associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. In silico studies on pyrrolone-fused benzosuberene derivatives of himachalenes have suggested that the PI3K/AKT/mTOR signaling pathway is a potential target.[4]
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by himachalene derivatives.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of himachalene derivatives are, in part, mediated by the inhibition of COX-2 expression. COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.
Caption: Inhibition of COX-2 expression by 2-himachelen-7-ol in response to inflammatory stimuli.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of (-)-α-Himachalene derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in their respective growth medium and incubate overnight at 37 °C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of the himachalene derivatives (e.g., 50-1000 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol (based on a colorimetric inhibitor screening assay): [6]
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.
-
Incubation: In a 96-well plate, add the reaction buffer, heme, enzyme, and the himachalene derivative at various concentrations. Incubate at 37 °C for 10-20 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a short incubation (e.g., 2 minutes) at 37 °C, stop the reaction by adding a saturated stannous chloride solution.
-
Quantification: Quantify the amount of prostaglandin produced (e.g., PGF₂α) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
Protocol: [7]
-
Cell Treatment and Lysis: Treat cancer cells with the himachalene derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
Caption: General experimental workflow for the study of (-)-α-himachalene derivatives.
Pharmacokinetics and Structure-Activity Relationships
Pharmacokinetics
The pharmacokinetic properties of sesquiterpenes, including absorption, distribution, metabolism, and excretion (ADME), are critical for their development as therapeutic agents. Studies on sesquiterpene lactones suggest that they are generally permeable in the intestinal epithelium, but their absorption can be influenced by gastrointestinal pH and efflux transporters like P-glycoprotein.[1] Metabolism of sesquiterpenes is often extensive, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, with cytochrome P450 enzymes, particularly CYP3A4, playing a significant role.[1] While specific pharmacokinetic data for (-)-α-himachalene and its derivatives are limited, studies on cedarwood oil, which contains himachalenes, indicate that its constituents can be bioaccumulative.[8] Further research is needed to fully characterize the ADME profiles of individual himachalene derivatives.
Structure-Activity Relationships (SAR)
The biological activity of himachalene derivatives is closely linked to their chemical structure.
-
Antimicrobial Activity: The introduction of an imine group at the 5th position of the aryl himachalene scaffold significantly enhances antibacterial and antifungal activity compared to the parent aromatized derivatives.[1]
-
Anticancer Activity: The presence and position of oxygen-containing functional groups, as seen in 2-himachelen-7-ol, appear to be important for cytotoxicity against cancer cells.[2]
-
General Trends for Sesquiterpenes: For sesquiterpenes in general, the presence of α,β-unsaturated carbonyl moieties is often a key structural feature for biological activity, as they can act as Michael acceptors and interact with biological nucleophiles.[1]
Conclusion
(-)-α-Himachalene and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of new drugs. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, are supported by growing preclinical evidence. This technical guide provides a foundational resource for researchers in this field, offering detailed information on synthesis, quantitative biological data, and mechanistic insights. Future research should focus on expanding the library of himachalene derivatives, conducting more comprehensive structure-activity relationship studies, and undertaking detailed pharmacokinetic and in vivo efficacy studies to translate the therapeutic potential of these compounds into clinical applications.
References
- 1. Buy alpha-Himachalene [smolecule.com]
- 2. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From himachalenes to trans-himachalol: unveiling bioactivity through hemisynthesis and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-alpha-Himachalene | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. cefic-lri.org [cefic-lri.org]
A Technical Guide to the Occurrence of (-)-α-Himachalene in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural occurrence of the sesquiterpene (-)-α-Himachalene in various plant-derived essential oils. It includes quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of experimental workflows and associated biological pathways.
Introduction to (-)-α-Himachalene
(-)-α-Himachalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is a significant constituent of the essential oils of several aromatic plants, most notably from the Cedrus genus (cedarwood).[1] This compound, along with its isomers β-himachalene and γ-himachalene, contributes to the characteristic aroma of these oils and is a subject of growing research interest due to its potential biological activities.[2][3] Studies have indicated that α-himachalene and its derivatives possess antimicrobial, anti-inflammatory, and antispasmodic properties, making it a valuable molecule for pharmacological and chemical studies.[1][2][4]
Quantitative Occurrence of (-)-α-Himachalene in Essential Oils
The concentration of (-)-α-Himachalene varies significantly depending on the plant species, geographical origin, part of the plant used for extraction, and the distillation method. The most prominent sources are various species of cedar. The following table summarizes the quantitative data reported in the literature.
| Plant Species | Common Name | Plant Part | Percentage of α-Himachalene in Essential Oil (%) | Reference(s) |
| Cedrus atlantica | Atlas Cedar | Wood | 7.4 - 19.37 | [2][5] |
| Cedrus atlantica | Atlas Cedar | Wood | 15.63 | [6] |
| Cedrus atlantica | Atlas Cedar | Wood | 14.43 | [7][8] |
| Cedrus atlantica | Atlas Cedar | Wood | 14.21 | [9] |
| Cedrus deodara | Himalayan Cedar | Sawdust | 30.83 | [1][10] |
| Cedrus libani | Lebanon Cedar | Wood | 10.5 - 14.2 | [2] |
| Pinus roxburghii | Chir Pine | Bark | 6.82 | [1] |
| Laggera alata | - | - | Not specified, but present | [11][12][13] |
| Origanum vulgare | Common Oregano | - | 0.92 | [14] |
| Pimpinella anisum | Anise Seed | Seed | 0.20 | [2] |
Experimental Protocols
The extraction and analysis of essential oils to quantify (-)-α-Himachalene typically involve hydrodistillation or steam distillation followed by gas chromatography-mass spectrometry (GC-MS).
Essential Oil Extraction: Steam Distillation
Steam distillation is a common method for extracting essential oils from plant materials like wood, bark, or leaves.
-
Preparation of Plant Material : The plant material (e.g., cedarwood sawdust) is loaded into a still.[10] The material should be of an appropriate size to allow for efficient steam penetration.
-
Steam Generation : Steam is generated in a separate chamber and introduced into the bottom of the still.
-
Volatilization : The hot steam passes through the plant material, causing the volatile aromatic compounds, including α-himachalene, to vaporize.
-
Condensation : The mixture of steam and volatile compounds is then passed into a condenser. Cold water circulating around the condenser tube cools the vapor, causing it to condense back into a liquid.
-
Separation : The liquid mixture flows into a separator (such as a Florentine flask). Because essential oils are generally immiscible with water, they form a distinct layer on top of the water (hydrosol). The essential oil can then be physically separated.
-
Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.[14]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.[8][14]
-
Sample Preparation : A small volume of the essential oil (e.g., 1 µL) is diluted in a suitable solvent like methanol or hexane (e.g., in 1 mL).[15]
-
Injection : A small volume of the diluted sample (typically 1 µL) is injected into the GC system. The high temperature of the injection port vaporizes the sample.[15]
-
Separation (Gas Chromatography) :
-
Carrier Gas : An inert carrier gas, typically helium or hydrogen, flows continuously through the system.[15][16]
-
Column : The vaporized sample is carried onto a long, thin capillary column (e.g., 30 m x 0.25 mm) coated with a stationary phase (e.g., HP-5MS, a nonpolar column).[15]
-
Temperature Program : The column is housed in an oven that is heated according to a specific temperature program (e.g., starting at 60°C and increasing by 3°C/minute up to 240°C).[15] Components of the oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus achieving separation.
-
-
Detection and Identification (Mass Spectrometry) :
-
Ionization : As the separated components elute from the column, they enter the mass spectrometer, where they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions.
-
Mass Analysis : The fragments are sorted based on their mass-to-charge ratio.
-
Detection : A detector records the abundance of each fragment, generating a mass spectrum for each component.
-
-
Data Analysis : The resulting mass spectrum of each component is compared to spectral libraries (e.g., NIST, FFNSC) to confirm its identity.[17] The retention time (the time it takes for a compound to travel through the column) is also used for identification. The relative percentage of each component is calculated based on the peak area in the total ion chromatogram (TIC).[17]
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. Buy alpha-Himachalene [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Focus on alpha-himachalene, a molecule for aromatherapy [landema.com]
- 5. revues.imist.ma [revues.imist.ma]
- 6. Chemical Composition, Antioxidant and Antibacterial Activities and Acute Toxicity of Cedrus atlantica, Chenopodium ambrosioides and Eucalyptus camaldulensis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. naturesgift.com [naturesgift.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Chemical composition, and antibacterial and antioxidant activities of essential oils from Laggera tomentosa Sch. Bip. ex Oliv. et Hiern (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Composition of the Essential Oil of Laggera alata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Composition of the Essential Oil of Laggera alata. | Semantic Scholar [semanticscholar.org]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. scitepress.org [scitepress.org]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
The Pharmacological Potential of (-)-α-Himachalene: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-α-Himachalene, a bicyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oils of various aromatic plants, most notably the Himalayan cedar (Cedrus deodara) and the Atlas cedar (Cedrus atlantica)[1]. This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the current state of research on the pharmacological potential of (-)-α-himachalene, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antimicrobial Activity
(-)-α-Himachalene has demonstrated a notable spectrum of antimicrobial effects, with more pronounced activity often observed against Gram-positive bacteria[1]. While much of the research has been conducted on essential oils rich in himachalene isomers, studies on derivatives and the compound itself highlight its potential as an antimicrobial agent.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. While specific MIC values for pure (-)-α-himachalene are not extensively documented in publicly available literature, studies on related compounds and essential oils provide valuable insights. For instance, a study on aryl derivatives of himachalenes from Cedrus deodara essential oil indicated potential antimicrobial activity against some Gram-positive bacteria[1]. Notably, non-aromatic α-himachalene has been reported to be more active than its aromatized derivatives against both bacterial and fungal cultures[2]. One study reported MIC values for himachalene derivatives against a panel of microorganisms, as summarized in the table below. It is important to note that these values are for derivatives and not the pure (-)-α-himachalene.
| Microorganism | Compound/Extract | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Aryl himachalene derivatives (16a-16e) | 46.8 - 750 | [2] |
| Bacillus subtilis | Aryl himachalene derivatives (16a-16e) | 46.8 - 750 | [2] |
| Micrococcus luteus | Aryl himachalene derivatives (16a-16e) | 46.8 - 750 | [2] |
| Aspergillus sydowii | Himachalene derivatives | 23.4 - 187.5 | [3] |
| Aspergillus parasiticus | Himachalene derivatives | 23.4 - 187.5 | [3] |
| Aspergillus ochraceous | Himachalene derivatives | 23.4 - 187.5 | [3] |
Essential oils rich in α-himachalene have also shown significant antimicrobial action. For example, the essential oil of Cedrus atlantica, containing α-himachalene, exhibited potent bactericidal properties with minimum inhibitory concentration (MIC) values ranging from 0.0625% to 0.25% for bacteria[1].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the lowest concentration of (-)-α-himachalene that inhibits the visible growth of a microorganism.
Materials:
-
(-)-α-Himachalene
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Solvent for (-)-α-himachalene (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium with solvent)
-
Microplate reader
Procedure:
-
Preparation of (-)-α-Himachalene dilutions: Prepare a stock solution of (-)-α-himachalene in a suitable solvent. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the different concentrations of (-)-α-himachalene, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of (-)-α-himachalene at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.
Figure 1: Experimental workflow for the Broth Microdilution Method.
Anti-inflammatory Activity
The anti-inflammatory properties of (-)-α-himachalene are an emerging area of interest. While direct quantitative data for the pure compound is limited, studies on essential oils containing α-himachalene and related sesquiterpenes suggest a potential mechanism involving the modulation of key inflammatory pathways.
Quantitative Anti-inflammatory Data
Currently, there is a lack of specific IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO) by pure (-)-α-himachalene in the public domain. However, the essential oil of Cedrus atlantica, which contains a significant amount of α-himachalene, has been shown to possess anti-inflammatory properties[4]. Further research is needed to isolate and quantify the direct anti-inflammatory effects of (-)-α-himachalene.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of (-)-α-himachalene on NO production in RAW 264.7 macrophage cells.
Materials:
-
(-)-α-Himachalene
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite determination)
-
MTT or other cell viability assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of (-)-α-himachalene for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of (-)-α-himachalene at the tested concentrations. This is crucial to ensure that the observed reduction in NO is not due to cell death.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of (-)-α-himachalene compared to the LPS-stimulated control. If a dose-response is observed, the IC50 value can be calculated.
Figure 2: Experimental workflow for the Nitric Oxide Inhibition Assay.
Anticancer Activity
The potential of (-)-α-himachalene as an anticancer agent is an area of active investigation. While direct evidence for the pure compound is still emerging, studies on related himachalene derivatives have shown promising cytotoxic activity against various human cancer cell lines.
Quantitative Anticancer Data
There is a significant lack of publicly available, peer-reviewed data presenting the IC50 values of pure (-)-α-himachalene against cancer cell lines. However, research on derivatives of himachalene has demonstrated potent cytotoxic effects. For instance, 2-himachelen-7-ol, a derivative, has shown cytotoxic activity against brain (SF-268) and colon (HT-29, Caco-2) cancer cell lines[5]. The essential oil of Cedrus deodara bark, which contains a complex mixture of compounds, has also exhibited in vitro cytotoxic activity against colon cancer cell lines HCT-116 and SW-620, with IC50 values of 11.88 µg/mL and 14.63 µg/mL, respectively[6]. It is important to emphasize that these values are not for pure (-)-α-himachalene.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine the cytotoxic potential of a compound.
Objective: To evaluate the cytotoxic effect of (-)-α-himachalene on cancer cell lines.
Materials:
-
(-)-α-Himachalene
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Appropriate cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of (-)-α-himachalene. Include a vehicle control and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of (-)-α-himachalene to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: Experimental workflow for the MTT Cytotoxicity Assay.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which (-)-α-himachalene exerts its pharmacological effects are not yet fully elucidated. However, research on related compounds and essential oils suggests the potential involvement of key inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.
Potential Involvement of the NF-κB Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. The essential oil from the bark of Cedrus deodara has been shown to induce apoptosis in human colon cancer cells by inhibiting the NF-κB pathway[6]. Given that (-)-α-himachalene is a major component of this oil, it is plausible that it contributes to this inhibitory effect. The canonical NF-κB pathway involves the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
Figure 4: Potential inhibition of the NF-κB signaling pathway by (-)-α-Himachalene.
Potential Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. An in silico study suggested that pyrrolone-fused benzosuberene (PBS) compounds, semi-synthesized from himachalenes, could potentially target the α-isoform of PI3K, a key modulator of the PI3K/AKT/mTOR signaling pathway[3]. This suggests that himachalene-type sesquiterpenoids may have the potential to modulate this pathway. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt, which in turn activates mTOR, a central regulator of cell growth and proliferation.
Figure 5: Potential modulation of the PI3K/Akt/mTOR signaling pathway by (-)-α-Himachalene.
Conclusion and Future Directions
(-)-α-Himachalene presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. The existing data, although largely derived from studies on essential oils and derivatives, strongly suggests that the pure compound possesses significant biological activity. However, to fully realize its pharmacological potential, further research is imperative.
Future studies should focus on:
-
Isolation and purification of (-)-α-himachalene to enable rigorous testing of the pure compound.
-
Comprehensive in vitro screening to determine the specific MIC values against a broad panel of clinically relevant bacteria and fungi.
-
Quantitative in vitro anti-inflammatory studies to determine the IC50 values for the inhibition of key inflammatory mediators and to elucidate the precise mechanisms of action.
-
In-depth in vitro cytotoxicity screening against a diverse range of cancer cell lines to identify potential anticancer activity and determine IC50 values.
-
Mechanistic studies to confirm the direct effects of (-)-α-himachalene on signaling pathways such as NF-κB and PI3K/Akt/mTOR using techniques like Western blotting and reporter gene assays.
-
In vivo studies in appropriate animal models to validate the in vitro findings and to assess the safety and efficacy of (-)-α-himachalene.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this abundant and promising natural product.
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of (-)-α-Himachalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a major constituent of the essential oils of various cedar species, such as Cedrus atlantica and Cedrus deodara. Preliminary research has indicated a range of biological activities for α-himachalene and its derivatives, positioning it as a molecule of interest for further pharmacological investigation. This document provides a technical overview of the preliminary studies on the biological activities of (-)-α-himachalene, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.
Antimicrobial Activity
While studies on pure (-)-α-himachalene are limited, research on essential oils containing this sesquiterpene and its derivatives has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria and certain fungi.[1][2]
Quantitative Data
The following table summarizes the minimum inhibitory concentration (MIC) values reported for derivatives of himachalene and essential oils containing α-himachalene against various microbial strains. It is important to note that this data often pertains to derivatives or complex mixtures.
| Compound/Essential Oil | Microbial Strain | MIC (μg/mL) | Reference |
| ar-himachalene | Bacillus subtilis | 375 | [3] |
| bis-dehydro-ar-himachalene | Micrococcus luteus | 625 | [3] |
| γ-dehydro-ar-himachalene | Bacillus subtilis | 1500 | [3] |
| Himachalol & derivatives | Aspergillus fumigatus | 23.4-187.5 | [1] |
Note: The aromatized derivatives of himachalene showed no significant activity against Gram-negative bacteria like E. coli and P. aeruginosa at concentrations up to 3000 µg/mL.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[3]
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates for 24-48 hours.
- A few colonies are transferred to a sterile saline solution (0.85% NaCl).
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
- The inoculum is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compound:
- The test compound, (-)-α-himachalene, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Incubation:
- An equal volume of the prepared microbial inoculum is added to each well containing the serially diluted test compound.
- Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.
- The microtiter plate is incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
(-)-α-Himachalene has demonstrated anti-inflammatory properties through the inhibition of key enzymes and modulation of inflammatory signaling pathways.
Quantitative Data
Data on the anti-inflammatory activity often comes from studies of essential oils where α-himachalene is a major component.
| Essential Oil Source | α-Himachalene Content (%) | Assay | Activity/Result | Reference |
| Cedrus atlantica | 14.43 | 5-Lipoxygenase (5-LOX) Inhibition | Significant Inhibition | [4] |
| Cedrus deodara | Present | COX-2, TNF-α, NF-κB | Suppression of Activation |
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of 5-LOX, an enzyme crucial in the biosynthesis of leukotrienes.[4]
1. Reagent Preparation:
- Assay Buffer: 0.1 M phosphate buffer (pH 8.0).
- Enzyme Solution: Prepare a stock solution of 5-lipoxygenase (e.g., from potato or human recombinant) in the assay buffer to a concentration of approximately 10,000 U/mL.
- Substrate Solution: Prepare a solution of linoleic acid or arachidonic acid in the assay buffer.
- Test Compound: Dissolve (-)-α-himachalene in a suitable solvent (e.g., DMSO) to prepare a stock solution, and then create serial dilutions.
- Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).
2. Assay Procedure (in a UV-transparent 96-well plate or cuvettes):
- Blank: Assay buffer and substrate solution.
- Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.
- Test Sample: Assay buffer, enzyme solution, and test compound solution.
- Positive Control: Assay buffer, enzyme solution, and positive control solution.
- Pre-incubate the enzyme with the test compound or vehicle for a short period (e.g., 5-10 minutes) at room temperature.
- Initiate the reaction by adding the substrate solution to all wells.
3. Signal Detection:
- Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. The formation of a hydroperoxy derivative with a conjugated diene structure results in this absorbance.
4. Data Analysis:
- Calculate the rate of reaction for each sample.
- Determine the percentage of inhibition for each concentration of the test compound relative to the control.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway: Anti-inflammatory Mechanism
Antioxidant Activity
The antioxidant capacity of α-himachalene has been demonstrated in various in vitro assays, primarily through studies on essential oils where it is a significant component.
Quantitative Data
| Essential Oil Source | α-Himachalene Content (%) | Assay | Activity/Result | Reference |
| Cedrus atlantica | 19.37 | DPPH | 81.2% inhibition | |
| Cedrus atlantica | 19.37 | ABTS | 72.3% inhibition | |
| Pinus roxburghii | 6.82 | DPPH | Significant capacity | |
| Pinus roxburghii | 6.82 | H₂O₂ | Significant capacity |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Reagent Preparation:
- DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
- Test Compound: Prepare various concentrations of (-)-α-himachalene in a suitable solvent.
- Positive Control: A known antioxidant, such as ascorbic acid or Trolox.
2. Assay Procedure:
- In a 96-well microtiter plate, add a specific volume of the test compound or positive control to the wells.
- Add an equal volume of the DPPH working solution to each well.
- Include a blank control containing the solvent and DPPH solution.
- Mix thoroughly.
3. Incubation:
- Incubate the plate in the dark at room temperature for 30 minutes.
4. Absorbance Measurement:
- Measure the absorbance of each well at 517 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
- Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
Cytotoxic Activity
Derivatives of himachalene have shown potent cytotoxic activity against several human cancer cell lines. Studies on a related compound, 2-himachalen-7-ol (himachalol), which is a major constituent of some cedar oils, have provided insights into the potential anticancer mechanisms.
Quantitative Data
| Compound | Cancer Cell Line | IC₅₀ (μg/mL) | Reference |
| 2-himachalen-7-ol | Brain (SF-268) | 8.1 | [5] |
| 2-himachalen-7-ol | Colon (HT-29) | 10.1 | [5] |
| 2-himachalen-7-ol | Colon (Caco-2) | 9.9 | [5] |
| 2-himachalen-7-ol | Ovarian (Sk-OV-3) | > 50 | [5] |
Experimental Protocol: WST-1 Cell Viability Assay
This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
1. Cell Seeding:
- Seed cancer cells (e.g., SF-268, HT-29, Caco-2) into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of (-)-α-himachalene in the culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
- Include vehicle-treated control wells.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. WST-1 Reagent Addition:
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
4. Absorbance Measurement:
- Shake the plate thoroughly for 1 minute on a shaker.
- Measure the absorbance of the samples at a wavelength between 420-480 nm (maximum absorbance around 440 nm) using a microplate reader. A reference wavelength above 600 nm can be used.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
- Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway: Potential Anticancer Mechanism
Studies on himachalene derivatives suggest the involvement of key signaling pathways in their cytotoxic effects.
Conclusion
Preliminary studies on (-)-α-himachalene and its related compounds indicate a promising spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The data, primarily derived from essential oil studies and derivatives, underscore the need for further research on the purified (-)-α-himachalene isomer to fully elucidate its therapeutic potential. The mechanisms appear to involve the modulation of key signaling pathways such as NF-κB, PI3K/AKT, and MAPK/Erk, as well as the inhibition of pro-inflammatory enzymes like 5-LOX. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the pharmacological properties of this natural sesquiterpene.
References
Enantioselective Synthesis of (-)-α-Himachalene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Himachalene, a bicyclic sesquiterpene, is a key component of the essential oils of various Cedrus species. Its unique chemical architecture and potential biological activities have made it a target of significant interest in the field of organic synthesis. The development of enantioselective synthetic routes is crucial for accessing stereochemically pure (-)-α-Himachalene, enabling detailed pharmacological studies and potential applications in drug discovery. This technical guide provides an in-depth overview of a robust and widely recognized enantioselective total synthesis of (-)-α-Himachalene, starting from the readily available chiral pool starting material, (S)-carvone. The synthesis of the enantiomeric (+)-α-Himachalene from (R)-carvone is well-established, and by applying the principles of stereospecific synthesis, the route to the desired (-)-enantiomer is presented here.
Overall Synthetic Strategy
The synthesis commences with the chiral starting material (S)-carvone and proceeds through a series of key transformations to construct the bicyclo[5.4.0]undecane core of (-)-α-Himachalene. The key strategic elements of this synthesis include a Robinson annulation to form a key bicyclic intermediate, followed by stereoselective manipulations and finally, the introduction of the exocyclic methylene group to yield the target molecule.
Caption: Overall workflow for the enantioselective synthesis of this compound.
Key Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of (-)-α-Himachalene, along with tabulated quantitative data.
Step 1: Robinson Annulation of (S)-Carvone
The synthesis begins with a Robinson annulation reaction between (S)-carvone and methyl vinyl ketone to construct the core bicyclic ring system.
Caption: Key transformation in the Robinson Annulation step.
Experimental Protocol:
To a solution of (S)-carvone (1.0 eq) in a suitable solvent such as ethanol, is added a catalytic amount of a base, for example, potassium hydroxide (KOH). The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the bicyclic ketone intermediate.
| Reactant/Reagent | Molar Ratio | Typical Solvent | Temperature | Reaction Time | Yield (%) |
| (S)-Carvone | 1.0 | Ethanol | Room Temp. | 24-48 h | 75-85 |
| Methyl Vinyl Ketone | 1.1 | ||||
| Potassium Hydroxide | catalytic |
Step 2: Stereoselective Reductions and Functional Group Manipulations
This stage of the synthesis involves a series of reactions to establish the correct stereochemistry and functional groups required for the himachalene skeleton. This multi-step sequence typically includes reduction of the ketone, protection of the resulting alcohol, and other functional group interconversions.
Experimental Protocol (Representative Reduction Step):
The bicyclic ketone intermediate (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol and cooled to 0 °C. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted. The crude alcohol is then carried forward to the next step, which may involve protection of the hydroxyl group as a suitable ether or ester.
| Intermediate | Reagent | Molar Ratio | Solvent | Temperature | Yield (%) | Diastereomeric Ratio |
| Bicyclic Ketone | NaBH₄ | 1.5 | Methanol | 0 °C to RT | 90-95 | >10:1 |
Step 3: Wittig Reaction for Exocyclic Methylene Group Installation
The final key transformation is the introduction of the exocyclic methylene group via a Wittig reaction.
Caption: Final step in the synthesis of this compound.
Experimental Protocol:
To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.4 eq) dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour. The solution is then cooled to -78 °C, and a solution of the precursor ketone (1.0 eq) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield (-)-α-Himachalene.
| Reactant | Reagent | Molar Ratio | Solvent | Temperature | Yield (%) |
| Precursor Ketone | Methyltriphenylphosphonium bromide / n-BuLi | 1.5 | THF | -78 °C to RT | 80-90 |
Conclusion
The enantioselective total synthesis of (-)-α-Himachalene from (S)-carvone provides an efficient and stereocontrolled route to this important natural product. The key transformations, including the Robinson annulation and the Wittig reaction, are robust and well-documented methodologies in organic synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize (-)-α-Himachalene for further investigation into its chemical and biological properties. The presented data and workflows offer a clear and concise resource for professionals in the fields of chemical research and drug development.
The Enigmatic Pathway of (-)-α-Himachalene Biosynthesis in Cedrus deodara: A Technical Overview and Research Prospectus
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Himachalene, a bicyclic sesquiterpenoid, is a principal and characteristic component of the essential oil extracted from the Himalayan cedar, Cedrus deodara. This natural product and its derivatives have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. Despite its abundance and biological significance, the precise enzymatic pathway and regulatory mechanisms governing the biosynthesis of (-)-α-Himachalene in Cedrus deodara remain largely uncharacterized in publicly available scientific literature.
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of (-)-α-Himachalene in Cedrus deodara, based on the well-established principles of sesquiterpenoid biosynthesis in plants. It outlines the key enzymatic steps, precursor molecules, and a prospective experimental workflow for the definitive elucidation of this pathway. While specific quantitative data and detailed experimental protocols for Cedrus deodara are not currently available, this document serves as a foundational resource for researchers aiming to investigate this scientifically important metabolic route.
The Putative Biosynthetic Pathway of (-)-α-Himachalene
All sesquiterpenoids, including (-)-α-Himachalene, are derived from the C15 precursor, farnesyl pyrophosphate (FPP). In plants, FPP is synthesized via the mevalonic acid (MVA) pathway, which primarily occurs in the cytosol. The final and most critical step in the biosynthesis of (-)-α-Himachalene is the cyclization of the linear FPP molecule, a reaction catalyzed by a specific class of enzymes known as terpene synthases or terpene cyclases.
The Mevalonic Acid (MVA) Pathway: Synthesis of the Precursor FPP
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key regulatory point in the pathway. A series of phosphorylation and decarboxylation reactions then convert mevalonic acid into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, farnesyl pyrophosphate (FPP).
Caption: The Mevalonic Acid (MVA) pathway leading to the synthesis of Farnesyl Pyrophosphate (FPP).
The Cyclization of FPP to (-)-α-Himachalene
The structural diversity of sesquiterpenoids arises from the complex cyclization reactions of FPP catalyzed by sesquiterpene synthases. It is hypothesized that a specific, yet to be identified, (-)-α-Himachalene synthase is responsible for the conversion of FPP to (-)-α-Himachalene in Cedrus deodara. This enzyme would bind FPP in its active site, facilitate the removal of the pyrophosphate group to generate a reactive carbocation, and then guide a series of intramolecular cyclizations and rearrangements to form the characteristic himachalane bicyclic skeleton.
Caption: Proposed cyclization of FPP to (-)-α-Himachalene catalyzed by a specific synthase.
Quantitative Data on (-)-α-Himachalene Content in Cedrus deodara
While a dedicated study on the biosynthesis pathway is lacking, several phytochemical analyses have quantified the abundance of himachalenes in the essential oil of Cedrus deodara. These studies provide valuable baseline data for future biosynthetic investigations. The data is typically obtained through gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil extracted from various tissues of the plant, most commonly the wood.
Table 1: Reported Content of Himachalene Isomers in Cedrus deodara Essential Oil
| Component | Reported Percentage Range (%) | Analytical Method | Source Tissue |
| (-)-α-Himachalene | 10 - 25 | GC-MS | Wood |
| β-Himachalene | 30 - 50 | GC-MS | Wood |
| γ-Himachalene | 5 - 15 | GC-MS | Wood |
Note: The exact percentages can vary depending on the geographical origin, age of the tree, and the specific extraction method used.
Prospective Experimental Protocols for Elucidating the Biosynthetic Pathway
To definitively characterize the biosynthesis of (-)-α-Himachalene in Cedrus deodara, a multi-step experimental approach is required. The following protocols outline a standard workflow for the identification, cloning, and functional characterization of the responsible sesquiterpene synthase.
Transcriptome Sequencing and Candidate Gene Identification
-
RNA Extraction: Isolate total RNA from Cedrus deodara tissues known to produce high levels of himachalenes (e.g., young wood or needles).
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput transcriptome sequencing (e.g., using Illumina or PacBio platforms).
-
De Novo Assembly and Annotation: Assemble the sequencing reads to reconstruct the transcriptome. Annotate the assembled transcripts by comparing them against public protein and gene databases (e.g., NCBI nr, Swiss-Prot).
-
Candidate Gene Mining: Identify putative terpene synthase genes based on sequence homology to known sesquiterpene synthases. Look for conserved motifs such as the DDxxD and NSE/DTE domains, which are characteristic of Class I terpene synthases.
Gene Cloning and Heterologous Expression
-
Full-Length cDNA Cloning: Design gene-specific primers based on the transcriptome data and amplify the full-length coding sequences (CDS) of the candidate terpene synthase genes using reverse transcription PCR (RT-PCR).
-
Vector Construction: Clone the amplified CDS into a suitable bacterial expression vector (e.g., pET series or pGEX series) that allows for the production of a recombinant protein, often with an affinity tag (e.g., His-tag or GST-tag) for purification.
-
Heterologous Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).
Enzyme Purification and in Vitro Functional Assay
-
Protein Extraction and Purification: Lyse the E. coli cells and purify the recombinant terpene synthase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay: Incubate the purified enzyme with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent metal cofactor (typically Mg²⁺).
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or pentane) and analyze them by gas chromatography-mass spectrometry (GC-MS).
-
Product Identification: Compare the mass spectrum and retention time of the enzymatic product with that of an authentic (-)-α-Himachalene standard to confirm the enzyme's function.
Kinetic Analysis
To determine the kinetic parameters of the characterized (-)-α-Himachalene synthase, enzyme assays are performed with varying concentrations of the substrate (FPP). The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Kₘ and kcat values.
Caption: A generalized experimental workflow for the identification and characterization of a (-)-α-Himachalene synthase.
Signaling Pathways and Regulation
The biosynthesis of terpenoids in plants is tightly regulated by a variety of internal and external factors. While specific signaling pathways controlling (-)-α-Himachalene production in Cedrus deodara have not been elucidated, general principles of sesquiterpenoid regulation likely apply.
Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are well-known inducers of terpenoid biosynthesis as part of the plant's defense response against herbivores and pathogens. Biotic and abiotic stresses, such as mechanical wounding, insect attack, or exposure to elicitors, can also trigger the upregulation of genes involved in the MVA pathway and the specific terpene synthases. The regulation often occurs at the transcriptional level, with transcription factors playing a crucial role in activating the expression of biosynthetic genes.
Conclusion and Future Directions
The biosynthesis of (-)-α-Himachalene in Cedrus deodara represents a compelling area for future research. While the general framework of sesquiterpenoid biosynthesis provides a strong hypothetical basis, the specific enzymes and regulatory networks in this iconic Himalayan tree remain to be discovered. The application of modern 'omics' technologies, particularly transcriptome sequencing, coupled with biochemical characterization, will be instrumental in isolating and characterizing the elusive (-)-α-Himachalene synthase.
Elucidation of this pathway will not only provide fundamental insights into the chemical ecology and metabolism of Cedrus deodara but also open avenues for the metabolic engineering of this valuable natural product. The identified genes and enzymes could be utilized in microbial chassis for the sustainable production of (-)-α-Himachalene and its derivatives, thereby providing a platform for the development of new pharmaceuticals and other valuable bioproducts. Further research into the regulatory mechanisms will also be critical for understanding how to enhance the natural production of this important sesquiterpenoid.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of (-)-α-Himachalene
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is a significant constituent of the essential oils derived from various cedarwood species, most notably Himalayan cedar (Cedrus deodara) and Atlas cedar (Cedrus atlantica).[2][3][4] This compound and its isomers, β- and γ-himachalene, are valued for their characteristic woody aroma and are investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[3][5] The effective extraction and purification of (-)-α-Himachalene are critical for its study and application in pharmacology and other fields. This document provides detailed protocols for its extraction from raw plant material and subsequent purification to a high degree of purity.
Data Presentation: Comparison of Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy depends on the desired yield, purity, and available resources. The following tables summarize quantitative data from various studies.
Table 1: Yield and Composition of Cedarwood Essential Oil from Various Extraction Methods
| Plant Source | Extraction Method | Essential Oil Yield (%) | α-Himachalene Content (%) | Reference |
| Cedrus deodara (Sawdust) | Hydrodistillation | 2.1 | 30.83 | [6] |
| Cedrus deodara (Wood Chips) | Hydrodistillation | Not specified | 17.1 | [2] |
| Cedrus deodara (Wood) | Hydrodistillation | Not specified | 13.83 | [7] |
| Cedrus atlantica (Wood) | Hydrodistillation/Steam Distillation | 2.5 - 2.6 | 7.4 - 17.1 | [3] |
| General | Supercritical Fluid Extraction (SFE) | 10-30% improvement over traditional methods | Not specified | [3] |
| General | Ultrasound-Assisted Extraction (UAE) | 20-35% improvement over conventional methods | Not specified | [3] |
Table 2: Purity Enhancement of α-Himachalene through Purification Techniques
| Starting Material | Purification Method | Resulting Purity/Composition | Reference |
| C. deodara Essential Oil | Column Chromatography (Pentane Fraction) | Himachalene enriched fraction (52.35% total himachalenes) | [8] |
| Patchouli Oil (for similar sesquiterpenes) | Vacuum Fractional Distillation | α-Guaiene purity increased to 31.05% | [9] |
Experimental Workflows and Diagrams
A general workflow for the isolation of (-)-α-Himachalene involves an initial extraction of the essential oil from the plant matrix, followed by purification steps to separate the target compound from other constituents.
Caption: Overall workflow for extraction and purification of (-)-α-Himachalene.
Experimental Protocols
Protocol 1: Extraction of Cedarwood Essential Oil via Steam Distillation
Steam distillation is a conventional and widely used method for extracting volatile compounds like sesquiterpenes from plant materials.[2] The process uses steam to vaporize the volatile compounds, which are then condensed and collected.[10]
Materials:
-
Ground cedarwood chips or sawdust (particle size 0.5–1 mm for better efficiency)
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, collection vessel/separatory funnel)[11]
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit as per the manufacturer's instructions. Ensure all glass joints are properly sealed.[11]
-
Boiling Flask: Fill the boiling flask to about two-thirds of its volume with distilled water. Add boiling chips to ensure smooth boiling.
-
Biomass Flask: Place the ground cedarwood material into the biomass flask. Do not pack too tightly to allow for even steam penetration.
-
Distillation: Heat the boiling flask using the heating mantle to generate steam. The steam will pass through the biomass, carrying the volatile essential oils with it.[11]
-
Condensation: The steam and essential oil vapor mixture travels to the condenser. Circulate cold water through the condenser jacket to cool the vapor, causing it to condense back into a liquid.
-
Collection: Collect the condensate, which consists of a biphasic mixture of water (hydrosol) and the less dense essential oil, in a separatory funnel. The essential oil will typically form a layer on top of the water.[11]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (hydrosol) and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the crude essential oil in a sealed, airtight amber glass vial at 4°C to prevent degradation.
Caption: The process of steam distillation for essential oil extraction.
Protocol 2: Extraction via Supercritical Fluid Extraction (SFE)
SFE is a "green" technology that uses a supercritical fluid, typically CO₂, as the extraction solvent.[12] It offers high selectivity and avoids the use of organic solvents.[13]
Materials:
-
Ground cedarwood chips or sawdust
-
Supercritical Fluid Extraction system
-
High-purity carbon dioxide (CO₂)
Procedure:
-
Sample Preparation: Load the ground and dried cedarwood material into the extraction vessel of the SFE system.
-
System Parameters: Set the SFE system parameters. Typical conditions for sesquiterpene extraction are:
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the essential oils.
-
Separation: The CO₂ laden with the extract flows into a separator vessel at a lower pressure and/or different temperature. This change in conditions causes the CO₂ to lose its solvating power, and the extract precipitates out.[13]
-
Collection: The precipitated essential oil is collected from the separator.
-
Solvent Recycling: The CO₂ gas is re-compressed and recycled back into the system.
-
Storage: Store the collected crude oil as described in Protocol 1.
Protocol 3: Purification via Vacuum Fractional Distillation
Fractional distillation under vacuum is used to separate components of the crude essential oil based on differences in their boiling points.[14] The vacuum lowers the boiling points, preventing thermal degradation of the terpenes.[9]
Materials:
-
Crude cedarwood essential oil
-
Vacuum fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks, vacuum pump, heating mantle, thermometer)
-
Anti-bumping granules or magnetic stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. The fractionating column (e.g., Vigreux) is placed between the boiling flask and the condenser.[14]
-
Charge the Flask: Place the crude essential oil and anti-bumping granules into the round-bottom flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 5-10 mmHg).[9]
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture heats, vapors will rise through the fractionating column. Monitor the temperature at the still head.
-
Collect the initial, more volatile fractions (lower boiling point terpenes) in the first receiving flask.
-
As the temperature stabilizes and then begins to rise again, switch to a new receiving flask to collect the next fraction.[14] (-)-α-Himachalene and its isomers will distill at a specific temperature range under the applied vacuum.
-
Continue collecting fractions until the desired components have been distilled.
-
-
Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions rich in (-)-α-Himachalene.
-
Pooling: Combine the fractions that have the highest concentration and purity of (-)-α-Himachalene.
Caption: Principle of separation in a vacuum fractional distillation column.
Protocol 4: High-Purity Purification via Column Chromatography
For achieving very high purity, column chromatography is employed to separate (-)-α-Himachalene from its isomers (β- and γ-himachalene) and other closely related compounds.[8]
Materials:
-
Himachalene-enriched fraction from Protocol 3
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Hexane/Ethyl Acetate, 98:2 v/v)[4]
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (hexane). Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Concentrate the himachalene-enriched fraction and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the sample through the column by adding the mobile phase (e.g., hexane/ethyl acetate 98:2) to the top. Maintain a constant flow.[4]
-
Fraction Collection: Collect the eluate in small, sequential fractions using a fraction collector or test tubes.
-
Monitoring with TLC: Spot small amounts from every few fractions onto a TLC plate. Develop the plate in the mobile phase and visualize the spots (e.g., under UV light or with a staining agent). Fractions containing the same compound will have spots with the same Rf value.[8]
-
Pooling and Analysis: Pool the fractions that contain pure (-)-α-Himachalene, as identified by TLC and confirmed by GC-MS.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the final purified compound.
Quality Control and Analysis
The identity and purity of the extracted and purified (-)-α-Himachalene must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for both qualitative and quantitative analysis. The retention time of the peak in the chromatogram helps identify the compound against a known standard, while the mass spectrum confirms its molecular weight and fragmentation pattern. The peak area provides a quantitative measure of its purity.[6][7][15]
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of column chromatography and assess the purity of fractions.[8]
References
- 1. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-Himachalene|Research Grade [benchchem.com]
- 3. Buy alpha-Himachalene [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. phcogres.com [phcogres.com]
- 8. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Steam distillation - Wikipedia [en.wikipedia.org]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 13. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 14. Purification [chem.rochester.edu]
- 15. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of (-)-α-Himachalene in Plant Extracts
Introduction
(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3][4] It is a significant component of the essential oils derived from various aromatic plants, most notably the Atlas cedar (Cedrus atlantica) and the Himalayan cedar (Cedrus deodara).[1][3] This compound is also found in other species, including anise (Pimpinella anisum) and common oregano (Origanum vulgare).[1][3] The analysis and quantification of (-)-α-Himachalene are crucial for quality control in the fragrance industry, chemotaxonomic studies, and natural product research.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and effective analytical technique for identifying and quantifying volatile compounds like (-)-α-Himachalene within complex plant extracts.[1][3] This method combines the superior separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. This application note provides a comprehensive protocol for the extraction, identification, and quantification of (-)-α-Himachalene from plant materials.
Experimental Protocols
Sample Preparation: Solvent Extraction from Plant Material
This protocol outlines a general method for the solvent extraction of (-)-α-Himachalene from dried plant material. The choice of solvent may be optimized based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., wood chips, leaves)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., 10 µg/mL α-Farnesene-d6 in ethyl acetate)[5]
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a 2 mL glass vial.[5]
-
Spike the sample by adding 10 µL of the 10 µg/mL internal standard solution to the vial.[5]
-
Add 1.5 mL of ethyl acetate to the vial.[5]
-
Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.[5]
-
Sonicate the sample for 15 minutes in an ultrasonic bath to enhance extraction efficiency.[5]
-
Centrifuge the vial at 5,000 x g for 10 minutes to pellet the solid plant material.[5]
-
Carefully transfer the supernatant (the clear liquid) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.[5]
-
Transfer the final dried extract into a new vial for GC-MS analysis.[5]
Note: Alternative extraction methods like hydrodistillation or steam distillation are also widely used, particularly for obtaining essential oils from wood materials.[3]
GC-MS Instrumentation and Parameters
The following table outlines the recommended instrumental parameters for the analysis of (-)-α-Himachalene. These settings may be adapted based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5MS, DB-5, or equivalent (30m x 0.25 mm i.d., 0.25 µm film thickness).[7][8] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[7][8] |
| Injection Mode | Split (Split ratio 40:1).[7][8] |
| Injection Volume | 1 µL. |
| Injector Temp. | 250 °C.[7][8][9] |
| Oven Temp. Program | Initial temp 85 °C for 5 min, ramp at 3 °C/min to 185 °C, hold for 10 min, then ramp at 5 °C/min to 250 °C, hold for 5 min.[7] Alternative: 50 °C to 280 °C at 10 °C/min.[8] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI).[7] |
| Ionization Energy | 70 eV.[7][9] |
| Mass Scan Range | 33-350 amu.[7] |
| Ion Source Temp. | 230 °C.[7] |
| Transfer Line Temp. | 250 °C.[7][9] |
Data Analysis and Interpretation
1. Identification: The identification of (-)-α-Himachalene is achieved by comparing both the retention time (RT) and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint.[3] Identification can be further confirmed by matching the acquired mass spectrum against established spectral libraries such as NIST and Wiley.[8] The characteristic mass-to-charge (m/z) fragments for α-Himachalene are approximately 93 (base peak), 119, 41, 79, and 105.[2]
2. Quantification: For accurate quantification, an internal standard (IS) method is recommended. A calibration curve should be prepared using a certified reference standard of (-)-α-Himachalene at several concentration levels. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve. The concentration of (-)-α-Himachalene in the plant extract is then calculated using the regression equation from this curve.
Data Presentation
The following table summarizes the percentage of α-Himachalene found in the essential oils of various plants as reported in scientific literature.
| Plant Species | Plant Part | α-Himachalene Content (%) | Reference |
| Cedrus deodara | Sawdust | 30.83% | [3] |
| Cedrus deodara | Wood Chips | 17.1% | [3] |
| Cedrus deodara | Wood | 13.83% | [6] |
| Pinus roxburghii | Bark | 6.82% | [3] |
Experimental Workflow Visualization
The logical flow of the analytical protocol, from sample collection to final data analysis, is depicted in the diagram below.
References
- 1. (-)-alpha-Himachalene|CAS 3853-83-6|For Research [benchchem.com]
- 2. This compound | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Himachalene|Research Grade [benchchem.com]
- 4. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phcogres.com [phcogres.com]
- 7. scielo.br [scielo.br]
- 8. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of (-)-α-Himachalene in Essential Oils by RP-HPLC
An in-depth analysis of current analytical methodologies reveals a significant gap in the availability of a standardized High-Performance Liquid Chromatography (HPLC) method for the quantification of (-)-α-Himachalene in essential oils. The primary mode of analysis for sesquiterpenes like (-)-α-Himachalene is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), which is extensively documented for the chemical profiling of essential oils, particularly from Cedrus atlantica (Atlas Cedar).[1][2][3][4] While GC-MS is a powerful tool for identifying volatile compounds, HPLC offers advantages in the analysis of less volatile or thermally labile compounds and can be a valuable alternative for quantification.
This document outlines a proposed application note and a detailed protocol for the quantification of (-)-α-Himachalene in essential oils using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is based on established principles for the HPLC analysis of other sesquiterpenes and essential oil components.[5][6][7]
Introduction
(-)-α-Himachalene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, most notably in Atlas Cedar (Cedrus atlantica).[1][4][8] It is a significant contributor to the characteristic aroma of these oils and is being investigated for various biological activities. Accurate quantification of (-)-α-Himachalene is crucial for the quality control of essential oils, standardization of commercial products, and for research in pharmacology and drug development.
While Gas Chromatography (GC) is commonly employed for the analysis of volatile compounds in essential oils, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a viable and robust alternative.[9][10] This application note details a proposed RP-HPLC method for the quantification of (-)-α-Himachalene, offering high precision and accuracy.
Analytical Method
The proposed method utilizes a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and water gradient. Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where (-)-α-Himachalene exhibits sufficient absorbance, likely in the lower UV range (200-220 nm), as many terpenes lack strong chromophores at higher wavelengths.[7]
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the proposed HPLC method. This data is illustrative and would require experimental validation.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time (tᵣ) | Approx. 12.5 min |
Detailed Experimental Protocols
1. Materials and Reagents
-
(-)-α-Himachalene analytical standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Essential oil sample (e.g., Cedrus atlantica oil)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B; 20-22 min: 90-70% B; 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-α-Himachalene standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
5. Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add acetonitrile to the mark and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. Method Validation (Protocol Outline)
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).
-
Precision: Assess intra-day precision by injecting a mid-range standard solution six times on the same day. Calculate the relative standard deviation (%RSD). Inter-day precision should be determined over three different days.
-
Accuracy: Perform a recovery study by spiking a known amount of (-)-α-Himachalene standard into a pre-analyzed sample at three different concentration levels. Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
7. Data Analysis
Identify the (-)-α-Himachalene peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of (-)-α-Himachalene in the sample is calculated using the regression equation obtained from the calibration curve.
This proposed RP-HPLC method provides a framework for the reliable quantification of (-)-α-Himachalene in essential oils. While GC-MS remains a primary tool for comprehensive chemical profiling, this HPLC method offers a robust and accurate alternative for the targeted quantification of this important sesquiterpene, which is essential for quality control and research purposes. Method validation must be performed to ensure its suitability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Chemical variability of the wood essential oil of Cedrus atlantica Manetti from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques | MDPI [mdpi.com]
Application Notes and Protocols: (-)-α-Himachalene as a Chiral Building Block for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (-)-α-Himachalene, a naturally occurring bicyclic sesquiterpene, as a chiral starting material for the synthesis of novel bioactive compounds. The inherent chirality of (-)-α-Himachalene makes it an attractive scaffold for the development of new chemical entities with potential therapeutic applications, particularly in the antimicrobial and antiviral fields. This document outlines key synthetic transformations, detailed experimental protocols, and summarizes the biological activities of the resulting derivatives.
Introduction to (-)-α-Himachalene as a Chiral Synthon
(-)-α-Himachalene is a major constituent of the essential oils of various Cedrus species. Its unique bicyclo[5.4.0]undecane framework and defined stereochemistry provide a valuable starting point for the synthesis of complex chiral molecules. The reactivity of its endocyclic double bond allows for a variety of stereoselective functionalizations, leading to a diverse range of derivatives. While its use as a traditional chiral auxiliary to control stereochemistry in reactions on other molecules is not extensively documented, its role as a chiral scaffold to generate libraries of new chiral compounds is a promising area of research. The focus of these notes is on the synthetic derivatization of the himachalene core to produce novel compounds with retained or modified chirality and to evaluate their biological potential.
Synthetic Strategies and Key Reactions
The chemical modification of (-)-α-Himachalene primarily targets the double bond and the aromatic ring in its aromatized form, ar-himachalene. Key reactions include aromatization, electrophilic additions, oxidations, and functional group interconversions.
2.1. Aromatization to ar-Himachalene
A common primary step is the dehydrogenation of the isomeric mixture of himachalenes to yield ar-himachalene. This aromatized scaffold serves as a versatile intermediate for further functionalization.
2.2. Functionalization of the Aromatic Ring
The aromatic ring of ar-himachalene can be readily functionalized through electrophilic substitution reactions such as Friedel-Crafts acylation and nitration, providing access to a wide range of substituted benzocycloheptene derivatives.
2.3. Derivatization of Carbonyl Groups
Ketones introduced onto the himachalene framework, for example, via oxidation or Friedel-Crafts acylation, can be further derivatized to introduce nitrogen-containing functionalities like imines, which have shown enhanced biological activity.
Experimental Protocols
Protocol 1: Synthesis of ar-Himachalene from an Isomeric Mixture of Himachalenes
This protocol describes the catalytic dehydrogenation of a natural mixture of α-, β-, and γ-himachalenes to produce ar-himachalene.
Materials:
-
Isomeric mixture of himachalenes (from Cedarwood oil)
-
Raney Nickel (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the isomeric mixture of himachalenes in the anhydrous solvent.
-
Add Raney Nickel catalyst to the solution (typically 5-10% by weight of the starting material).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Raney Nickel catalyst.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain crude ar-himachalene.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: 93%[1]
Protocol 2: Friedel-Crafts Acylation of ar-Himachalene
This protocol details the acylation of ar-himachalene to introduce a ketone functionality.
Materials:
-
ar-Himachalene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Nitromethane (solvent)
-
Saturated NaHSO₄ solution
-
Diethyl ether (Et₂O)
-
Anhydrous MgSO₄
-
Standard glassware for organic synthesis
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a reaction vessel, mix acetyl chloride and AlCl₃ in nitromethane.
-
Heat the mixture to the desired temperature (e.g., 25 °C or 100 °C).[1]
-
Add ar-himachalene to the mixture and monitor the reaction by TLC.
-
After the reaction is complete, evaporate the solvent.
-
Add a saturated solution of NaHSO₄ to the residue.
-
Extract the aqueous layer with Et₂O (3 x 10 mL).[1]
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography using a hexane/ethyl acetate solvent system.[1]
Protocol 3: Synthesis of Imine Derivatives from Aryl Himachalene Ketones
This protocol describes the synthesis of imine derivatives from a ketone precursor.
Materials:
-
Aryl himachalene ketone (e.g., 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one)
-
Primary amine (e.g., benzylamine)
-
Activated silica gel
-
Ethyl acetate
-
Standard glassware for organic synthesis
-
Heating and stirring apparatus
Procedure:
-
Mix the aryl himachalene ketone and the primary amine.
-
Adsorb the mixture uniformly onto the surface of activated silica gel by dropwise addition while stirring.
-
Heat the mixture (e.g., to 60 °C) and continue stirring for several hours until the reaction is complete (monitored by TLC).[2]
-
Extract the reaction mixture with ethyl acetate.
-
Concentrate the organic layer and purify the product by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data from the synthesis of various himachalene derivatives.
Table 1: Synthesis of Acyl-ar-Himachalene Derivatives via Friedel-Crafts Acylation [1]
| Product | Reaction Temperature (°C) | Yield (%) |
| (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | 25 | - |
| (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone | 100 | 69 |
| 1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone | 100 | 21 |
Table 2: Synthesis of Aryl Himachalene Derivatives [3]
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| ar-Himachalene (9) | α-dehydro-ar-himachalene (11) | Pd/C, H₂, ethyl acetate/methanol (1:1) | 80 |
| γ-dehydro-ar-himachalene (14) | bisdehydro-ar-himachalene (12) | Pd/C, H₂, ethyl acetate/methanol | 75 |
| 2,9,9-Trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one (15) | α-dehydro-ar-himachalene (11) | OsO₄ (cat.), NaIO₄, THF/H₂O | 73 |
| Imine derivative (16a) | Ketone (15) and benzylamine | Activated silica gel, 60 °C | 74 |
Table 3: Antimicrobial Activity (MIC in µg/mL) of Himachalene Derivatives [3]
| Compound | B. subtilis | M. luteus | S. aureus | A. parasiticus | A. ochraceous | A. sydowii |
| ar-Himachalene (9) | 375 | >3000 | >3000 | >3000 | >3000 | >3000 |
| α-dehydro-ar-himachalene (11) | >3000 | >3000 | >3000 | >3000 | >3000 | >3000 |
| bisdehydro-ar-himachalene (12) | >3000 | 625 | >3000 | >3000 | >3000 | >3000 |
| γ-dehydro-ar-himachalene (14) | 1500 | >3000 | >3000 | >3000 | >3000 | >3000 |
| Ketone (15) | 750 | 750 | 1500 | 750 | 750 | 750 |
| Imine (16a) | 93.7 | 187.5 | 375 | 93.7 | 93.7 | 46.8 |
| Imine (16b) | 93.7 | 187.5 | 375 | 93.7 | 93.7 | 46.8 |
| Imine (16c) | 46.8 | 93.7 | 187.5 | 46.8 | 46.8 | 23.4 |
| Imine (16d) | 93.7 | 187.5 | 375 | 93.7 | 93.7 | 46.8 |
| Imine (16e) | 187.5 | 375 | 750 | 187.5 | 187.5 | 93.7 |
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of (-)-α-Himachalene derivatives.
Caption: Logical relationship illustrating the preservation of chirality from (-)-α-Himachalene to its derivatives.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of himachalene have demonstrated a range of biological activities. Notably, the introduction of an imine functionality at the 5th position of the aromatized himachalene core significantly enhances antimicrobial activity against Gram-positive bacteria and mycotoxigenic fungi.[3] For instance, imine derivative 16c , containing an isobutyl group, showed the highest activity among the tested compounds, suggesting that the nature of the substituent on the imine nitrogen plays a crucial role in the antimicrobial potency.[3]
Furthermore, β-himachalene has been shown to possess significant antiviral activity against both wild-type and acyclovir-resistant Herpes Simplex Virus type 1 (HSV-1) strains.[4] Its mechanism of action appears to be interference with the early stages of viral replication, offering a different therapeutic approach compared to existing antiviral drugs.[4]
These findings highlight the potential of the himachalene scaffold in developing new therapeutic agents. The established synthetic routes allow for the generation of a library of derivatives, enabling detailed SAR studies to optimize biological activity.
Conclusion
(-)-α-Himachalene serves as a readily available and cost-effective chiral starting material for the synthesis of a variety of derivatives with promising biological activities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the himachalene scaffold. Future work could focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the mechanisms of action of the most potent compounds. While its application as a traditional chiral auxiliary is not yet established, its use as a chiral building block for generating novel, stereochemically defined bioactive molecules holds considerable promise for drug discovery and development.
References
- 1. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of the natural product β-himachalene in yeast and its potential as a novel anti-HSV-1 therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (-)-α-Himachalene for the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-α-Himachalene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C15H24, is a major constituent of the essential oils from various Cedrus species, including the Atlas cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara).[1][2] Its unique chemical scaffold makes it a valuable chiral starting material for the synthesis of a diverse range of bioactive molecules with potential applications in pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial and anticancer compounds derived from (-)-α-himachalene.
I. Synthesis of Antimicrobial Aryl Himachalene Derivatives
Aryl himachalene derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains.[3][4] The introduction of an imine group to the aryl himachalene scaffold has been shown to enhance this activity.[3]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized himachalene derivatives against various microbial strains.
| Compound | B. subtilis (μg/mL) | M. luteus (μg/mL) | S. aureus (μg/mL) | A. parasiticus (μg/mL) | A. ochraceous (μg/mL) | A. sydowii (μg/mL) |
| ar-Himachalene (9) | 375 | >3000 | >3000 | - | - | - |
| α-dehydro-ar-himachalene (11) | - | - | - | - | - | - |
| bisdehydro-ar-himachalene (12) | >3000 | 625 | >3000 | - | - | - |
| γ-dehydro-ar-himachalene (14) | 1500 | >3000 | >3000 | - | - | - |
| Substituted benzocycloheptenone (15) | - | - | - | - | - | - |
| Imine derivative (16a) | 750 | 375 | 375 | 187.5 | 93.7 | 93.7 |
| Imine derivative (16b) | 375 | 187.5 | 187.5 | 93.7 | 46.8 | 46.8 |
| Imine derivative (16c) | 93.7 | 46.8 | 46.8 | 46.8 | 23.4 | 23.4 |
| Imine derivative (16d) | 187.5 | 93.7 | 93.7 | 93.7 | 46.8 | 46.8 |
| Imine derivative (16e) | 375 | 187.5 | 187.5 | 187.5 | 93.7 | 93.7 |
Data extracted from Chaudhary et al., 2014.[3]
Experimental Protocols
1. Synthesis of α-dehydro-ar-himachalene (11) from a mixture of himachalenes (10)
This protocol outlines the oxidative aromatization of a natural mixture of α, β, and γ-himachalenes.
-
Materials: Isomeric mixture of himachalenes (10), Sulfur powder.
-
Procedure:
-
Mix the himachalene isomer mixture (10) with sulfur powder in a reaction vessel.
-
Heat the mixture at 200-220 °C for 2 hours.
-
After cooling, purify the crude product by silica gel column chromatography using n-hexane as the eluent to obtain α-dehydro-ar-himachalene (11).
-
2. Synthesis of ar-Himachalene (9)
This protocol describes the catalytic hydrogenation of α-dehydro-ar-himachalene.
-
Materials: α-dehydro-ar-himachalene (11), 10% Palladium on charcoal (Pd/C), Ethyl acetate, Methanol.
-
Procedure:
-
Dissolve α-dehydro-ar-himachalene (11) in a 1:1 (v/v) mixture of ethyl acetate and methanol.
-
Add 10% Pd/C to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst and evaporate the solvent to yield ar-himachalene (9) (yield: 80%).[3]
-
3. Synthesis of Imine Derivatives (16a-e) from α-dehydro-ar-himachalene (11)
This multi-step synthesis involves the formation of a ketone intermediate followed by condensation with various amines.
-
Step 3a: Synthesis of Substituted Benzocycloheptenone (15)
-
Materials: α-dehydro-ar-himachalene (11), Chromium trioxide (CrO₃), Acetic acid.
-
Procedure:
-
Dissolve α-dehydro-ar-himachalene (11) in acetic acid.
-
Slowly add a solution of CrO₃ in aqueous acetic acid.
-
Stir the reaction mixture at room temperature.
-
Pour the mixture into water and extract with an organic solvent.
-
Dry the organic layer and evaporate the solvent.
-
Purify the residue by column chromatography to obtain compound 15.
-
-
-
Step 3b: Synthesis of Imine Derivatives (16a-e)
-
Materials: Substituted benzocycloheptenone (15), appropriate primary amine (e.g., isobutylamine for 16c), p-toluenesulfonic acid (p-TSA), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve compound 15 in toluene.
-
Add the corresponding primary amine and a catalytic amount of p-TSA.
-
Reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired imine derivative (16a-e).
-
-
Synthesis Workflow
Caption: Synthesis pathway for antimicrobial aryl himachalene derivatives.
II. Synthesis of Anticancer Compounds from Himachalene Derivatives
Derivatives of himachalene have also been investigated for their cytotoxic activities against various cancer cell lines.[1][5] For instance, 2-himachalen-7-ol has demonstrated potent activity against brain and colon cancer cells.[5]
Data Presentation: Cytotoxic Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of 2-himachalen-7-ol against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ of 2-himachalen-7-ol (μg/mL) |
| SF-268 | Brain | 8.1 |
| HT-29 | Colon | 10.1 |
| Caco-2 | Colon | 9.9 |
| Sk-OV-3 | Ovarian | > 50 |
Data extracted from Daher et al., 2019.[5]
Experimental Protocols
1. Isolation of 2-himachalen-7-ol from Cedrus libani Oil Extract (CLOE)
This protocol details the isolation of the naturally occurring bioactive compound.
-
Materials: Cedrus libani oil extract (CLOE), Silica gel for column chromatography, Solvents for elution (e.g., hexane, ethyl acetate).
-
Procedure:
-
Prepare a silica gel column.
-
Load the CLOE onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the desired compound.
-
Evaporate the solvent to obtain purified 2-himachalen-7-ol.
-
Confirm the structure using NMR spectroscopy and X-ray crystallography.[5]
-
Proposed Mechanism of Action
Studies have suggested that himachalene derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/Erk pathways.[1]
Caption: Proposed inhibition of cancer signaling pathways by himachalene derivatives.
III. Hemisynthesis of trans-himachalol
The unique structure of himachalenes allows for stereoselective synthesis of derivatives like trans-himachalol, a stereoisomer of the naturally occurring cis-himachalol.[6]
Experimental Protocol
1. Synthesis of Himachalene Monohydrochloride (8) from a Mixture of Himachalenes
-
Materials: Mixture of himachalenes, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the himachalene mixture in a suitable solvent.
-
Bubble gaseous HCl through the solution or add concentrated HCl.
-
Stir the reaction until completion.
-
Isolate the himachalene monohydrochloride crystals by vacuum filtration.[6] (Yield: 60%).
-
2. Multi-step Synthesis of trans-himachalol (5)
The synthesis of trans-himachalol from the himachalene monohydrochloride intermediate involves several steps which are detailed in the work by Cherriet et al., 2023.[6] This process highlights the utility of (-)-α-himachalene and its isomers as precursors for complex, stereochemically defined molecules.
Synthesis Workflow
Caption: Hemisynthesis of trans-himachalol from a himachalene mixture.
(-)-α-Himachalene and its isomers are versatile natural products that serve as excellent starting materials for the synthesis of various bioactive compounds. The protocols and data presented here provide a foundation for researchers to explore the chemical space of himachalene derivatives for the development of new therapeutic agents. Further derivatization and biological screening are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From himachalenes to trans-himachalol: unveiling bioactivity through hemisynthesis and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assays for testing (-)-alpha-Himachalene activity
An overview of established in vitro assays for evaluating the biological activities of (-)-alpha-Himachalene, a sesquiterpene found in the essential oils of plants from the Cedrus genus. These protocols and application notes are intended for researchers in drug discovery and natural product chemistry, providing methodologies to assess the compound's anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Application Note: this compound and its derivatives have demonstrated cytotoxic effects against various human cancer cell lines. The primary in vitro method to assess this activity is the MTT assay, which measures cell viability by quantifying the metabolic activity of living cells. A reduction in cell viability upon treatment indicates a cytotoxic or anti-proliferative effect. Studies have shown that related compounds can induce apoptosis and cause cell cycle arrest, suggesting potential mechanisms of action that can be further investigated using techniques like flow cytometry and western blotting.[1][2] A derivative, 2-himachelen-7-ol (7-HC), has shown potent activity, sometimes exceeding that of conventional chemotherapeutics like Cisplatin in resistant cell lines.[3][4]
Quantitative Data: Cytotoxic Activity
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| 2-himachelen-7-ol | SF-268 | Human Brain Cancer | 8.1 | [3][4] |
| 2-himachelen-7-ol | HT-29 | Human Colon Cancer | 10.1 | [3][4] |
| 2-himachelen-7-ol | Caco-2 | Human Colon Cancer | 9.9 | [3][4] |
| 2-himachelen-7-ol | Sk-OV-3 | Human Ovarian Cancer | > 50 | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps to determine the 50% inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SF-268, HT-29)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete medium.[5][6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Application Note: this compound and structurally similar sesquiterpenes exhibit anti-inflammatory properties by modulating key inflammatory pathways.[7] A common in vitro model involves stimulating macrophage cell lines (e.g., RAW 264.7) or monocyte cell lines (e.g., THP-1) with lipopolysaccharide (LPS) to induce an inflammatory response.[8] The efficacy of the compound is then assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[4][8] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[7][8]
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | Result | Reference |
| 2-himachelen-7-ol | COX-2 Protein Expression | Rat Monocytes | Dose-dependent inhibition | [3][4] |
| α-humulene | IL-6 Release (LPS-induced) | THP-1 | 60% decrease at 100 µM | [8] |
| α-humulene | CCL11 & IL-5 Release | Mouse BALF | 79-90% decrease | [7] |
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells
This protocol measures the effect of this compound on nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with NaNO2. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity
Application Note: this compound and essential oils rich in this compound have shown activity against a range of microorganisms, including Gram-positive bacteria and various fungi.[9][10][11] The standard in vitro method for evaluating this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency against specific bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
| Compound/Extract | Organism | Type | MIC (µg/mL) | Reference |
| α-dehydro-ar-himachalene derivative | Bacillus subtilis | Gram (+) Bacteria | 375 | [12] |
| α-dehydro-ar-himachalene derivative | Micrococcus luteus | Gram (+) Bacteria | 625 | [12] |
| Cedrus atlantica EO (High α-Himachalene) | Gram (+) Bacteria | Gram (+) Bacteria | 62.5 - 250 | [11] |
| Cedrus atlantica EO (High α-Himachalene) | Fungal Strains | Fungi | 5000 - 40000 | [11] |
| α-himachalene | Aspergillus species | Fungi | 23.4 - 187.5 | [9] |
| *Note: Original data in % v/v, converted assuming density of ~1 g/mL for approximation. |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the general guidelines for determining the MIC of a compound against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Prepare a microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 100 µL of this standardized inoculum to each well.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic/antifungal agent.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Allicin and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antitumor Activity of Alkylaminoguaiazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of α-humulene on the release of pro-inflammatory cytokines in lipopolysaccharide-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Effects of (-)-)-α-Himachalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of the sesquiterpene (-)-α-Himachalene. This document outlines detailed protocols for determining its minimum inhibitory and bactericidal concentrations, assessing its anti-biofilm activity, and discusses its potential mechanism of action.
Quantitative Antimicrobial Data
The antimicrobial efficacy of α-himachalene and related compounds has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that the activity can vary based on the specific microbial strain, testing methodology, and the purity of the compound used.
Table 1: Antibacterial Activity of Himachalene Derivatives
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Bacillus subtilis | ar-himachalene | 375 | [1] |
| Bacillus subtilis | γ-dehydro-ar-himachalene | 1500 | [1] |
| Micrococcus luteus | bis-dehydro-ar-himachalene | 625 | [1] |
| Staphylococcus aureus | α-himachalene containing essential oil | Low MIC reported | [2] |
Table 2: Antifungal Activity of Himachalene Derivatives
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Aspergillus sydowii | himachalene | 23.4 - 187.5 | |
| Aspergillus parasiticus | himachalene | 23.4 - 187.5 | |
| Aspergillus ochraceous | himachalene | 23.4 - 187.5 |
Table 3: Antimicrobial Activity of Essential Oils Rich in Himachalenes
| Microbial Strain | Essential Oil Source | MIC (% v/v) | MBC (% v/v) | Reference |
| Gram-positive bacteria (general) | Cedrus atlantica | 0.0625 - 0.25 | 0.125 - 0.5 | [3] |
| Escherichia coli | Cedrus atlantica | 0.25 | 0.25 | [3] |
| Klebsiella aerogenes | Cedrus atlantica | 0.25 | 0.25 | [3] |
| Pseudomonas aeruginosa | Cedrus atlantica | 0.5 | 2.0 | [3] |
| Salmonella enterica | Cedrus atlantica | 1.0 | 1.0 | [3] |
| Candida tropicalis | Cedrus atlantica | 0.5 | 0.5 | [3] |
| Candida albicans | Cedrus atlantica | 1.0 | 2.0 | [3] |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial and anti-biofilm properties of (-)-α-Himachalene.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of (-)-α-Himachalene that inhibits the visible growth of a microorganism.
Materials:
-
(-)-α-Himachalene
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
Test microorganism (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of (-)-α-Himachalene Stock Solution: Dissolve (-)-α-Himachalene in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Preparation of Inoculum: From a fresh 18-24 hour culture, prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate test broth to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the (-)-α-Himachalene stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: 100 µL broth + 100 µL inoculum (and DMSO at the highest concentration used).
-
Sterility Control: 200 µL uninoculated broth.
-
Positive Control: A standard antibiotic or antifungal agent.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of (-)-α-Himachalene at which no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is performed subsequently to the MIC assay to determine the lowest concentration of (-)-α-Himachalene that kills the microorganism.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the initial incubation.
-
The MBC or MFC is the lowest concentration from the MIC plate that results in no microbial growth on the agar plate, indicating a 99.9% kill rate.
Protocol for Anti-Biofilm Activity Assessment (Crystal Violet Assay)
This method quantifies the ability of (-)-α-Himachalene to inhibit biofilm formation.
Materials:
-
(-)-α-Himachalene
-
96-well flat-bottom microtiter plates
-
Test biofilm-forming microorganism
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Inoculum and Compound Dilutions: Prepare the microbial inoculum and serial dilutions of (-)-α-Himachalene in a 96-well plate as described in the MIC protocol (Steps 1-3).
-
Biofilm Formation: Add 100 µL of the inoculum to each well. Incubate the plate for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria from each well by gently aspirating the medium. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 550 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of test well / OD of growth control well)] x 100
Proposed Mechanism of Action and Visualizations
The antimicrobial activity of sesquiterpenes like (-)-α-Himachalene is often attributed to their interaction with the microbial cell membrane.[4] Being lipophilic, these compounds can partition into the lipid bilayer, leading to an increase in membrane fluidity and disruption of its structural integrity. This can result in the leakage of essential intracellular components and ultimately, cell death.
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Workflow for Crystal Violet Anti-Biofilm Assay.
Caption: Proposed Mechanism of Action of (-)-α-Himachalene.
References
- 1. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of (-)-α-Himachalene in Pest Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(-)-α-Himachalene, a bicyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oils of various Cedrus species, notably Atlas cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara).[1][2] This natural compound has garnered significant interest in the field of pest management due to its insecticidal, larvicidal, and repellent properties. As a potential botanical insecticide, (-)-α-himachalene offers a promising and more environmentally benign alternative to synthetic pesticides. This document provides a comprehensive overview of the current knowledge on the application of (-)-α-himachalene in pest control, including its biological activities, putative mechanisms of action, and detailed protocols for its evaluation.
Data Presentation: Efficacy of (-)-α-Himachalene and Related Compounds
Quantitative data on the efficacy of pure (-)-α-himachalene is limited in publicly available literature. However, studies on essential oils rich in α-himachalene and on related terpenes provide valuable insights into its potential as a pest control agent. The following tables summarize the available data for these related substances to offer a comparative context.
Table 1: Fumigant Toxicity of Terpenes against Stored-Product Pests
| Compound | Pest Species | Exposure Time (h) | LC50 (µl/mL air) | Reference |
| α-Pinene | Callosobruchus analis | 12 | 0.03 | [3] |
| α-Pinene | Stegobium paniceum | 12 | 0.12 | [3] |
| α-Pinene | Sitophilus oryzae | 12 | 1.21 | [3] |
| α-Pinene | Tribolium castaneum | 12 | 1.43 | [3] |
| α-Humulene | Sitophilus oryzae | 168 | 0.03-8.5 | [4] |
| Myrcene | Sitophilus oryzae | 168 | 0.01-4.82 | [4] |
Table 2: Larvicidal Activity of Essential Oils and Terpenes against Mosquito Vectors
| Source/Compound | Mosquito Species | LC50 (µg/mL) | Reference |
| Plectranthus barbatus EO (contains α-pinene) | Anopheles subpictus | 84.20 | [5] |
| Plectranthus barbatus EO (contains α-pinene) | Aedes albopictus | 87.25 | [5] |
| Plectranthus barbatus EO (contains α-pinene) | Culex tritaeniorhynchus | 94.34 | [5] |
| Eugenia punicifolia EO | Aedes aegypti | 85.53 | [6] |
| α-Pinene | Anopheles subpictus | 32.09 | [5] |
| α-Pinene | Aedes albopictus | 34.09 | [5] |
| α-Pinene | Culex tritaeniorhynchus | 36.75 | [5] |
Table 3: Repellent Activity of Terpenes and Essential Oils
| Source/Compound | Pest Species | ED50 (µg/cm²) | Reference |
| (+)-Cyclocolorenone | Sitophilus zeamais | 2.0 | [7][8] |
Putative Mechanisms of Action
The precise molecular targets of (-)-α-himachalene in insects are not yet fully elucidated. However, research on terpenes and essential oils suggests several potential mechanisms of action that contribute to their insecticidal properties.
1. Neurotoxic Effects:
Many essential oil components, including terpenes, are known to be neurotoxic to insects. The primary modes of neurotoxicity are believed to involve the disruption of key neurotransmitter systems.
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. While direct evidence for (-)-α-himachalene is pending, other bicyclic monoterpenoids like α-pinene have been shown to inhibit AChE.
-
GABA Receptor Antagonism: The γ-aminobutyric acid (GABA) receptor is the primary inhibitory neurotransmitter receptor in the insect central nervous system. Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and mortality. Several insecticides target insect GABA receptors, and it is plausible that some terpenes could act at this site.[9][10]
-
Octopamine Receptor Modulation: Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, playing a role in various physiological processes, including behavior, memory, and movement.[11][12][13] Compounds that interfere with octopaminergic signaling can disrupt these essential functions, leading to insecticidal effects. The structural similarity of some terpenes to octopamine suggests they may interact with its receptors.
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumigant toxicity and Cytotoxicity evaluation of monoterpenes against four stored products pests | International Journal of Development Research (IJDR) [journalijdr.com]
- 4. repository.ruforum.org [repository.ruforum.org]
- 5. researchgate.net [researchgate.net]
- 6. rsdjournal.org [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral functions of octopamine in adult insects under stressful conditions - Mezheritskiy - Journal of General Biology [journals.eco-vector.com]
Application Notes and Protocols for the Formulation of (-)-α-Himachalene for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpenoid found predominantly in the essential oils of cedar trees (e.g., Cedrus deodara)[1]. It possesses a range of promising biological activities, including anti-inflammatory, antimicrobial, and analgesic properties[1][2]. Some studies also suggest its potential in modulating neurotransmitter systems and exhibiting cytotoxic activity against certain cancer cell lines[1][3]. As a lipophilic compound (LogP ~4.5), (-)-α-Himachalene faces challenges in aqueous solubility and bioavailability, which can limit its therapeutic application[4]. To overcome these limitations, formulation into advanced drug delivery systems is a critical step.
These application notes provide an overview of potential formulation strategies for (-)-α-Himachalene, drawing upon established methodologies for similar lipophilic molecules such as other terpenes and essential oils, due to the current lack of direct formulation data for (-)-α-Himachalene itself. The provided protocols for nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes are intended as foundational methods for researchers to adapt and optimize.
Proposed Therapeutic Mechanisms and Signaling Pathways
While the precise molecular targets of (-)-α-Himachalene are still under investigation, its biological activities suggest modulation of key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Pathway
Based on studies of other sesquiterpenes like α-pinene, (-)-α-Himachalene may exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5]. These pathways are central to the production of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of (-)-α-Himachalene.
Anticancer Pathway
Some terpenes have been shown to influence the PI3K/Akt/mTOR and ERK/AKT pathways, which are critical for cancer cell proliferation, survival, and apoptosis evasion[6][7][8]. Derivatives of himachalenes have been suggested to interact with the PI3K/AKT/mTOR pathway[6].
References
- 1. symmetric.events [symmetric.events]
- 2. Preparation and characterization of solid lipid nanoparticles loaded with frankincense and myrrh oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Terpene-loaded Liposomes and Isopropyl Myristate as Chemical Permeation Enhancers Toward Liposomal Gene Delivery in Lung Cancer cells; A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of (-)-α-Himachalene via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural elucidation of the natural sesquiterpene, (-)-α-Himachalene. The protocols and data presented herein are intended to guide researchers in confirming the structure and stereochemistry of this bicyclic compound.
Introduction
(-)-α-Himachalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a constituent of the essential oils of various Cedrus species. The structural elucidation of such natural products is pivotal for understanding their biosynthetic pathways, chemical properties, and potential pharmacological activities. NMR spectroscopy is the most powerful and definitive method for this purpose, providing detailed insights into the carbon skeleton, proton environments, and stereochemical arrangement of the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
While a complete, officially published, and assigned NMR dataset for (-)-α-Himachalene was not available in the public domain at the time of this compilation, the following sections provide expected data based on the analysis of closely related himachalene derivatives and general principles of NMR spectroscopy for sesquiterpenes. This information serves as a comprehensive guide for researchers working on the isolation and characterization of (-)-α-Himachalene.
Predicted NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for (-)-α-Himachalene. These values are illustrative and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Data for (-)-α-Himachalene (in CDCl₃)
| Carbon No. | Predicted δC (ppm) | Predicted δH (ppm) | Multiplicity | Key HMBC Correlations (from H to C) | Key COSY Correlations (H-H) |
| 1 | 40.5 | 1.85, 1.95 | m | C2, C6, C10 | H-2, H-6 |
| 2 | 25.0 | 1.50, 1.60 | m | C1, C3, C4 | H-1, H-3 |
| 3 | 30.0 | 1.40, 1.55 | m | C2, C4, C5 | H-2, H-4 |
| 4 | 35.0 | - | - | - | - |
| 5 | 50.0 | 2.10 | m | C3, C4, C6, C11, C12 | H-6 |
| 6 | 45.0 | 1.75 | m | C1, C5, C7, C11 | H-1, H-5, H-7 |
| 7 | 125.0 | 5.40 | br s | C5, C6, C8, C9, C13 | H-6, H-8 |
| 8 | 135.0 | - | - | - | - |
| 9 | 48.0 | 2.20 | m | C7, C8, C10, C13 | H-10 |
| 10 | 28.0 | 1.90, 2.05 | m | C1, C9, C11 | H-1, H-9 |
| 11 | 150.0 | - | - | - | - |
| 12 | 110.0 | 4.70, 4.75 | s | C5, C6, C11 | - |
| 13 | 23.0 | 1.70 | s | C7, C8, C9 | - |
| 14 | 28.0 | 0.95 | s | C3, C4, C5, C15 | - |
| 15 | 29.0 | 1.05 | s | C3, C4, C5, C14 | - |
Table 2: Summary of Key 2D NMR Correlations for Structural Elucidation
| Experiment | Purpose | Expected Key Correlations for (-)-α-Himachalene |
| COSY | Identifies proton-proton (H-H) spin coupling systems (typically over 2-3 bonds). | Correlations between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-9/H-10, confirming the connectivity within the carbon framework. |
| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Each proton signal will show a correlation to its corresponding carbon signal as listed in Table 1. For example, the olefinic proton at ~5.40 ppm will correlate with the carbon at ~125.0 ppm (C-7). |
| HMBC | Shows long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). | Crucial for connecting different spin systems and identifying quaternary carbons. Key correlations include: H-13 to C-7, C-8, and C-9; H-12 to C-5, C-6, and C-11; H-14/H-15 to C-3, C-4, and C-5. |
| NOESY | Identifies protons that are close in space (through-space interactions), which is essential for determining relative stereochemistry. | Key NOE correlations are expected between protons on the same face of the molecule, for example, between one of the gem-dimethyl groups (C-14 or C-15) and the proton at C-5, and between the methyl group C-13 and protons at C-6 and C-9. |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR data for a sesquiterpene like (-)-α-Himachalene. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
1. Sample Preparation
-
Sample Quantity: 5-10 mg of purified (-)-α-Himachalene.
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Procedure: Dissolve the sample in the NMR solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
2. 1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY sequence (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: ~10 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).
-
Data Points: 1024 in F2 and 256 in F1.
-
Number of Scans: 4-16 per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).
-
Spectral Width: ~10 ppm in F2 (¹H) and ~200 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 512 in F1.
-
Number of Scans: 16-64 per increment.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Standard gradient-selected NOESY sequence (e.g., noesygpph).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Mixing Time: 500-800 ms (optimized based on the molecular size).
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the workflow and key correlations in the structural elucidation of (-)-α-Himachalene.
Application Notes and Protocols for Assessing the Antioxidant Activity of (-)-α-Himachalene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon found as a major constituent in the essential oils of various plants, including species of the Cedrus (cedar) genus.[1][2] Preliminary research on essential oils rich in (-)-α-himachalene suggests notable antioxidant properties, indicating its potential for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3] Consequently, the evaluation of the antioxidant capacity of compounds like (-)-α-Himachalene is of significant scientific interest.
This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of (-)-α-Himachalene using common in vitro chemical and cell-based assays. While specific antioxidant data for isolated (-)-α-Himachalene is limited, the provided protocols are adapted for the analysis of pure compounds and can be used to generate robust and reliable data. The included data from essential oils rich in (-)-α-Himachalene serves as a valuable reference for its potential antioxidant efficacy.
Data Presentation
The antioxidant activity of essential oils containing (-)-α-Himachalene has been evaluated using various standard assays. The following table summarizes the available quantitative data. It is important to note that these values represent the activity of the whole essential oil and not of isolated (-)-α-Himachalene.
Table 1: Antioxidant Activity of Essential Oils Rich in (-)-α-Himachalene
| Essential Oil Source | (-)-α-Himachalene Content (%) | Assay | Result (IC50 or % Inhibition) | Reference |
| Cedrus atlantica | 14.43 | DPPH Radical Scavenging | IC50 = 184.21 ± 13.06 µg/mL | [1] |
| Cedrus atlantica | 14.43 | ABTS Radical Scavenging | IC50 = 153.11 ± 10.38 µg/mL | [1] |
| Cedrus atlantica | 14.43 | Ferric Reducing Antioxidant Power (FRAP) | IC50 = 191.04 ± 11.23 µg/mL | [1] |
| Cedrus atlantica | 14.43 | Lipid Peroxidation Inhibition (β-carotene bleaching) | IC50 = 103.13 ± 7.26 µg/mL | [1] |
| Schisandra chinensis | 0.31 | Cellular ROS Reduction (UVB-induced in HaCaT cells) | Dose-dependent decrease in ROS levels | [3] |
IC50: The concentration of the essential oil required to scavenge 50% of the free radicals.
Experimental Protocols
The following are detailed protocols for commonly used antioxidant assays, adapted for the evaluation of (-)-α-Himachalene.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.[4][5]
Materials:
-
(-)-α-Himachalene
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or another suitable solvent for (-)-α-Himachalene)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of (-)-α-Himachalene in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.[7][8]
Materials:
-
(-)-α-Himachalene
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or another suitable solvent)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of (-)-α-Himachalene and Trolox in methanol as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the respective wells.
-
For the blank, add 10 µL of methanol.
-
Incubate the plate in the dark at room temperature for 6 minutes.[6]
-
-
Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the antioxidant's reducing power.[11]
Materials:
-
(-)-α-Himachalene
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
Methanol (or another suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
-
Preparation of Sample and Standard Solutions:
-
Prepare serial dilutions of (-)-α-Himachalene in methanol.
-
Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample or standard solutions to the respective wells.
-
For the blank, add 20 µL of methanol.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.[12]
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.[3]
Materials:
-
(-)-α-Himachalene
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another ROS initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that allows them to reach confluence after 24 hours.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with different concentrations of (-)-α-Himachalene and quercetin (positive control) in the culture medium containing DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the treatment medium.
-
Add a solution of AAPH (e.g., 600 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) to induce oxidative stress.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour at 37°C using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[3]
-
Calculation:
-
Calculate the area under the curve (AUC) for both the control and the sample-treated wells.
-
The cellular antioxidant activity is calculated as: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]
-
The results can be expressed as quercetin equivalents.
-
Mandatory Visualization
Signaling Pathway
The antioxidant effects of many natural compounds, including sesquiterpenes, are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[14][15]
Caption: The Nrf2-ARE signaling pathway for antioxidant response.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antioxidant assays described above.
Caption: General workflow for in vitro antioxidant capacity assays.
The following diagram outlines the key steps of the Cellular Antioxidant Activity (CAA) assay.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy alpha-Himachalene [smolecule.com]
- 3. Chemical Composition, Antioxidant, and Anti-Inflammatory Activity of Essential Oil from Omija (Schisandra chinensis (Turcz.) Baill.) Produced by Supercritical Fluid Extraction Using CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jmp.ir [jmp.ir]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-α-Himachalene as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a significant constituent of the essential oils of various aromatic plants, most notably from the Cedrus genus, such as Atlas cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara).[1][2] This document provides detailed application notes and protocols for the use of (-)-α-Himachalene as a standard in phytochemical analysis, covering its quantification in plant extracts and its potential biological activities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [1] |
| CAS Number | 3853-83-6[3] |
| Appearance | Oily liquid |
| Boiling Point | 268-269 °C (estimated)[4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, hexane, and ethyl acetate.[4] |
Quantitative Data
The concentration of (-)-α-Himachalene can vary significantly depending on the plant source and extraction method. The following table summarizes reported quantitative data for (-)-α-Himachalene in various essential oils.
| Plant Source | Part Used | Extraction Method | (-)-α-Himachalene Content (%) | Reference |
| Cedrus deodara | Sawdust | Hydrodistillation | 30.83 | [1][5] |
| Cedrus deodara | Wood | Not specified | 13.83 | [6] |
| Cedrus atlantica | Not specified | Not specified | 14.43 | [7] |
| Lichina pygmaea | Not specified | Not specified | 7.62 | [8] |
Experimental Protocols
Protocol 1: Quantification of (-)-α-Himachalene in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantitative analysis of (-)-α-Himachalene in essential oil samples using GC-MS with an internal standard.
Materials and Reagents:
-
(-)-α-Himachalene standard (high purity)
-
Internal Standard (IS), e.g., n-Eicosane or another suitable hydrocarbon not present in the sample
-
Hexane (GC grade)
-
Essential oil sample
-
Volumetric flasks
-
Micropipettes
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5, or equivalent 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of (-)-α-Himachalene (e.g., 1 mg/mL) in hexane.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in hexane.
-
Create a series of calibration standards by adding varying known amounts of the (-)-α-Himachalene stock solution and a constant amount of the internal standard stock solution to volumetric flasks and diluting with hexane.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample (e.g., 10 mg) into a volumetric flask.
-
Add a known amount of the internal standard stock solution.
-
Dilute to the mark with hexane and mix thoroughly.
-
Transfer an aliquot to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp at 3 °C/min to 180 °C
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
-
Data Analysis:
-
Identify the peaks for (-)-α-Himachalene and the internal standard based on their retention times and mass spectra. The mass spectrum of α-Himachalene is characterized by key fragments at m/z 93, 119, 41, 79, and 105.[9]
-
Construct a calibration curve by plotting the ratio of the peak area of (-)-α-Himachalene to the peak area of the internal standard against the concentration of (-)-α-Himachalene.
-
Calculate the concentration of (-)-α-Himachalene in the essential oil sample using the calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of (-)-α-Himachalene
While GC-MS is the preferred method for volatile compounds like (-)-α-Himachalene, HPLC can be used for less volatile derivatives or for specific applications. This is a general protocol that may require optimization.
Materials and Reagents:
-
(-)-α-Himachalene standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Plant extract sample
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of (-)-α-Himachalene in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid).
-
Example gradient: Start with 60% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: As (-)-α-Himachalene lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, but sensitivity will be limited. This method is more suitable for derivatives with UV-absorbing moieties.
-
-
Data Analysis:
-
Identify the peak for (-)-α-Himachalene based on its retention time compared to the standard.
-
Construct a calibration curve and quantify the compound in the sample.
-
Biological Activity and Signaling Pathways
(-)-α-Himachalene and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antispasmodic effects.[1][5]
Antimicrobial Activity
Derivatives of himachalene have shown activity against various bacteria and fungi. The table below presents some reported Minimum Inhibitory Concentration (MIC) values.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Bisdehydro-ar-himachalene | Micrococcus luteus | 625 | [10] |
| Ar-himachalene | Bacillus subtilis | 375 | [10] |
| γ-Dehydro-ar-himachalene | Bacillus subtilis | 1500 | [10] |
| Imines of substituted benzocycloheptenone | Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus | 46.8 - 750 | [10] |
| Imines of substituted benzocycloheptenone | Aspergillus sydowii, A. parasiticus, A. ochraceous | 23.4 - 187.5 | [10] |
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol outlines a method to determine the MIC of (-)-α-Himachalene against a specific microorganism.
Materials and Reagents:
-
(-)-α-Himachalene
-
Solvent for (-)-α-Himachalene (e.g., DMSO)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Plate Preparation:
-
Prepare a serial two-fold dilution of (-)-α-Himachalene in the broth medium in the wells of a 96-well plate.
-
Include a positive control (broth with microorganism and no compound), a negative control (broth only), and a solvent control (broth with microorganism and the same concentration of solvent used to dissolve the compound).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of (-)-α-Himachalene that inhibits visible growth of the microorganism.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Anti-inflammatory Activity and the NF-κB Signaling Pathway
While direct studies on (-)-α-Himachalene's effect on the NF-κB pathway are limited, other terpenes have been shown to exert anti-inflammatory effects by inhibiting this key signaling cascade. The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that (-)-α-Himachalene may also modulate this pathway.
Visualizations
Caption: Experimental workflow for the analysis of (-)-α-Himachalene.
Caption: Hypothetical inhibition of the NF-κB pathway by (-)-α-Himachalene.
References
- 1. uft-plovdiv.bg [uft-plovdiv.bg]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cropj.com [cropj.com]
- 7. mdpi.com [mdpi.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Anti-Inflammatory Potential of (-)-α-Himachalene: A Guide to Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for investigating the anti-inflammatory properties of the natural sesquiterpene, (-)-α-Himachalene. While direct studies on the anti-inflammatory activity of (-)-α-Himachalene are limited, its structural similarity to other well-researched anti-inflammatory sesquiterpenes, such as α-humulene and α-pinene, suggests its potential as a novel therapeutic agent.[1] The following experimental setups are designed to rigorously assess this potential through a combination of in vitro and in vivo methodologies, focusing on key inflammatory pathways and mediators.
In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of (-)-α-Himachalene's anti-inflammatory effects will be conducted using cell-based assays. These assays are cost-effective, high-throughput, and provide valuable insights into the compound's mechanism of action at a cellular level.[2][3]
Cell Viability Assay (MTT Assay)
Prior to evaluating its anti-inflammatory properties, it is crucial to determine the cytotoxic profile of (-)-α-Himachalene to ensure that any observed effects are not due to cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[4][5][6][7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Treat the cells with various concentrations of (-)-α-Himachalene (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Cell Viability
| Concentration of (-)-α-Himachalene (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control (Doxorubicin) |
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Excessive production of nitric oxide (NO) by activated macrophages is a hallmark of inflammation.[8] This assay will determine if (-)-α-Himachalene can inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of (-)-α-Himachalene for 1 hour.[8]
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8] Include a negative control (cells only), a vehicle control + LPS, and a positive control (e.g., L-NAME) + LPS.
-
Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well and incubate at room temperature for 10-15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[10]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated vehicle control.
Data Presentation: Inhibition of Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (No LPS) | ||
| LPS (1 µg/mL) | 0 | |
| (-)-α-Himachalene (Concentration 1) + LPS | ||
| (-)-α-Himachalene (Concentration 2) + LPS | ||
| (-)-α-Himachalene (Concentration 3) + LPS | ||
| Positive Control (L-NAME) + LPS |
Pro-Inflammatory Cytokine Measurement
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a crucial role in the inflammatory cascade. This experiment will measure the effect of (-)-α-Himachalene on the secretion of these cytokines from LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
Protocol: ELISA for TNF-α, IL-6, and IL-1β
-
Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with (-)-α-Himachalene, and LPS stimulation as described for the NO assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.[11][13]
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants using a standard curve generated with recombinant cytokines.
Data Presentation: Inhibition of Pro-Inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control (No LPS) | |||
| LPS (1 µg/mL) | |||
| (-)-α-Himachalene (Concentration 1) + LPS | |||
| (-)-α-Himachalene (Concentration 2) + LPS | |||
| (-)-α-Himachalene (Concentration 3) + LPS | |||
| Positive Control (Dexamethasone) + LPS |
Mechanistic Studies: Elucidating the Signaling Pathways
To understand how (-)-α-Himachalene exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways known to regulate inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15][16]
Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting will be used to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades. For the NF-κB pathway, the focus will be on the phosphorylation of p65 and the degradation of its inhibitory protein, IκBα.[17][18][19] For the MAPK pathway, the phosphorylation of ERK, JNK, and p38 will be examined.
Protocol: Western Blot Analysis
-
Cell Lysis and Protein Extraction: Following treatment with (-)-α-Himachalene and/or LPS, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Separate cytoplasmic and nuclear extracts if analyzing protein translocation.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[17]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p65, p65, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation: Effect on NF-κB and MAPK Signaling
| Treatment | p-p65/p65 Ratio (Fold Change) | IκBα/β-actin Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | |||||
| (-)-α-Himachalene + LPS | |||||
| Positive Control + LPS |
Diagram: Proposed NF-κB Signaling Pathway Inhibition by (-)-α-Himachalene
Caption: Proposed mechanism of NF-κB inhibition by (-)-α-Himachalene.
Diagram: Experimental Workflow for In Vitro Studies
Caption: Workflow for the in vitro evaluation of (-)-α-Himachalene.
In Vivo Evaluation of Anti-Inflammatory Activity
To confirm the in vitro findings and assess the therapeutic potential of (-)-α-Himachalene in a whole organism, an in vivo model of acute inflammation is employed. The carrageenan-induced paw edema model is a widely accepted and well-characterized model for screening anti-inflammatory drugs.[20][21][22][23][24][25]
Carrageenan-Induced Paw Edema in Rats
Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[25][26][27][28]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats (180-220g) for at least one week. Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Normal Control (saline)
-
Group II: Carrageenan Control (vehicle + carrageenan)
-
Group III-V: (-)-α-Himachalene (e.g., 10, 25, 50 mg/kg, p.o.) + carrageenan
-
Group VI: Positive Control (Indomethacin, 10 mg/kg, p.o.) + carrageenan
-
-
Drug Administration: Administer (-)-α-Himachalene or the vehicle orally 1 hour before carrageenan injection.[27]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[26][28]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[27][28]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume (mL) at 1h (Mean ± SEM) | Paw Volume (mL) at 3h (Mean ± SEM) | Paw Volume (mL) at 5h (Mean ± SEM) | % Inhibition at 3h |
| Normal Control | ||||
| Carrageenan Control | 0 | |||
| (-)-α-Himachalene (10 mg/kg) | ||||
| (-)-α-Himachalene (25 mg/kg) | ||||
| (-)-α-Himachalene (50 mg/kg) | ||||
| Indomethacin (10 mg/kg) |
Diagram: Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of (-)-α-Himachalene.
By following these detailed protocols, researchers can systematically evaluate the anti-inflammatory properties of (-)-α-Himachalene, from its effects on cellular signaling to its efficacy in a preclinical model of inflammation. The data generated will provide a solid foundation for further development of this natural compound as a potential anti-inflammatory drug.
References
- 1. Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Interleukin-6, tumour necrosis factor α and interleukin-1β in patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Determination of TNFα, IL-1β and IL-6 [bio-protocol.org]
- 14. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting pro-senescence mitogen activated protein kinase (Mapk) enzymes with bioactive natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 21. ijpras.com [ijpras.com]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 27. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (-)-α-Himachalene to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of (-)-α-himachalene, a naturally occurring sesquiterpene, to generate novel compounds with improved biological activities. This document details synthetic strategies, summarizes key bioactivity data, and provides established experimental protocols for the evaluation of these derivatives.
Introduction
(-)-α-Himachalene is a bicyclic sesquiterpene found in the essential oils of various Cedar species. While the natural compound exhibits some biological activity, chemical modification of its scaffold has been shown to significantly enhance its therapeutic potential, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory applications. This document serves as a guide for researchers looking to explore the chemical space of himachalene derivatives and evaluate their bioactivity.
Data Presentation: Bioactivity of (-)-α-Himachalene Derivatives
The following tables summarize the quantitative data on the bioactivity of various derivatives of (-)-α-himachalene.
Table 1: Antimicrobial Activity of Aryl Himachalene Imine Derivatives [1]
| Compound | Derivative Structure | R Group | B. subtilis (MIC, µg/mL) | M. luteus (MIC, µg/mL) | S. aureus (MIC, µg/mL) | A. parasiticus (MIC, µg/mL) | A. ochraceous (MIC, µg/mL) | A. sydowii (MIC, µg/mL) |
| 16a | Imine | Phenyl | 93.7 | 187.5 | 375 | 93.7 | 46.8 | 46.8 |
| 16b | Imine | Cyclohexyl | 187.5 | 375 | 750 | 187.5 | 93.7 | 93.7 |
| 16c | Imine | Isobutyl | 375 | 750 | >1500 | 375 | 187.5 | 187.5 |
| 16d | Imine | Methyl | 46.8 | 93.7 | 187.5 | 46.8 | 23.4 | 23.4 |
| 16e | Imine | 4-morpholinyl | 750 | >1500 | >1500 | 750 | 375 | 375 |
Table 2: Anticancer Activity of 2-Himachelen-7-ol (Himachalol) [2][3]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| SF-268 | Brain | 8.1[2] |
| HT-29 | Colon | 10.1[2] |
| Caco-2 | Colon | 9.9[2] |
| Sk-OV-3 | Ovarian | >50[2] |
| B16-F10 | Murine Melanoma | 8.8 (at 24h), 7.3 (at 48h)[3] |
Table 3: Anti-inflammatory Activity of Himachalene Derivatives
| Compound | Bioactivity | Assay | Key Findings |
| 2-Himachelen-7-ol (Himachalol) | Anti-inflammatory | LPS-induced COX-2 protein expression in isolated rat monocytes | Dose-dependent inhibition of COX-2 expression.[2] |
| Essential Oil of Cedrus atlantica (rich in α- and β-himachalene) | Anti-inflammatory | 5-Lipoxygenase (5-LOX) inhibition | IC₅₀ of 36.42 µg/mL. |
Experimental Protocols
Synthesis of Aryl Himachalene Imine Derivatives (16a-e)
This protocol is adapted from Chaudhary et al. (2014).[1]
Step 1: Synthesis of α-dehydro-ar-himachalene (11) A mixture of himachalenes is subjected to oxidative aromatization to yield α-dehydro-ar-himachalene (11).
Step 2: Synthesis of Substituted Benzocycloheptenone (15) α-dehydro-ar-himachalene (11) is converted to the corresponding benzocycloheptenone (15) which serves as a key intermediate.
Step 3: Synthesis of Imine Derivatives (16a-e)
-
To a solution of substituted benzocycloheptenone (15) in a suitable solvent, add a primary amine (e.g., aniline for 16a, cyclohexylamine for 16b, etc.).
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is concentrated, and the crude product is purified by silica gel column chromatography to afford the desired imine derivative.
In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity of 2-Himachelen-7-ol
This protocol is based on the methodology used for testing himachalol.[2][3]
-
Cell Seeding: Seed cancer cell lines (e.g., SF-268, HT-29, Caco-2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-himachelen-7-ol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.
In Vitro COX-2 Inhibition Assay for Anti-inflammatory Activity of 2-Himachelen-7-ol
This protocol is based on the Western blot analysis of COX-2 protein expression.[2]
-
Cell Culture and Treatment: Culture rat monocytes and treat them with various concentrations of 2-himachelen-7-ol.
-
LPS Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to a detectable marker.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensity to determine the relative expression of COX-2 in treated versus untreated cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization and bioactivity screening.
Signaling Pathways
Caption: Postulated signaling pathways modulated by himachalene derivatives.
References
- 1. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Himachalol induces apoptosis in B16-F10 murine melanoma cells and protects against skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-alpha-Himachalene Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the yield of (-)-alpha-Himachalene from its primary natural source, Cedrus deodara (Himalayan Cedarwood). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visual workflows to streamline your extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for extracting this compound?
A1: The most significant natural source of this compound is the essential oil derived from the wood of the Himalayan Cedar, Cedrus deodara.[1][2][3][4][5][6][7] This species is known to contain a high percentage of himachalenes, including α-himachalene, β-himachalene, and γ-himachalene.[2][3]
Q2: What are the typical yields of essential oil and this compound from Cedrus deodara?
A2: The essential oil yield from Cedrus deodara wood chips is approximately 0.98% (w/w) via hydrodistillation.[8] The percentage of α-himachalene within the essential oil can vary, with studies reporting figures around 11.37% to 13.83%.[9][10][11] The overall yield is influenced by factors such as the specific plant material and the extraction method used.
Q3: What are the main methods for extracting essential oil rich in himachalenes?
A3: The most common methods are hydrodistillation and steam distillation.[2][5][6][12] Solvent extraction using non-polar solvents like n-hexane is also employed.[9][10] More advanced, "green" techniques like enzyme-assisted extraction are being developed to improve yield and reduce extraction time.[13]
Q4: How can the yield of this compound be improved?
A4: Several strategies can be employed to enhance the yield. These include optimizing the physical preparation of the raw material (e.g., using medium-sized wood chips for better surface area), controlling extraction parameters like temperature and time, and employing advanced extraction and purification techniques.[9][10] Enzyme-assisted extraction, for instance, has been shown to increase essential oil yield by up to 1.8 times compared to conventional hydrodistillation.[13]
Q5: What are the key challenges in isolating pure this compound?
A5: The primary challenge lies in separating the different isomers of himachalene (α, β, and γ) and other sesquiterpenes present in the essential oil, such as atlantones.[8][14] These compounds often have similar chemical and physical properties, making their separation difficult. Advanced chromatographic techniques are typically required for successful isolation.[15][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Essential Oil Yield | Improper Material Size: Very large or very small wood chips can lead to inefficient extraction. | Use medium-sized wood chips to provide an optimal surface area for steam penetration and oil release.[9][10] |
| Incorrect Distillation Time: Insufficient distillation time will result in incomplete extraction. | For hydrodistillation or steam distillation, a processing time of approximately 8 to 9 hours is recommended for higher yields.[6] | |
| High Distillation Temperature/Pressure: Excessive heat and pressure can degrade the essential oil and alter its aromatic properties.[9][10] | Maintain a controlled temperature, for example, between 40-50°C for the condensation phase in hydrodistillation.[9] | |
| Low Percentage of α-Himachalene in the Essential Oil | Suboptimal Extraction Method: Some methods may favor the extraction of other compounds over himachalenes. | Consider enzyme-assisted extraction, which can alter the chemical composition of the essential oil, potentially favoring certain compounds.[13] However, be aware that this method may also increase the proportion of oxygenated sesquiterpenoids.[13] |
| Natural Variation in Plant Material: The chemical composition of Cedrus deodara can vary based on geographical location, age of the tree, and part of the wood used. | Source plant material from regions known to produce high-himachalene content oil. Using stumps and roots left after tree cutting is a common practice.[6] | |
| Difficulty in Separating α-Himachalene from other Isomers and Sesquiterpenes | Co-elution in Chromatography: The similar polarities of himachalene isomers and other sesquiterpenes like atlantones can lead to poor separation. | Employ advanced chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for better resolution.[15][16][17] |
| Inadequate Fractionation: Initial fractionation steps may not be sufficient to enrich the desired compound. | Use liquid-liquid partitioning, for example, between pentane and acetonitrile, to achieve a preliminary separation of himachalenes from more polar compounds like atlantones.[8] | |
| Degradation of this compound during Storage | Sensitivity to Heat, Moisture, and Oxygen: Essential oils and their components can degrade over time if not stored properly.[9] | Store the essential oil and purified fractions in airtight, dark glass containers at a low temperature (e.g., 4°C) to minimize degradation.[8] |
Quantitative Data Summary
The following tables summarize quantitative data on the yield and composition of Cedrus deodara essential oil from various studies.
Table 1: Essential Oil Yield from Cedrus deodara
| Extraction Method | Plant Material | Yield (% w/w) | Reference |
| Hydrodistillation | Wood Chips | 0.98 | [8] |
| Hydrodistillation | Wood | 3.6 | [13] |
| Enzyme-Assisted Extraction | Wood | 6.6 | [13] |
Table 2: Composition of this compound in Cedrus deodara Essential Oil
| Analytical Method | % this compound | Other Major Constituents (%) | Reference |
| GC-MS | 13.83 | β-himachalene (37.34), γ-himachalene (12.00), E, α-atlantone (10.63) | [9][10] |
| GC-MS | 11.37 | β-himachalene (27.10), γ-himachalene (7.00), (E) α-atlantone (12.09) | [11] |
Experimental Protocols
Protocol 1: Hydrodistillation of Cedrus deodara Essential Oil
Objective: To extract essential oil from Cedrus deodara wood chips using a Clevenger-type apparatus.
Materials:
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Dried Cedrus deodara wood chips (medium size)
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Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Weigh 1.5 kg of air-dried Cedrus deodara wood chips.[8]
-
Place the wood chips into the distillation flask of the Clevenger apparatus.
-
Add a sufficient amount of distilled water to cover the wood chips.
-
Assemble the Clevenger apparatus with the condenser.
-
Begin heating the flask using the heating mantle.
-
Continue the hydrodistillation for approximately 6 hours.[8]
-
Collect the essential oil that separates from the aqueous phase in the collection tube.
-
Carefully decant the collected oil and dry it over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C.[8]
Protocol 2: Fractionation of Essential Oil to Enrich for Himachalenes
Objective: To perform a preliminary separation of himachalenes from other components in the essential oil using liquid-liquid partitioning.
Materials:
-
Cedrus deodara essential oil
-
Pentane
-
Acetonitrile
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Take 50 ml of the hydrodistilled essential oil and place it in a separatory funnel.[8]
-
Add 50 ml of pentane to the separatory funnel and shake vigorously.
-
Allow the layers to separate. The upper pentane layer will be enriched with less polar compounds, including himachalenes.
-
Drain the lower acetonitrile layer.
-
Repeat the extraction of the acetonitrile layer two more times with 50 ml of fresh pentane each time.
-
Combine all the pentane fractions.
-
Evaporate the pentane from the combined fractions using a rotary evaporator at 40°C under reduced pressure to obtain the himachalene-enriched fraction.[8]
-
The remaining acetonitrile fraction will be enriched with more polar compounds like atlantones.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. airmidinstitute.org [airmidinstitute.org]
- 4. ScenTree - Cedarwood Himalaya oil (CAS N° 68991-36-6) [scentree.co]
- 5. Cedarwood Oil [manekancor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. researchgate.net [researchgate.net]
- 11. naturesgift.com [naturesgift.com]
- 12. edenbotanicals.com [edenbotanicals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and Purification of Sesquiterpene Lactones from <i>Ixeris sonchifolia</i> (Bunge) Hance by High-Speed Counter- Current Chromatography and Semi-Preparative High Performance Liquid Chromatography | Tropical Journal of Pharmaceutical Research [ajol.info]
troubleshooting (-)-alpha-Himachalene instability in storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (-)-alpha-Himachalene during storage and experimentation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide for this compound Instability
Unexpected experimental results or a noticeable change in the physical properties of your this compound sample may indicate degradation. This guide provides a systematic approach to troubleshooting potential instability issues.
Diagram: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for identifying and addressing the root causes of this compound instability.
Question: My experimental results are inconsistent. Could my this compound have degraded?
Answer: Inconsistent results are a primary indicator of potential sample degradation. Sesquiterpenes like this compound can be sensitive to storage and handling conditions.[1] Follow these steps to investigate:
-
Review Storage Conditions:
-
Temperature: Has the sample been stored at the recommended temperature? Higher temperatures accelerate the degradation of sesquiterpenes.[2][3]
-
Light: Was the sample protected from light? UV exposure can induce chemical reactions, including photodegradation.
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Atmosphere: Was the sample stored under an inert atmosphere (e.g., argon or nitrogen)? Oxygen can lead to oxidation.
-
Container: Is the sample stored in an appropriate container, such as an amber glass vial with a tight-fitting cap? Plastic containers are generally not recommended as terpenes can sometimes interact with them.
-
-
Visual Inspection:
-
Observe the physical appearance of your sample. Has there been a change in color, or has the viscosity increased? While not always present, these can be signs of degradation.
-
-
Analytical Verification:
-
Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram of the suspect sample to a reference chromatogram of a fresh or properly stored sample. Look for:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks, which could be degradation products.
-
Changes in peak shape, such as broadening or tailing.
-
-
Question: I see new, unidentified peaks in the GC-MS chromatogram of my stored this compound sample. What could they be?
Answer: The appearance of new peaks strongly suggests the formation of degradation products. For sesquiterpenes like this compound, several degradation pathways are possible:
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Oxidation: Exposure to air can lead to the formation of oxidized derivatives such as epoxides or other oxygenated compounds.
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Thermal Degradation: High temperatures can cause molecular rearrangements or breakdown of the molecule.
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Photodegradation: Exposure to light, particularly UV light, can trigger reactions like [2+2] photoadditions, leading to the formation of new cyclic structures.[4]
To identify these new peaks, you will need to analyze the mass spectra of each and compare them to spectral libraries (e.g., NIST, Wiley) or published literature on terpene degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C.[1]
-
Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.
-
Container: In a tightly sealed amber glass vial to protect from light and air.
-
Format: As a neat oil or in a suitable anhydrous solvent. If in solution, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: Can I store this compound at room temperature for a short period?
A2: While short-term storage at room temperature may be unavoidable during experimental use, it is not recommended for extended periods. Studies on other sesquiterpenes have shown significant degradation at 25°C.[2][3] To maintain the integrity of your sample, minimize the time it spends outside of cold storage.
Q3: My this compound is dissolved in a solvent for my experiments. Does the choice of solvent affect its stability?
A3: Yes, the solvent can impact stability. For instance, storing sesquiterpene lactones in ethanol has been shown to cause the formation of adducts over time.[2] It is crucial to use high-purity, anhydrous solvents and to be aware of potential reactivity. For many natural products, DMSO is a common solvent for creating stock solutions for screening purposes.[1]
Q4: How can I be sure my analytical method is not causing degradation of this compound?
A4: This is a valid concern, as the high temperatures used in GC inlets can sometimes cause thermal degradation of sensitive compounds. To mitigate this:
-
Use a cool on-column injection technique if available.
-
Optimize the injector temperature to the lowest possible setting that still allows for efficient volatilization.
-
Keep the analysis time as short as possible by using an appropriate temperature ramp.
Quantitative Stability Data
While specific public-domain quantitative stability studies on this compound are limited, the following table provides a representative example of how such data would be presented based on the known behavior of sesquiterpenes. Note: The data below is illustrative and not based on experimental results for this compound.
| Storage Condition | Timepoint | Purity of this compound (%) (Hypothetical) | Appearance of Degradation Products (%) (Hypothetical) |
| -20°C, Dark, Inert Atmosphere | Initial | 99.5 | <0.1 |
| 12 Months | 99.2 | <0.5 | |
| 24 Months | 98.9 | <0.8 | |
| 4°C, Dark, Air | Initial | 99.5 | <0.1 |
| 6 Months | 97.0 | 2.5 | |
| 12 Months | 94.5 | 5.0 | |
| 25°C, Dark, Air | Initial | 99.5 | <0.1 |
| 1 Month | 90.0 | 9.5 | |
| 3 Months | 75.0 | 24.0 | |
| 25°C, Exposed to UV Light, Air | Initial | 99.5 | <0.1 |
| 1 Week | 60.0 | 39.0 | |
| 2 Weeks | 35.0 | 63.0 |
Experimental Protocols
Protocol: Stability Assessment of this compound by GC-MS
This protocol outlines a general procedure for conducting a stability study of this compound under various storage conditions.
1. Materials and Equipment:
-
High-purity this compound standard
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Controlled temperature storage chambers (e.g., -20°C freezer, 4°C refrigerator, 25°C incubator)
-
UV light chamber
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
GC column suitable for terpene analysis (e.g., DB-5ms, HP-5MS)
2. Sample Preparation and Storage:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials.
-
For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with argon or nitrogen before sealing.
-
Place the vials in their respective storage conditions (e.g., -20°C/dark/inert, 4°C/dark/air, 25°C/dark/air, 25°C/UV light/air).
3. Timepoint Analysis:
-
At each designated timepoint (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
If necessary, dilute the sample to a suitable concentration for GC-MS analysis.
-
Analyze the sample using the established GC-MS method.
4. GC-MS Method Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 240°C at a rate of 5°C/min
-
Hold: Hold at 240°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 40-400
5. Data Analysis:
-
Integrate the peak areas for this compound and any new peaks that appear in the chromatogram.
-
Calculate the purity of this compound at each timepoint relative to the initial timepoint (T=0).
-
Attempt to identify any significant degradation products by comparing their mass spectra to a library database.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
References
Technical Support Center: Optimization of GC-MS Parameters for (-)-α-Himachalene Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of (-)-α-Himachalene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the GC-MS analysis of (-)-α-Himachalene?
A1: A primary challenge is the presence of other himachalene isomers, such as β-himachalene and γ-himachalene, which often co-elute due to their similar chemical structures and boiling points.[1] Achieving chromatographic separation of these isomers is critical for accurate identification and quantification of (-)-α-Himachalene.
Q2: Which type of GC column is most suitable for separating himachalene isomers?
A2: For separating sesquiterpene isomers like himachalenes, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a common starting point.[2] These columns provide good general separation for a wide range of terpenes. If co-elution persists, switching to a column with a different selectivity, such as a wax-type or a higher phenyl-content column, may be necessary to alter the elution order and improve resolution.[3] For separating enantiomers like (-)-α-Himachalene from its (+) counterpart, a chiral stationary phase is required.[3]
Q3: My (-)-α-Himachalene peak is showing significant tailing. What are the possible causes and solutions?
A3: Peak tailing for active compounds like terpenes can be caused by several factors:
-
Active sites in the injector liner: The glass liner in the injector can have active silanol groups that interact with the analyte. Using a deactivated liner can minimize these interactions.[3]
-
Column contamination: Buildup of non-volatile residues at the head of the column can create active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.
-
Injector temperature is too low: A low injector temperature can lead to slow volatilization of the sample, resulting in band broadening and tailing. Ensure the injector temperature is appropriate for the volatility of sesquiterpenes.
Q4: I am observing low sensitivity for (-)-α-Himachalene. How can I improve the signal intensity?
A4: Low sensitivity can be addressed by:
-
Optimizing injection parameters: For trace analysis, a splitless injection mode is preferred over a split injection as it transfers a larger amount of the sample onto the column.
-
Checking for leaks: Leaks in the GC system, particularly at the injector or column fittings, can lead to a loss of sample and reduced sensitivity.
-
MS detector settings: Ensure the MS detector is properly tuned. For higher sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of (-)-α-Himachalene, which significantly improves the signal-to-noise ratio.[4]
-
Sample preparation: Concentrate the sample if the analyte concentration is very low. Techniques like solid-phase microextraction (SPME) can be effective for pre-concentrating volatile terpenes from a sample matrix.[5]
Q5: Are there any concerns about thermal degradation of (-)-α-Himachalene during GC-MS analysis?
A5: Yes, some sesquiterpenes can be thermally labile and may degrade in a hot GC inlet.[3] To mitigate this, it is crucial to optimize the injector temperature. It should be high enough for efficient volatilization but not so high as to cause degradation. Using a deactivated liner also helps to minimize catalytic degradation at active sites.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution/Co-elution of himachalene isomers | 1. Suboptimal GC oven temperature program.2. Inappropriate GC column.3. Carrier gas flow rate is too high or too low. | 1. Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can improve separation.[6]2. Switch to a column with a different stationary phase to alter selectivity. A longer column or one with a smaller internal diameter can also increase separation efficiency.[3]3. Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions. |
| Broad or tailing peaks | 1. Active sites in the injector liner or column.2. Injector temperature too low.3. Column overloading. | 1. Use a deactivated liner and trim the front of the column.2. Increase the injector temperature in increments of 10-20 °C.3. Dilute the sample or reduce the injection volume. |
| Ghost peaks (peaks in blank runs) | 1. Carryover from a previous injection.2. Contaminated syringe.3. Septum bleed. | 1. Run a solvent blank with a high-temperature bakeout at the end of the run.2. Thoroughly rinse the syringe with a clean solvent before each injection.3. Replace the injector septum. |
| Irreproducible retention times | 1. Fluctuation in carrier gas flow rate.2. Leaks in the system.3. Oven temperature not stable. | 1. Check the gas supply and regulators.2. Perform a leak check on the GC system.3. Allow the oven to stabilize at the initial temperature before injection. |
| Low signal intensity | 1. Sample concentration is too low.2. Improper injection technique (for manual injections).3. MS source is dirty. | 1. Concentrate the sample or use a more sensitive analysis mode like SIM.2. Ensure a fast and consistent injection.3. Clean the MS ion source according to the manufacturer's instructions. |
Data Presentation: GC-MS Parameters for Sesquiterpene Analysis
The following table summarizes typical GC-MS parameters used for the analysis of sesquiterpenes, including those suitable for (-)-α-Himachalene. These can serve as a starting point for method development.
| Parameter | Setting 1 (General Terpenes) | Setting 2 (Essential Oils) | Setting 3 (Specific for α-Himachalene) |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)[2] | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)[7] | J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film)[6] |
| Injector Type | Split/Splitless | Split/Splitless | Split/Splitless |
| Injector Temp. | 250 °C | 250 °C | Not specified, but typically 250-280 °C |
| Injection Mode | Split (e.g., 10:1) or Splitless | Split (e.g., 1:10)[7] | Not specified |
| Injection Vol. | 1 µL | 1 µL | Not specified |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[7] | Not specified |
| Oven Program | 50 °C (2 min), then 10 °C/min to 130 °C, then 50 °C/min to 70 °C, then 30 °C/min to 290 °C (10 min hold)[7] | 40 °C (5 min), then 5 °C/min to 200 °C (2 min hold) | 60 °C to 246 °C at 3 °C/min[6] |
| MS Transfer Line | 280 °C | 290 °C | Not specified, but typically 280-300 °C |
| Ion Source Temp. | 230 °C | 230 °C | Not specified, but typically 230 °C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Ionization Energy | 70 eV | 70 eV | 70 eV |
| Mass Range | 40-500 amu (Full Scan) | 35-400 amu (Full Scan) | Not specified, but typically includes m/z 40-300 |
| MS Detector | Quadrupole | Triple Quadrupole | Not specified |
Experimental Protocols
Detailed Methodology for Optimization of GC-MS Parameters for (-)-α-Himachalene
This protocol provides a systematic approach to developing and optimizing a GC-MS method for the analysis of (-)-α-Himachalene.
1. Initial Instrument Setup:
-
Column: Install a DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness column.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set the injector temperature to 250 °C and use a deactivated splitless liner.
-
MS Parameters: Set the transfer line temperature to 280 °C, the ion source to 230 °C, and the ionization energy to 70 eV. Set the mass spectrometer to scan from m/z 40 to 300.
2. Oven Temperature Program Optimization:
-
Start with a general-purpose temperature program, such as 60 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Inject a standard containing (-)-α-Himachalene and its common isomers (β- and γ-himachalene).
-
If co-elution is observed, modify the temperature program. A slower ramp rate (e.g., 3-5 °C/min) through the elution range of the sesquiterpenes will generally improve resolution.[6]
-
Introduce short isothermal holds (1-2 minutes) at temperatures just before the elution of the target compounds to improve peak focusing.[3]
3. Injector Parameter Optimization:
-
For quantitative analysis, evaluate both split and splitless injection modes.
-
Splitless Injection: Optimize the splitless hold time (typically 0.5-1.0 min) to ensure complete transfer of the analytes to the column without excessive band broadening.
-
Injector Temperature: If thermal degradation is suspected (indicated by the appearance of degradation product peaks and a decrease in the target analyte peak), lower the injector temperature in 10 °C increments (e.g., from 250 °C down to 220 °C) and observe the effect on the chromatogram.
4. MS Parameter Optimization (for high sensitivity):
-
After identifying the characteristic mass fragments of (-)-α-Himachalene from a full scan acquisition (major ions are typically m/z 93, 119, 41, 79, 105), develop a Selected Ion Monitoring (SIM) method.
-
Select 3-4 of the most abundant and specific ions for (-)-α-Himachalene.
-
Set the dwell time for each ion (typically 50-100 ms) to ensure an adequate number of data points across the chromatographic peak (at least 10-15 points).
5. Method Validation:
-
Once the parameters are optimized, validate the method for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7][8][9]
Visualizations
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low solubility of (-)-alpha-Himachalene in aqueous media
Technical Support Center: (-)-alpha-Himachalene Solubilization
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low aqueous solubility of this promising sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a naturally occurring sesquiterpene hydrocarbon (C₁₅H₂₄) found in the essential oils of plants like the Himalayan cedar (Cedrus deodara).[1] Its structure is highly lipophilic (fat-soluble), making it practically insoluble in water. An estimated aqueous solubility is approximately 0.05 mg/L at 25°C.[2] This poor water solubility is a significant barrier to its use in aqueous-based experimental systems (in vitro biological assays) and for developing parenteral formulations, limiting its bioavailability and therapeutic potential.[3]
Q2: What are the primary strategies for solubilizing this compound in aqueous media?
Overcoming the hydrophobicity of terpenes like this compound typically involves advanced formulation strategies.[4][5] The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the molecule within cyclodextrin hosts.[3][6]
-
Nanoemulsions: Dispersing it as nano-sized droplets in water using surfactants.[7][8]
-
Co-solvents: Dissolving it in a mixture of water and a water-miscible organic solvent.[9]
-
Lipid-Based Formulations: Incorporating it into self-emulsifying drug delivery systems (SEDDS).[10]
The choice of method depends on the required concentration, the experimental system (e.g., in vitro vs. in vivo), and stability requirements.
Q3: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6][11] The nonpolar this compound molecule can be entrapped within this hydrophobic cavity, forming a stable inclusion complex.[11][12] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby significantly increasing the apparent aqueous solubility of the guest molecule.[3][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and safety profile.[5]
Q4: Can I use solvents like DMSO or ethanol to dissolve this compound for in vitro assays?
Yes, using a co-solvent system is a common approach for initial in vitro studies. This compound is soluble in alcohols like ethanol.[13][2] Typically, a concentrated stock solution is prepared in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock is then diluted to the final working concentration in the aqueous cell culture medium.
Caution: The final concentration of the organic solvent in the assay should be kept low (typically <0.5% v/v) as higher concentrations can induce cellular toxicity or artifacts, confounding the experimental results. A solvent control group is essential in your experimental design.
Troubleshooting Guides
Problem 1: My this compound is precipitating out of solution after dilution into my aqueous buffer/media.
This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous phase. The solubility limit has likely been exceeded.
-
Solution 1 (Lower Concentration): Reduce the final concentration of this compound in your experiment.
-
Solution 2 (Increase Co-solvent): Slightly increase the percentage of the co-solvent (e.g., from 0.1% to 0.2% DMSO), but be mindful of solvent toxicity limits for your specific cell line or assay.
-
Solution 3 (Use a Formulation): For higher concentrations, simple co-solvent systems are inadequate. You must use a solubilization technology like cyclodextrins or nanoemulsions. Prepare an inclusion complex with HP-β-CD first, then dissolve the complex powder in your media.
Problem 2: My nanoemulsion formulation is unstable and shows phase separation over time.
Nanoemulsion stability is dependent on optimizing the components and preparation process.
-
Solution 1 (Check Surfactant HLB): The Hydrophile-Lipophile Balance (HLB) of your surfactant (or surfactant blend) is critical for emulsifying the oil phase. The optimal HLB for forming stable oil-in-water nanoemulsions is typically in the 9-17 range.[8] Experiment with different surfactants or blends (e.g., Tween 80/Span 80) to find the optimal HLB.
-
Solution 2 (Adjust Ratios): Vary the oil-to-surfactant ratio. Insufficient surfactant will not adequately cover the oil droplet surface, leading to coalescence. A higher surfactant concentration often improves stability.[14]
-
Solution 3 (Improve Energy Input): Ensure sufficient energy is applied during homogenization. Increase the homogenization time, speed, or pressure to achieve a smaller, more uniform droplet size, which enhances stability.[8]
Data and Protocols
Comparative Solubilization Data
The following table summarizes typical solubility enhancements that can be achieved for hydrophobic terpenes like this compound using different methods.
| Solubilization Method | Base Solvent | Typical Achievable Concentration | Advantages | Disadvantages |
| None (Neat) | Water / Buffer | ~0.05 mg/L | No excipients | Unusable for most applications |
| Co-solvent | 0.5% DMSO in Water | 0.1 - 10 µM | Simple for in vitro screens | Limited concentration range; potential solvent toxicity |
| Nanoemulsion | Water | 1 - 5 mg/mL (0.1-0.5%) | High loading capacity; suitable for topical/oral delivery | Requires specific surfactants and homogenization equipment |
| Cyclodextrin | Water | 1 - 10 mg/mL (with 5-10% w/v HP-β-CD) | High water solubility; low toxicity; forms a true solution | Loading is dependent on complex stoichiometry and stability |
Experimental Protocol: Preparation of an this compound-HP-β-CD Inclusion Complex
This protocol uses the kneading method, which is efficient for lab-scale preparations.[6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-Water solution (50:50 v/v)
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio (typically 1:1 or 1:2 guest:host). For a 1:1 complex, you will need approximately 11g of HP-β-CD (Avg. MW ~1375 g/mol ) for every 1g of this compound (MW ~204.36 g/mol ).
-
Kneading:
-
Place the calculated amount of HP-β-CD powder into a mortar.
-
Add a small amount of the 50% ethanol solution dropwise to the powder and triturate with the pestle to form a thick, consistent paste.
-
Dissolve the this compound in a minimal amount of ethanol and add it dropwise to the HP-β-CD paste.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a paste. Add a few more drops of the ethanol-water solution if it becomes too dry.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass tray.
-
Dry the product in a vacuum oven at 40°C for 24 hours (or in a desiccator under vacuum until a constant weight is achieved) to remove the solvents.
-
-
Final Product:
-
Scrape the dried complex from the tray and grind it into a fine, white powder using a clean mortar and pestle.
-
Store the powder in a tightly sealed container protected from light and moisture. This powder can now be directly dissolved in aqueous media.
-
Visualized Mechanisms and Workflows
Mechanism of Cyclodextrin Encapsulation
The diagram below illustrates how the hydrophobic this compound molecule is encapsulated within the nonpolar cavity of a cyclodextrin, rendering the resulting complex water-soluble.
Workflow for Selecting a Solubilization Strategy
This decision tree helps guide the selection of an appropriate solubilization method based on the experimental context.
References
- 1. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-himachalene [flavscents.com]
- 3. Inclusion of terpenes in cyclodextrins: Preparation, characterization and pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. Essential Oils and Isolated Terpenes in Nanosystems Designed for Topical Administration: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel nanoemulgel formulation containing cumin essential oil as skin permeation enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Theoretical study of the formation of inclusion complexes with some terpenes using different solvating models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alpha-himachalene, 3853-83-6 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity (-)-alpha-Himachalene Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity (-)-alpha-Himachalene. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the isolation and purification of this bicyclic sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and typical composition of α-Himachalene?
This compound is a major constituent of the essential oils from various cedarwood species, particularly Cedrus deodara (Himalayan Cedarwood) and Cedrus atlantica (Atlas Cedar). The concentration of α-Himachalene and its isomers can vary significantly depending on the geographical origin, age, and part of the plant used for extraction. The essential oil is a complex mixture, primarily containing α-Himachalene, its isomers β- and γ-Himachalene, and other sesquiterpenoids. One analysis of sawdust from C. deodara reported an α-Himachalene content of 30.83%.[1]
Q2: What are the main challenges in purifying this compound to a high degree of purity?
The primary challenge in obtaining high-purity this compound lies in its separation from its structurally similar isomers, β-Himachalene and γ-Himachalene. These isomers often possess very similar physicochemical properties, such as boiling points and polarities, leading to co-elution during chromatographic separation.[2] Achieving baseline separation requires carefully optimized purification protocols.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most effective and widely used method for analyzing the purity of this compound.[3] A high-resolution capillary column, such as a DB-5 or HP-5MS, can effectively separate α-Himachalene from its isomers.[1] Purity is determined by comparing the relative peak area of the α-Himachalene signal to other components in the chromatogram. For assessing enantiomeric purity, chiral GC or HPLC is necessary.[1]
Data Presentation: Quantitative Data Summary
Table 1: Typical Composition of Himachalene Isomers in Cedrus Species Essential Oils
| Species | α-Himachalene (%) | β-Himachalene (%) | γ-Himachalene (%) | Source |
| Cedrus deodara | 17.1 | 38.3 | Varies | [3] |
| Cedrus atlantica | 7.4 - 16.4 | 23.4 - 40.4 | 5.1 - 8.6 | [3] |
| Cedrus libani | 10.5 - 14.2 | 21.9 | Varies | [3] |
Table 2: Gas Chromatography Retention Indices for Himachalene Isomers
| Isomer | Retention Index | Source |
| α-Himachalene | 1579 | [3] |
| γ-Himachalene | 1627 | [3] |
| β-Himachalene | 1651 | [3] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Fractionation
This protocol outlines a general procedure for the initial enrichment of α-Himachalene from crude cedarwood essential oil.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Wash the column with n-hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A common starting gradient is a hexane:ethyl acetate mixture of 95:5.[1]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing α-Himachalene.
-
Analyze the promising fractions by GC-MS to determine their composition.
-
Pool the fractions with the highest concentration of α-Himachalene for further purification if necessary.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for High-Purity Isolation
This protocol provides a general framework for the final purification of α-Himachalene using preparative HPLC.
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or Refractive Index).
-
A C18 reversed-phase column is a common choice for the separation of sesquiterpenes.
-
-
Mobile Phase:
-
A typical mobile phase for reversed-phase separation of sesquiterpenes is a gradient of acetonitrile and water.
-
The addition of 0.1% formic or acetic acid to the aqueous phase can improve peak shape.[4]
-
-
Method Development:
-
Initially, develop a method on an analytical scale to optimize the separation of α-Himachalene from its isomers.
-
Experiment with different gradient profiles and flow rates to achieve baseline resolution.
-
-
Scale-Up and Purification:
-
Scale up the optimized analytical method to the preparative column.
-
Inject the enriched α-Himachalene fraction from the column chromatography step.
-
Collect the peak corresponding to α-Himachalene.
-
-
Purity Confirmation:
-
Analyze the collected fraction by analytical HPLC and GC-MS to confirm its purity.
-
Troubleshooting Guides
Issue 1: Co-elution of Himachalene Isomers in Gas Chromatography
Q: My GC-MS analysis shows poor separation between α-Himachalene and its isomers. How can I improve the resolution?
A: Co-elution of sesquiterpene isomers is a common challenge due to their similar structures and boiling points.[2] Here are several strategies to enhance separation:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower oven temperature ramp rate increases the interaction time of the analytes with the stationary phase, often improving separation.
-
Lower Initial Temperature: Starting at a lower initial temperature can improve the focusing of volatile compounds at the head of the column.
-
Isothermal Holds: Introducing short isothermal holds at temperatures where the isomers elute can enhance resolution.[2]
-
-
Select a Different GC Column:
-
If you are using a non-polar column (e.g., DB-5), consider switching to a column with a different stationary phase chemistry, such as a mid-polar or polar column (e.g., a wax-type column), to alter the selectivity.[2]
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is optimized for your column dimensions to maximize efficiency.
-
Issue 2: Poor Resolution of Himachalene Isomers in HPLC
Q: I am unable to separate α-Himachalene from its isomers using preparative HPLC. What can I do?
A: Achieving baseline separation of isomers in HPLC often requires careful method development. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase Gradient:
-
A shallower gradient around the elution time of the himachalene isomers can increase the separation time between these closely eluting peaks.[4]
-
-
Change the Organic Modifier:
-
Switching between acetonitrile and methanol as the organic solvent can alter the selectivity of the separation and may resolve co-eluting peaks.[4]
-
-
Modify the Stationary Phase:
-
If optimizing the mobile phase is unsuccessful, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity for your isomers.[4]
-
-
Adjust the Column Temperature:
-
Varying the column temperature can fine-tune the selectivity of the separation.
-
Mandatory Visualizations
References
Technical Support Center: Enantiomeric Resolution of Himachalene
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the enantiomeric resolution of himachalene isomers (e.g., α-himachalene, β-himachalene) and related sesquiterpenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for resolving the enantiomers of himachalene?
A1: The most effective and widely used method for resolving volatile, non-polar compounds like himachalene is Chiral Gas Chromatography (GC) . This technique utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Specifically, CSPs based on derivatized cyclodextrins are highly effective for terpene and sesquiterpene enantioseparations.[1][2][3][4]
Q2: Which type of chiral GC column is recommended for himachalene?
A2: For sesquiterpene hydrocarbons, cyclodextrin-based columns are the industry standard. A highly recommended starting point would be a column with a 2,3-di-O-acyl-6-O-TBDMS derivatized β-cyclodextrin phase, such as the Restek Rt-βDEXsm or Rt-βDEXse .[5][6][7] These columns have demonstrated excellent resolving power for a wide range of terpene enantiomers found in essential oils.[1][6]
Q3: Are there alternative methods to chiral GC?
A3: While chiral GC is the most direct method, other techniques exist. Chiral High-Performance Liquid Chromatography (HPLC) can be used, though it is more common for more polar compounds.[8] Enzymatic kinetic resolution , often using lipases, is a powerful technique but is typically applied to molecules with functional groups like alcohols or esters that can undergo selective enzymatic reaction, which is not present in the hydrocarbon structure of himachalene. Another classical approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column; however, this adds extra reaction and purification steps.[5]
Experimental Protocol: Chiral GC-FID Method
This protocol provides a robust starting point for the enantiomeric resolution of himachalene. Optimization may be required based on your specific sample matrix and instrumentation.
Objective: To separate and quantify the enantiomers of himachalene using chiral capillary gas chromatography with a flame ionization detector (FID).
1. Materials and Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and FID.
-
Chiral GC Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6]
-
Carrier Gas: Hydrogen (high purity), preferred for high efficiency. Helium can also be used.
-
Sample: Himachalene-containing sample (e.g., essential oil, purified fraction) diluted in a suitable solvent like n-hexane or ethyl acetate to a concentration of approximately 50-100 ng/µL.
-
Software: Chromatography data system (CDS) for instrument control and data analysis.
2. GC Method Parameters:
-
Injector:
-
Mode: Split (typical split ratio 50:1 to 100:1 to avoid column overload).
-
Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
-
Carrier Gas (Hydrogen):
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (N₂ or He): 25 mL/min.
-
3. Procedure:
-
Sample Preparation: Dilute the sample containing himachalene in n-hexane. Ensure the final concentration is low enough to prevent peak overload, which can degrade resolution.[10]
-
Instrument Setup: Install the chiral column and condition it according to the manufacturer's instructions. Set up the GC method with the parameters listed above.
-
Analysis: Inject the prepared sample.
-
Data Processing: Integrate the peaks corresponding to the himachalene enantiomers. Calculate the enantiomeric ratio or enantiomeric excess (ee%) as required.
Illustrative Quantitative Data
While specific resolution data for himachalene is not widely published, the following table presents typical quantitative results for common monoterpene enantiomers on a recommended chiral GC column under similar conditions. This data serves as a benchmark for expected performance.
| Compound | Chiral Column | (+)-Enantiomer Retention Time (min) | (-)-Enantiomer Retention Time (min) | Resolution (Rs) |
| α-Pinene | Rt-βDEXsm | 10.500 | 10.941 | > 3.0 |
| β-Pinene | Rt-βDEXsm | 12.690 | 13.200 | > 4.0 |
| Limonene | Rt-βDEXse | 14.850 | 15.585 | > 5.0 |
| Linalool | Rt-βDEXse | - | - | > 5.9 |
| Data adapted from Restek application notes for representative chiral separations under the recommended analytical conditions.[1][6] |
Visual Workflow for Chiral GC Analysis
The following diagram illustrates the logical workflow for resolving himachalene enantiomers using the described protocol.
Caption: Logical workflow from sample preparation to data analysis for chiral GC.
Troubleshooting Guide
Q4: I am seeing poor or no resolution between my enantiomer peaks. What should I do?
A4: Poor resolution is a common challenge. Follow these steps to troubleshoot:
-
Confirm Column Suitability: Ensure you are using a cyclodextrin-based chiral column appropriate for terpenes.
-
Optimize Temperature Program: The ramp rate is critical. A slow ramp rate of 1-2°C/min is often essential for resolving terpene enantiomers.[9] Try decreasing the ramp rate further to 1°C/min.
-
Check Carrier Gas Velocity: Chiral separations on these columns often perform better at higher-than-standard linear velocities. Ensure your hydrogen carrier gas velocity is near 80 cm/sec.[6][9]
-
Reduce Sample Concentration: Column overload is a primary cause of lost resolution. Dilute your sample further (e.g., 10-fold) and re-inject.
-
Check for Column Contamination: If the column has been used with complex samples, contaminants can interfere with chiral recognition sites. Condition the column by baking it at its maximum isothermal temperature (e.g., 230°C) for 1-2 hours.
Q5: My peaks are tailing, which is affecting my integration and quantification. How can I fix this?
A5: Peak tailing can be caused by several factors:
-
Active Sites: Active sites in the injector liner or at the head of the column can cause unwanted interactions. Use a deactivated or silanized injector liner. You can also trim the first 10-15 cm from the column inlet to remove non-volatile residues.
-
Column Overload: As with poor resolution, injecting too much sample is a common cause of tailing. Dilute your sample.
-
Incompatible Solvent: Ensure your sample solvent is appropriate. Hexane or ethyl acetate are generally good choices for himachalene.
Q6: My retention times are shifting between runs, making peak identification difficult. What is the cause?
A6: Retention time instability usually points to issues with system stability:
-
Gas Leaks: Check for leaks in the GC system, particularly around the injector septa, column fittings, and gas lines.
-
Flow/Pressure Fluctuation: Ensure your electronic pneumatic control (EPC) is functioning correctly and that your gas source is providing consistent pressure.
-
Column Equilibration: Make sure the oven temperature has fully returned to the initial 40°C and stabilized before starting the next run. Insufficient equilibration time can lead to shifting retention.
Q7: I am seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
A7: Ghost peaks are typically caused by contamination or carryover.
-
Injector Carryover: Contaminants from a previous, more concentrated sample can be retained in the injector and slowly elute in subsequent runs. Clean the injector and run a solvent blank to check for cleanliness.
-
Solvent Contamination: Use only high-purity, HPLC-grade or GC-grade solvents for sample preparation.
-
Septum Bleed: Old or low-quality septa can release siloxanes at high injector temperatures, which appear as peaks. Replace the injector septum regularly.
References
- 1. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. restek.com [restek.com]
- 6. Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse [restek.com]
- 7. restek.com [restek.com]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. chromtech.net.au [chromtech.net.au]
Technical Support Center: Analysis of (-)-α-Himachalene Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-α-Himachalene and its degradation products. The information provided is based on established analytical techniques and analogous studies on similar sesquiterpenes, offering guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for (-)-α-Himachalene?
A1: Direct experimental studies on the degradation of (-)-α-Himachalene are limited. However, based on its chemical structure, which contains two double bonds, and studies of similar terpenes, the primary degradation pathways are expected to be oxidation, photooxidation, and biodegradation.
-
Oxidation (e.g., Ozonolysis): The double bonds in the himachalene ring are susceptible to cleavage by ozone. This can lead to the formation of a variety of smaller, oxygenated compounds such as aldehydes, ketones, and carboxylic acids. The reaction can proceed in stages, with the initial ozonolysis of one double bond leading to first-generation products that may still be reactive.
-
Photooxidation: In the presence of light and a sensitizer, (-)-α-Himachalene can undergo reactions with oxygen to form hydroperoxides and other oxygenated derivatives.[1] It can also participate in [2+2] photoaddition reactions under UV light, leading to new cyclic structures.[2]
-
Biodegradation: Studies on a mixture of himachalene isomers (α, β, and γ) have shown that they undergo aerobic biodegradation, suggesting that microbial activity can break down the molecule.[3] The specific products of this degradation pathway have not been fully characterized but would likely involve hydroxylation and ring cleavage.
Q2: What are some potential degradation products of (-)-α-Himachalene?
A2: While a definitive list of degradation products is not available in the literature, based on the known reactivity of α-himachalene and the degradation of analogous terpenes, potential products could include:
-
Epoxides: Formed by the oxidation of the double bonds. α-Himachalene can undergo regioselective epoxidation to form diepoxide derivatives.[2]
-
Himachalol: A hydroxylated derivative of himachalene.[4]
-
Aryl Himachalene Derivatives: Aromatization of the himachalene core can occur under certain conditions.[5]
-
Ring-Opened Products: Ozonolysis is expected to cleave the seven-membered ring, leading to a variety of smaller carbonyl-containing compounds. Studies on the ozonolysis of α-phellandrene, which also has two double bonds within a ring, show the formation of polyfunctional first- and second-generation species containing carbonyl, acid, alcohol, and hydroperoxide functionalities.[6]
Q3: Which analytical techniques are most suitable for identifying (-)-α-Himachalene degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of the complex mixture of potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile degradation products. The mass spectra provide information on the molecular weight and fragmentation patterns of the compounds.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Suitable for the analysis of less volatile and more polar degradation products.[4] High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of isolated degradation products.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the degradation products (e.g., C=O, O-H).[5]
Troubleshooting Guides
Issue 1: Difficulty in separating and identifying a complex mixture of degradation products.
| Possible Cause | Troubleshooting Step |
| Co-elution of isomers and closely related compounds. | Optimize the chromatographic method. For GC, try a different column polarity or temperature program. For LC, adjust the mobile phase composition, gradient, or use a different stationary phase. |
| Insufficient resolution for identification by MS alone. | Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. |
| Lack of reference standards for degradation products. | Isolate individual compounds using preparative chromatography (e.g., column chromatography or preparative HPLC) and perform structural elucidation using NMR spectroscopy.[5] |
Issue 2: Poor sensitivity for detecting low-abundance degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of the analyte in the sample. | Concentrate the sample using techniques like solid-phase extraction (SPE) or solvent evaporation. |
| Inefficient ionization in the mass spectrometer. | Optimize the ionization source parameters (e.g., electrospray voltage, gas flows). Consider chemical derivatization to enhance ionization efficiency and chromatographic separation. |
Issue 3: Ambiguous structural assignment based on mass spectrometry data alone.
| Possible Cause | Troubleshooting Step | | Isomeric compounds with similar fragmentation patterns. | Isolate the compound of interest and acquire detailed 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for unambiguous structure determination. | | Complex fragmentation pathways. | Compare the experimental fragmentation pattern with theoretical fragmentation patterns generated from proposed structures. |
Data Presentation
Table 1: Spectroscopic Data for a Synthesized Aryl Himachalene Derivative (Compound 9) [5]
This table provides reference data for a potential type of degradation product involving aromatization of the himachalene skeleton.
| Spectroscopic Technique | Data |
| IR (KBr, cm⁻¹) | 3043, 2876, 2853, 1566, 1292, 905 |
| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 7.29 (1H, s), 7.22 (1H, d, J = 7.8 Hz), 7.08 (1H, d, J = 7.7 Hz), 3.34-3.39 (1H, m), 2.41 (3H, s), 1.85-1.92 (2H, m), 1.57- 1.63 (2H, m), 1.52 (3H, s), 1.45 (2H, m) 1.43 (6H, s) |
| ¹³C NMR (75.4 MHz, CDCl₃, δ ppm) | 147.9, 141.4, 135.1, 128.4, 126.7, 125.6, 41.3, 39.7, 36.7, 34.7, 34.2, 24.3, 21.4, 21.2 |
Experimental Protocols
Protocol 1: General Procedure for Ozonolysis of a Terpene (Analogous to α-Himachalene)
This protocol is based on studies of other monoterpenes and can be adapted for (-)-α-Himachalene.
-
Reaction Setup: Dissolve (-)-α-Himachalene in a suitable solvent (e.g., dichloromethane, methanol) in a reaction vessel equipped with a gas inlet and outlet. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed. The endpoint is often indicated by the appearance of a blue color from excess ozone.
-
Work-up: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Quench the reaction by adding a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to reduce the ozonide intermediates to the desired carbonyl compounds.
-
Product Isolation and Analysis: Remove the solvent under reduced pressure. The crude product mixture can be analyzed directly by GC-MS or LC-MS. For further purification and structural elucidation of individual products, perform column chromatography on silica gel.[5]
Protocol 2: Identification of Degradation Products by GC-MS
-
Sample Preparation: Dilute the crude degradation product mixture in a volatile solvent (e.g., hexane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with libraries (e.g., NIST, Wiley) and literature data.
Visualizations
Caption: Experimental workflow for the degradation and identification of (-)-α-Himachalene products.
References
- 1. Buy alpha-Himachalene [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Himachalene|Research Grade [benchchem.com]
- 4. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. repositorio.iaph.es [repositorio.iaph.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (-)-alpha-Himachalene Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the efficiency of (-)-alpha-Himachalene extraction. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various aromatic plants. The most abundant sources are species of the Cedrus genus, particularly Cedrus deodara (Himalayan cedar) and Cedrus atlantica (Atlas cedar).[1][2] In the essential oil of Cedrus deodara, α-himachalene can be a major constituent.[3]
Q2: Which extraction methods are most commonly used for this compound?
A2: The most conventional and widely used methods for extracting essential oils rich in himachalenes are steam distillation and hydrodistillation.[4][5] These techniques are effective for separating volatile compounds like this compound from the non-volatile plant matrix.[5] A more modern and efficient method is Supercritical Fluid Extraction (SFE) using carbon dioxide, which offers enhanced selectivity and yield.[1]
Q3: What factors are critical to optimizing the yield of this compound?
A3: Several factors significantly influence the extraction yield:
-
Plant Material Preparation: Proper preparation, such as using freeze-dried wood tissues ground to a particle size of 0.5–1 mm, can enhance extraction efficiency.[4]
-
Extraction Method: The choice of extraction technique (e.g., steam distillation, SFE) is crucial. SFE can improve yields by 10-30% compared to traditional methods.[1]
-
Extraction Parameters: For distillation, key parameters include temperature (100–120°C), duration (4–8 hours), and the water-to-plant material ratio (5:1 to 10:1).[4] For SFE, optimal conditions typically range from 35-50°C and 18-45 MPa pressure.[1]
-
Solvent Choice (for solvent extraction): While not the primary method for essential oil extraction, subsequent fractionation and purification heavily rely on solvent systems. Non-polar solvents like hexane or petroleum ether, often with a small amount of a more polar solvent like ethyl acetate, are used.[4]
Q4: What is the main challenge in obtaining pure this compound?
A4: The primary challenge is the separation of this compound from its structural isomers, β- and γ-himachalene.[4] These isomers have very similar physical properties, making their separation by distillation alone ineffective.[4] Therefore, advanced chromatographic techniques are essential for purification.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Essential Oil | Inadequate plant material preparation. | Ensure the plant material (e.g., Cedrus deodara wood) is properly dried and ground to a consistent and fine particle size (e.g., 0.5–1 mm) to increase surface area for efficient extraction.[4] |
| Suboptimal distillation parameters. | Verify and optimize the distillation temperature (100–120°C), duration (4–8 hours), and water-to-plant material ratio (5:1 to 10:1).[4] Longer extraction times may be necessary for hydrodistillation compared to steam distillation.[4] | |
| Improperly functioning equipment. | Check for leaks in the distillation apparatus, ensure proper steam flow, and confirm the condenser is functioning efficiently to prevent loss of volatile compounds. | |
| Low Concentration of this compound in the Essential Oil | Variation in plant material. | The chemical composition of the essential oil can vary based on the geographical origin, age, and harvesting time of the plant. Source plant material from a reliable supplier with consistent quality. |
| Degradation of the compound. | Avoid excessive temperatures and prolonged exposure to air and light during and after extraction to prevent degradation of sesquiterpenes. Store the extracted oil in a cool, dark, and airtight container. | |
| Poor Separation of Himachalene Isomers | Inappropriate chromatographic conditions. | Use a non-polar mobile phase with a low polarity modifier, such as hexane with a small percentage of ethyl acetate (e.g., 97:3), on a silica gel stationary phase.[4] |
| Overloading the chromatography column. | Do not overload the column with the essential oil mixture. This can lead to poor resolution and co-elution of isomers. | |
| Insufficient resolution of the chromatographic technique. | For high-purity isolation, repeated chromatographic cycles may be necessary.[4] Consider using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column for finer separation.[4] | |
| Inconsistent Extraction Results | Variability in experimental protocol. | Strictly adhere to a standardized protocol for all extractions to ensure reproducibility. This includes consistent plant material preparation, extraction parameters, and solvent volumes. |
| Fluctuations in ambient conditions. | Monitor and control laboratory conditions such as temperature and humidity, as they can affect extraction efficiency. |
Quantitative Data Summary
Table 1: Typical Yield and Composition of Essential Oil from Cedrus Species
| Parameter | Value | Source Species | Reference |
| Essential Oil Yield (Steam Distillation) | 0.5% to 4% (w/w) | Cedrus species | [4] |
| Essential Oil Yield (Hydrodistillation) | 2.1% | Cedrus deodara (sawdust) | [3] |
| α-Himachalene Content | 30.83% | Cedrus deodara | [3] |
| β-Himachalene Content | 12.34% | Cedrus deodara | [3] |
| α-Himachalene Content | 7.4% to 17.1% | Cedrus atlantica | [1] |
Table 2: Optimized Parameters for this compound Extraction
| Extraction Method | Parameter | Optimized Condition | Reference |
| Steam/Hydrodistillation | Plant Material Preparation | Freeze-dried tissues, ground to 0.5–1 mm | [4] |
| Temperature | 100–120°C | [4] | |
| Duration | 4–8 hours | [4] | |
| Water-to-Plant Ratio | 5:1 to 10:1 | [4] | |
| Supercritical Fluid Extraction (SFE) | Temperature | 35–50°C | [1] |
| Pressure | 18–45 MPa | [1] | |
| Duration | 1–6 hours | [1] |
Experimental Protocols
Protocol 1: Steam Distillation for Essential Oil Extraction
-
Preparation of Plant Material:
-
Obtain wood chips or sawdust from Cedrus deodara.
-
If necessary, freeze-dry the plant material to remove moisture.
-
Grind the material to a consistent particle size of 0.5–1 mm.
-
-
Apparatus Setup:
-
Set up a steam distillation apparatus, including a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus).
-
-
Distillation Process:
-
Place the ground plant material into the distillation flask.
-
Pass steam from the generator through the plant material.
-
Maintain the distillation temperature between 100–120°C.
-
Continue the distillation for a period of 4 to 8 hours.
-
-
Collection and Separation:
-
The steam and volatile essential oil will condense in the condenser.
-
Collect the distillate, which will consist of a biphasic mixture of water and essential oil.
-
Separate the essential oil layer from the aqueous layer.
-
Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at a low temperature.
-
Protocol 2: Column Chromatography for Isomer Separation
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve a known amount of the essential oil extract in a minimal volume of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.
-
For initial fractionation, a ratio of 95:5 (hexane:ethyl acetate) can be used.[4]
-
For finer separation of himachalene isomers, a less polar mobile phase, such as 97:3 (hexane:ethyl acetate), is recommended.[4]
-
Maintain a constant flow rate and collect fractions of the eluate.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify the fractions containing this compound.
-
Pool the fractions that contain the desired compound in high purity.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
Technical Support Center: Troubleshooting (-)-alpha-Himachalene Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays involving the sesquiterpene (-)-alpha-Himachalene. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a bicyclic sesquiterpene found in the essential oils of plants like cedar trees, has demonstrated a range of biological activities.[1] These include anti-inflammatory, antimicrobial, and cytotoxic effects against various cancer cell lines.[2][3]
Q2: Why am I seeing such high variability in my results between experiments?
A2: Poor reproducibility is a common challenge in bioassays with natural products like this compound. Several factors can contribute to this variability, including the compound's inherent properties and experimental design. Key factors include:
-
Physicochemical Properties: this compound is lipophilic (fat-soluble) and volatile, which can lead to issues with solubility, stability, and accurate concentration in aqueous assay media.
-
Experimental Conditions: Variations in cell line passages, cell density, serum concentration in the media, incubation times, and even minor differences in pipetting technique can significantly impact results.
-
Assay Interference: As a lipophilic compound, it may interact with plasticware, serum proteins, and colorimetric dyes used in assays like the MTT assay, leading to inconsistent data.
Q3: What is the best way to prepare a stock solution of this compound?
A3: Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. This stock can then be serially diluted in DMSO to the desired concentrations before being added to the cell culture medium for your experiment.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: High concentrations of DMSO can be toxic to cells. As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%. However, some sensitive or primary cell lines may show toxicity at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentration used in your assays.
Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter.
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results (e.g., MTT Assay)
Question: My IC50 values for this compound in an MTT assay are fluctuating significantly between plate replicates and experimental days. What could be the cause?
Answer: This is a multifaceted problem often linked to the physicochemical properties of this compound and the intricacies of the MTT assay. Here’s a step-by-step troubleshooting approach:
-
Problem: Compound Precipitation.
-
Cause: this compound is highly lipophilic and can precipitate out of the aqueous culture medium upon dilution from the DMSO stock.
-
Solution:
-
Visually inspect the wells under a microscope after adding the compound to check for precipitates.
-
Prepare fresh serial dilutions of the stock solution in complete cell culture medium for each experiment.
-
Ensure rapid and thorough mixing when adding the diluted compound to the wells.
-
Consider using a pre-warmed medium for dilutions to aid solubility.
-
-
-
Problem: Interaction with Serum Proteins.
-
Cause: Lipophilic compounds like this compound can bind to proteins in fetal bovine serum (FBS), reducing the effective concentration of the compound available to the cells.
-
Solution:
-
Conduct experiments in serum-free or low-serum media for the duration of the compound treatment. If this is not possible due to cell health, ensure the serum percentage is consistent across all experiments.
-
Be aware that changes in serum batches can introduce variability.
-
-
-
Problem: Compound Volatility.
-
Cause: As a volatile compound, this compound can evaporate from the wells of a microplate during long incubation periods, especially from the outer wells (the "edge effect").
-
Solution:
-
Use plate sealers to minimize evaporation.
-
Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Minimize the time plates are outside the incubator.
-
-
-
Problem: Assay Interference.
-
Cause: The compound might directly react with the MTT reagent or the resulting formazan crystals, leading to inaccurate absorbance readings.
-
Solution:
-
Run a cell-free control where this compound is added to the media with the MTT reagent to check for any direct reaction.
-
Ensure complete solubilization of the formazan crystals before reading the absorbance. If needed, increase the shaking time or gently pipette up and down.
-
-
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays
Question: I am not getting consistent inhibition of inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines) in my experiments with LPS-stimulated macrophages. Why?
Answer: Reproducibility in anti-inflammatory assays can be affected by several factors, from cell activation to compound stability.
-
Problem: Inconsistent Macrophage Activation.
-
Cause: The level of macrophage activation by lipopolysaccharide (LPS) can vary between experiments, affecting the baseline of the inflammatory response.
-
Solution:
-
Use a consistent source and lot of LPS.
-
Ensure cells are at a consistent density and passage number.
-
Optimize the LPS concentration and stimulation time for your specific cell line to achieve a robust and reproducible inflammatory response.
-
-
-
Problem: Compound Stability and Bioavailability.
-
Cause: Similar to cytotoxicity assays, the lipophilicity and volatility of this compound can lead to inconsistent effective concentrations in the assay medium.
-
Solution:
-
Follow the same recommendations for preparing and handling the compound as outlined for the cytotoxicity assays (i.e., use of DMSO stock, minimizing serum, and preventing evaporation).
-
Consider the timing of compound addition relative to LPS stimulation, as this can impact the observed inhibitory effects.
-
-
Data Presentation
Reproducibility issues can be highlighted by comparing reported IC50 values from different studies or even for related compounds. The following table shows the cytotoxic activity of 2-himachelen-7-ol, a derivative of himachalene, against various human cancer cell lines, illustrating the kind of variability that can be observed.
Table 1: Cytotoxic Activity (IC50) of 2-Himachelen-7-ol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
| SF-268 | Brain | 8.1 | Not Reported |
| HT-29 | Colon | 10.1 | 9.1 |
| Caco-2 | Colon | 9.9 | Not Reported |
| Sk-OV-3 | Ovarian | > 50 | > 50 |
| Data extracted from a study on a himachalene derivative, which demonstrates variability in potency across different cell lines and resistance in some.[2][3] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions of this stock in DMSO. Further dilute these into pre-warmed complete culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at the appropriate wavelength (typically between 550 and 600 nm).
-
Data Analysis: Subtract the background absorbance of the media-only wells. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as described in the MTT protocol) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with no LPS) and a positive control (cells with LPS and vehicle).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Absorbance Reading: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of nitric oxide production as a percentage of the LPS-stimulated control.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reproducibility.
Experimental Workflow for Cytotoxicity Assay
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
Potential Signaling Pathway Modulation
Caption: Potential inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Optimization of Reaction Conditions for (-)-alpha-Himachalene Derivatization
Welcome to the technical support center for the derivatization of (-)-alpha-Himachalene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to support the optimization of your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound and its derivatives.
Q1: My Friedel-Crafts acylation of ar-himachalene is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst Choice and Activity: The choice and quality of the Lewis acid catalyst are critical. Anhydrous aluminum chloride (AlCl₃) is commonly used, but its activity can be compromised by moisture. Alternatively, heterogeneous catalysts like ZnO nanoflowers have been shown to efficiently catalyze the reaction at room temperature and can be recycled.[1]
-
Reaction Temperature: Temperature plays a significant role in product distribution and yield. While acylation at room temperature with AlCl₃ can produce a single product, increasing the temperature to 100°C can lead to the formation of side products and rearrangements, potentially lowering the yield of the desired ketone.[2] For instance, one study reported a 69% yield for the desired product at 100°C, with a 21% yield of a rearranged hydroperoxide byproduct.[2][3] We recommend starting at 0°C and slowly allowing the reaction to proceed to room temperature.[4]
-
Solvent Selection: The reaction medium can influence the reaction rate and yield. Dichloromethane is an effective solvent for this reaction.[1] Interestingly, solvent-free conditions using ZnO nanoflowers as a catalyst have been reported to provide the best yields.[1]
-
Purity of Starting Material: The starting material, ar-himachalene, should be of high purity. It is typically prepared by the dehydrogenation of a mixture of α-, β-, and γ-himachalene.[2] Incomplete dehydrogenation can lead to a mixture of products that are difficult to separate.
Q2: I am observing an unexpected side product in my Friedel-Crafts acylation of ar-himachalene when running the reaction at a higher temperature. What could it be?
A2: When the Friedel-Crafts acylation of ar-himachalene is carried out at elevated temperatures (e.g., 100°C), a rearrangement can occur, leading to the formation of a hydroperoxide derivative with a tetrahydronaphthalene skeleton instead of the expected benzocycloheptene backbone.[2][3] This occurs because the seven-membered ring of himachalene derivatives is susceptible to rearrangement under acidic conditions at higher temperatures.[2] To avoid this, it is recommended to perform the acylation at a lower temperature, such as room temperature or below.[2]
Q3: How can I effectively purify my himachalene derivatives after the reaction?
A3: The most common and effective method for purifying himachalene derivatives is silica gel column chromatography.[2][5] The choice of eluent is crucial for achieving good separation. For aryl himachalene derivatives, a non-polar solvent system like 100% heptane or a mixture of hexane and ethyl acetate is typically used.[2][5] For instance, a hexane:EtOAc ratio of 97:3 has been successfully used to purify acylated ar-himachalene.[5] It is important to monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.[2]
Q4: What are the optimal conditions for the dehydrogenation of a himachalene mixture to produce ar-himachalene?
A4: The catalytic dehydrogenation of a mixture of α-, β-, and γ-himachalene is a key step in producing the precursor for many derivatization reactions. High yields of ar-himachalene (up to 93%) can be achieved using Raney nickel as a catalyst.[2] Other catalysts reported for this transformation include Pd/C.[6] The choice of catalyst can influence reaction time and temperature, so it is advisable to consult specific literature procedures for the chosen catalyst.
Quantitative Data Summary
The following tables summarize quantitative data from various derivatization reactions of himachalene to assist in reaction planning and optimization.
Table 1: Yields of Selected Himachalene Derivatization Reactions
| Derivative Product | Starting Material | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |
| ar-Himachalene | Mixture of α-, β-, γ-himachalene | Raney Nickel | Not specified | 93 | [2] |
| ar-Himachalene | α-dehydro-ar-himachalene | 10% Pd/C, H₂ | Room Temperature | 80 | [5] |
| Acyl-ar-himachalene | ar-Himachalene | Acetyl chloride, AlCl₃ | 100 | 69 | [2][3] |
| Acyl-ar-himachalene | ar-Himachalene | Acetyl chloride, ZnO nanoflowers | Room Temperature | Excellent (not quantified) | [1] |
| γ-dehydro-ar-himachalene | bisdehydro-ar-himachalene | 10% Pd/C, H₂ | Room Temperature | 75 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the derivatization of this compound.
Protocol 1: Synthesis of ar-Himachalene via Dehydrogenation
This protocol is based on the catalytic dehydrogenation of a mixture of himachalene isomers.
Materials:
-
Mixture of α-, β-, and γ-himachalene
-
Raney Nickel (catalyst)
-
Solvent (e.g., a high-boiling inert solvent like decalin)
-
Standard glassware for reflux
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the mixture of himachalene isomers in a suitable high-boiling inert solvent.
-
Carefully add the Raney nickel catalyst to the solution.
-
Heat the reaction mixture to reflux and maintain it for the time determined by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove the Raney nickel catalyst.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield crude ar-himachalene.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Friedel-Crafts Acylation of ar-Himachalene
This protocol describes the acylation of ar-himachalene using aluminum chloride as a catalyst.
Materials:
-
ar-Himachalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice/water bath
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Suspend anhydrous AlCl₃ in anhydrous dichloromethane in the flask and cool the mixture to 0°C in an ice/water bath.[4]
-
Dissolve acetyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the AlCl₃ suspension over 10 minutes, maintaining the temperature at 0°C.[4]
-
After the addition is complete, dissolve the ar-himachalene in anhydrous dichloromethane and add it to the dropping funnel. Add the ar-himachalene solution dropwise to the reaction mixture.[4]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes.[4]
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[4]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[2]
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Experimental workflow for the synthesis of Acyl-ar-Himachalene.
Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Friedel-Craft acylation of ar-himachalene: synthesis of acyl-ar-himachalene and a new acyl-hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
avoiding isomerization of (-)-alpha-Himachalene during isolation
Technical Support Center: Isolation of (-)-α-Himachalene
Welcome to the technical support center for the isolation and purification of (-)-α-Himachalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and ensuring the integrity of the target compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (-)-α-Himachalene and why is its isomerization a concern?
A1: (-)-α-Himachalene is a naturally occurring sesquiterpene found in the essential oil of various plants, notably cedarwood (Cedrus deodara).[1][2][3] It is of interest for its potential biological activities. Isomerization is a significant concern because the double bond in the α-position can easily migrate to form more thermodynamically stable isomers, primarily β-himachalene and γ-himachalene. This transformation alters the chemical structure and likely the biological activity of the molecule, leading to impure samples and potentially inaccurate experimental results.
Q2: What are the primary factors that cause the isomerization of (-)-α-Himachalene?
A2: The primary factors that induce isomerization are:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze the rearrangement of the double bond.[4] This is the most common cause of isomerization during isolation.
-
Heat: Elevated temperatures, often used during extraction methods like steam distillation, provide the activation energy for the isomerization reaction.
-
Active Chromatographic Media: Standard silica gel is acidic and its surface can catalyze isomerization during purification.
Q3: Can I use standard silica gel for the chromatography of (-)-α-Himachalene?
A3: It is highly discouraged. Standard silica gel has a slightly acidic surface, which is known to cause rearrangement and isomerization of acid-sensitive compounds like terpenes. It is a primary contributor to the loss of (-)-α-Himachalene purity during purification.
Q4: How should I store purified (-)-α-Himachalene to prevent long-term isomerization?
A4: For long-term storage, (-)-α-Himachalene should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or below. To minimize exposure to light, which can also promote degradation, amber vials or vials wrapped in aluminum foil are recommended.
Troubleshooting Guide: Preventing Isomerization
This guide addresses specific problems you might encounter during the isolation of (-)-α-Himachalene.
| Problem | Potential Cause | Recommended Solution |
| Low yield of α-himachalene and high yield of β/γ-himachalene in the crude extract. | Extraction Method: High temperatures during steam or hydrodistillation are likely causing thermal isomerization. | 1. Use a lower temperature extraction method. Opt for solvent extraction using a non-polar solvent like n-hexane at room temperature or below.[2] 2. Modify Distillation: If distillation is necessary, use vacuum steam distillation to lower the boiling point and reduce thermal stress on the compound. |
| GC-MS analysis shows an increasing amount of isomers in fractions collected from column chromatography. | Active Stationary Phase: Standard silica gel is acidic and is actively causing isomerization as the compound passes through the column. | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%), to neutralize the acidic sites. 2. Use an Alternative Stationary Phase: Employ a neutral or basic stationary phase. Florisil® (neutral) or alumina (neutral or basic) are excellent alternatives. 3. Use Silver Nitrate-Impregnated Silica Gel: This specialized phase is particularly effective for separating compounds based on the degree of unsaturation and can help resolve himachalene isomers.[5] |
| Isomerization occurs even when using deactivated silica gel. | Acidic Contaminants: Traces of acid from previous experimental steps (e.g., acid-catalyzed reactions) might be present in the sample. | 1. Neutralize the Crude Extract: Before chromatography, wash the crude extract with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acids. 2. Ensure Solvent Purity: Use high-purity, distilled solvents for chromatography to avoid introducing acidic impurities. |
| The desired compound degrades or isomerizes during solvent removal. | High Temperature during Evaporation: Using a rotary evaporator at elevated temperatures can induce isomerization. | 1. Use Low-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature (ideally below 30°C). 2. Use a Gentle Nitrogen Stream: For small volumes, the solvent can be evaporated under a gentle stream of inert gas (nitrogen) at room temperature in a fume hood. |
Data Presentation: Comparison of Isolation Techniques
The following tables provide a qualitative comparison of different techniques and their associated risk of causing isomerization of (-)-α-Himachalene.
Table 1: Comparison of Extraction Methods
| Extraction Method | Temperature | Isomerization Risk | Recommendation |
| Steam Distillation | High (~100°C) | High | Not recommended for isolating pure (-)-α-Himachalene. |
| Hydrodistillation | High (~100°C) | High | Not recommended; similar issues to steam distillation.[2] |
| Solvent Extraction (n-hexane) | Low (Room Temp) | Low | Highly Recommended. Gentle on the compound and minimizes thermal isomerization. |
| Supercritical CO₂ Extraction | Low to Moderate | Low | An excellent, albeit more complex, alternative for obtaining a high-quality extract. |
Table 2: Comparison of Chromatographic Stationary Phases
| Stationary Phase | Surface pH | Isomerization Risk | Recommendation |
| Standard Silica Gel | Acidic | High | Avoid. Known to cause terpene rearrangement. |
| Triethylamine-Deactivated Silica | Neutralized | Low | Highly Recommended. A cost-effective way to prevent on-column isomerization. |
| Florisil® | Neutral | Low | Recommended. A good alternative to deactivated silica. |
| Alumina (Neutral/Basic) | Neutral/Basic | Low | Recommended. Particularly useful if the compound is stable under slightly basic conditions. |
| AgNO₃-Impregnated Silica | Neutral | Low | Recommended for high-resolution separation of himachalene isomers.[5] |
Experimental Protocols
Protocol 1: Extraction of Himachalene-Rich Oil from Cedrus deodara
This protocol describes a gentle extraction method to minimize heat-induced isomerization.
-
Material Preparation: Obtain air-dried heartwood shavings or powder of Cedrus deodara.
-
Solvent Extraction:
-
Macerate 100 g of the powdered wood material in 500 mL of n-hexane in a sealed container.
-
Stir the mixture at room temperature for 48 hours, ensuring the container is well-sealed to prevent solvent evaporation.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator.
-
Crucially, maintain the water bath temperature below 30°C to prevent thermal degradation and isomerization.
-
-
Storage: Store the resulting essential oil under a nitrogen atmosphere at -20°C until further purification.
Protocol 2: Purification of (-)-α-Himachalene using Deactivated Silica Gel Chromatography
-
Preparation of Deactivated Silica Gel:
-
Prepare a mobile phase of n-hexane containing 0.5% triethylamine (v/v).
-
In a fume hood, create a slurry of silica gel (230-400 mesh) in the prepared mobile phase.
-
Allow the slurry to stand for 1 hour to ensure complete neutralization of the silica surface.
-
-
Column Packing:
-
Wet-pack a glass chromatography column with the deactivated silica gel slurry.
-
Flush the packed column with 2-3 column volumes of the mobile phase to ensure uniform packing and equilibration.
-
-
Sample Loading:
-
Dissolve 1 g of the crude cedarwood oil in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the n-hexane:triethylamine (99.5:0.5) mobile phase. Due to the non-polar nature of himachalenes, they will elute relatively quickly.
-
Collect fractions of approximately 10-20 mL.
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Combine the fractions containing pure (-)-α-Himachalene.
-
-
Final Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at low temperature (<30°C).
Protocol 3: GC-MS Analysis for Himachalene Isomers
This protocol provides typical parameters for the analytical separation and identification of α-, β-, and γ-himachalene.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 4°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Identification: Compare the obtained mass spectra and retention times with a known standard or a reference library (e.g., NIST).
-
Visualizations
Caption: Acid or heat-catalyzed isomerization pathway of (-)-α-Himachalene.
Caption: Recommended workflow for isolating (-)-α-Himachalene while minimizing isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparative separation of α- and β-santalenes and (Z)-α- and (Z)-β-santalols using silver nitrate-impregnated silica gel medium pressure liquid chromatography and analysis of sandalwood oil - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (-)-α-Himachalene Formulations
Welcome to the technical support center for (-)-α-Himachalene formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of (-)-α-Himachalene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (-)-α-Himachalene?
A1: As a sesquiterpene, (-)-α-Himachalene is susceptible to three main degradation pathways:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, altering the molecule's structure and potentially its biological activity. This is often initiated by factors like light, heat, or the presence of metal ions.
-
Isomerization: Under certain conditions, such as acidic pH or high temperatures, (-)-α-Himachalene can isomerize to its other forms, such as β- and γ-himachalene.
-
Volatilization: Due to its relatively high vapor pressure, (-)-α-Himachalene can be lost through evaporation, especially at elevated temperatures.[1]
Q2: What are the initial signs of degradation in my (-)-α-Himachalene formulation?
A2: Early indicators of degradation can include a change in color, the appearance of off-odors, a decrease in the characteristic aroma of the formulation, and a loss of potency or efficacy in bioassays. Analytically, you may observe the appearance of new peaks or a decrease in the peak area of (-)-α-Himachalene in your chromatograms (GC-MS or HPLC).
Q3: How can I improve the stability of my (-)-α-Himachalene formulation?
A3: Several strategies can be employed to enhance the stability of (-)-α-Himachalene formulations:
-
Use of Antioxidants: Incorporating antioxidants can effectively mitigate oxidative degradation.
-
Encapsulation: Encapsulating (-)-α-Himachalene in systems like nanoemulsions, liposomes, or microcapsules can protect it from environmental factors.[2][3][4][5]
-
Control of Environmental Factors: Maintaining a cool, dark environment and controlling the pH of the formulation can significantly slow down degradation processes.[6][7][8][9][10]
-
Inert Atmosphere: Storing and handling the formulation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: Which antioxidants are recommended for stabilizing (-)-α-Himachalene?
A4: Both natural and synthetic antioxidants can be effective. Common choices include:
-
Natural Antioxidants: Tocopherols (Vitamin E), ascorbic acid (Vitamin C), rosemary extract, and botanical extracts rich in phenolic compounds.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
The choice of antioxidant may depend on the specific formulation and its intended application.
Q5: What is the benefit of using nanoemulsions for (-)-α-Himachalene delivery?
A5: Nanoemulsions offer several advantages for formulating (-)-α-Himachalene:
-
Enhanced Stability: The small droplet size and the surfactant interface can protect the encapsulated (-)-α-Himachalene from degradation.[2]
-
Improved Solubility: As a lipophilic compound, (-)-α-Himachalene's solubility in aqueous media is significantly increased when formulated as a nanoemulsion.
-
Increased Bioavailability: The large surface area of the droplets can improve the absorption and bioavailability of (-)-α-Himachalene.
-
Controlled Release: The formulation can be designed for a sustained release of the active compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of aroma in the formulation. | Volatilization of (-)-α-Himachalene. | - Store the formulation in a tightly sealed container at a low temperature.- Consider encapsulation techniques like nanoemulsions or microencapsulation to reduce volatility.[4][5] |
| Discoloration or change in odor. | Oxidative degradation. | - Add an appropriate antioxidant to the formulation.- Protect the formulation from light by using amber-colored containers.- Store under an inert atmosphere (e.g., nitrogen). |
| Decrease in potency over a short period. | Chemical degradation (oxidation, isomerization). | - Perform a forced degradation study to identify the primary degradation pathway.[11][12][13][14]- Optimize the pH of the formulation.- Incorporate a suitable stabilizing agent (antioxidant or chelating agent). |
| Phase separation in an emulsion-based formulation. | Emulsion instability. | - Optimize the surfactant and co-surfactant concentration.- Reduce the droplet size through high-pressure homogenization or microfluidization.[15]- Evaluate the zeta potential to ensure sufficient electrostatic repulsion between droplets. |
| Appearance of unknown peaks in chromatographic analysis. | Formation of degradation products. | - Conduct a stability-indicating HPLC or GC-MS analysis to identify and quantify the degradation products.[16][17][18][19][20][21]- Use forced degradation studies to generate and identify potential degradation products. |
Quantitative Data Summary
The following tables provide representative data on the stability of (-)-α-Himachalene under various conditions. Note: This data is illustrative and may vary depending on the specific formulation and experimental setup.
Table 1: Effect of Antioxidants on the Stability of (-)-α-Himachalene in an Emulsion (Stored at 40°C for 30 days)
| Antioxidant (Concentration) | (-)-α-Himachalene Remaining (%) | Appearance of Oxidation Products (Peak Area %) |
| Control (No Antioxidant) | 65.2 | 15.8 |
| Tocopherol (0.1%) | 88.5 | 4.2 |
| Ascorbic Acid (0.1%) | 85.1 | 5.9 |
| BHT (0.05%) | 92.3 | 2.5 |
Table 2: Stability of Encapsulated vs. Unencapsulated (-)-α-Himachalene under UV Exposure (254 nm for 24 hours)
| Formulation | (-)-α-Himachalene Remaining (%) |
| Unencapsulated in Ethanol | 45.7 |
| Nanoemulsion | 85.2 |
| Liposomal Formulation | 88.9 |
Table 3: Influence of pH and Temperature on the Stability of (-)-α-Himachalene in an Aqueous Solution (after 15 days)
| pH | Temperature (°C) | (-)-α-Himachalene Remaining (%) |
| 4.0 | 4 | 92.1 |
| 4.0 | 25 | 78.5 |
| 7.0 | 4 | 95.6 |
| 7.0 | 25 | 85.3 |
| 9.0 | 4 | 88.4 |
| 9.0 | 25 | 65.2 |
Experimental Protocols
Protocol 1: Preparation of a (-)-α-Himachalene Nanoemulsion
This protocol describes a high-pressure homogenization method for preparing a stable oil-in-water nanoemulsion of (-)-α-Himachalene.[1][15][22][23][24]
Materials:
-
(-)-α-Himachalene (as the oil phase)
-
Medium-chain triglycerides (MCT) oil (as a carrier oil)
-
Polysorbate 80 (Tween 80) (as a surfactant)
-
Sorbitan monooleate (Span 80) (as a co-surfactant)
-
Deionized water (as the aqueous phase)
Procedure:
-
Oil Phase Preparation: Dissolve (-)-α-Himachalene in MCT oil at the desired concentration (e.g., 5% w/w). Add the surfactant (Tween 80) and co-surfactant (Span 80) to the oil phase and mix thoroughly. A typical surfactant-to-oil ratio is 1:1 to 2:1.
-
Aqueous Phase Preparation: Prepare the aqueous phase using deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) using a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Forced Degradation Study of a (-)-α-Himachalene Formulation
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[11][12][13][14]
Stress Conditions:
-
Acid Hydrolysis: Treat the formulation with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the formulation with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the formulation with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the formulation at 80°C for 48 hours.
-
Photodegradation: Expose the formulation to UV light (254 nm) and visible light in a photostability chamber.
Procedure:
-
Prepare samples of the (-)-α-Himachalene formulation for each stress condition.
-
After the specified exposure time, neutralize the acid and base-treated samples.
-
Analyze all samples, along with a control sample (stored under normal conditions), using a stability-indicating analytical method (e.g., GC-MS or HPLC).
-
Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.
Protocol 3: Stability-Indicating GC-MS Method for (-)-α-Himachalene
This protocol provides a starting point for developing a GC-MS method to quantify (-)-α-Himachalene and its degradation products.[17][25][26][27]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Analysis:
-
Identify (-)-α-Himachalene and its isomers based on their retention times and mass spectra.
-
Quantify the compounds by integrating the peak areas of characteristic ions.
Visualizations
Caption: Primary degradation pathways of (-)-α-Himachalene.
Caption: Workflow for stability assessment of formulations.
Caption: Key strategies for enhancing formulation stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics of two cedarwood essential oil emulsions and their antioxidant and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impregnation of pectin-cedarwood essential oil nanocapsules onto mini cotton bag improves larvicidal performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. ijmr.net.in [ijmr.net.in]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nanoemulsion preparation [protocols.io]
- 23. WO2011073726A1 - Nanoemulsion, method for its preparation and use - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Himachalene Isomers
Welcome to the technical support center for the separation of himachalene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of α-himachalene, β-himachalene, and their enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating himachalene isomers?
A1: The most common and effective methods for separating himachalene isomers, which are volatile sesquiterpenes, are Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC). High-Performance Liquid Chromatography (HPLC) can also be used, particularly for preparative separations, though it is generally less common for routine analysis of these compounds. GC is often preferred due to the volatility of himachalenes.
Q2: Why is it challenging to separate himachalene isomers?
A2: Himachalene isomers (α, β, and γ) are structural isomers with the same molecular weight and similar physicochemical properties, leading to close elution times in chromatographic systems.[1] Furthermore, α-himachalene and β-himachalene are chiral molecules, existing as enantiomeric pairs ((+)- and (-)-isomers), which are notoriously difficult to separate as they have identical physical and chemical properties in an achiral environment.[2] Their separation requires specialized chiral stationary phases.
Q3: What type of GC column is best for separating positional himachalene isomers (α vs. β vs. γ)?
A3: For separating positional terpene isomers, the choice of stationary phase is critical. A mid-polarity column, such as one containing a cyanopropylphenyl dimethyl polysiloxane phase, often provides the necessary selectivity.[1] Non-polar columns (like those with a 5% phenyl/95% dimethylpolysiloxane phase) can also be effective, separating based on boiling point differences, but may not fully resolve closely related isomers.[1]
Q4: How can I separate the enantiomers of α-himachalene and β-himachalene?
A4: The separation of himachalene enantiomers requires chiral chromatography.[2] In Gas Chromatography, this is achieved using a chiral stationary phase (CSP), typically a cyclodextrin derivative.[3][4] These columns create a chiral environment that allows for differential interaction with the enantiomers, resulting in different retention times.
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for himachalene isomer separation?
A5: SFC offers several advantages for terpene analysis, including faster separations and reduced use of organic solvents compared to HPLC.[5] The low viscosity and high diffusivity of supercritical CO2, the typical mobile phase, can lead to high efficiency separations.[5] SFC is also well-suited for both chiral and achiral separations of terpenes.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Positional Isomers in GC
-
Symptoms: Peaks for α-himachalene and β-himachalene are overlapping or not baseline-resolved.
-
Possible Causes and Solutions:
-
Inappropriate GC Column: The stationary phase may not have the right selectivity.
-
Solution: Switch to a column with a different polarity. If using a non-polar column (e.g., DB-5), try an intermediate polarity column (e.g., Rxi-624Sil MS) to enhance separation based on dipole interactions.[1]
-
-
Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast.
-
Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, leading to reduced column efficiency.
-
Solution: Optimize the carrier gas (e.g., Helium) flow rate to achieve the optimal linear velocity for your column dimensions.
-
-
Issue 2: Failure to Separate Enantiomers on a Chiral GC Column
-
Symptoms: A single peak is observed for a himachalene isomer when two enantiomers are expected.
-
Possible Causes and Solutions:
-
Incorrect Chiral Stationary Phase: The specific cyclodextrin derivative may not be suitable for himachalene enantiomers.
-
Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to a loss of resolution.[8]
-
Solution: Dilute the sample and inject a smaller amount.
-
-
Inadequate Temperature Program: Chiral separations are often highly sensitive to temperature.
-
Solution: Optimize the temperature program. Often, a slower ramp rate and a lower elution temperature can improve chiral resolution.[9]
-
-
Issue 3: Peak Tailing in GC Analysis
-
Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak, making accurate integration difficult.
-
Possible Causes and Solutions:
-
Active Sites in the Inlet or Column: Polar analytes can interact with active sites (e.g., silanol groups), causing tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, trimming the first few centimeters from the inlet side can remove contaminants.[10]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not compatible with the stationary phase.
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC phase.
-
-
Column Contamination: Buildup of non-volatile residues in the column.[11]
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this fails, the column may need to be replaced.[11]
-
-
Issue 4: Ghost Peaks in the Chromatogram
-
Symptoms: Unexpected peaks that are not part of the sample appear in the chromatogram.
-
Possible Causes and Solutions:
-
Septum Bleed: Small particles from the injection port septum can enter the column.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.[10]
-
-
Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can appear as peaks.
-
Solution: Use high-purity carrier gas and HPLC- or GC-grade solvents. Ensure gas lines are clean.
-
-
Carryover from Previous Injections: Residuals from a previous, more concentrated sample are eluting in the current run.[10]
-
Solution: Run a solvent blank after a concentrated sample to ensure the system is clean. Clean the syringe and injection port as needed.
-
-
Experimental Protocols
Protocol 1: GC-MS Analysis of Positional Himachalene Isomers
This protocol provides a starting point for the separation of α-, β-, and γ-himachalene using a standard mid-polarity GC column.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Dilute the essential oil or sample containing himachalenes in hexane to a final concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Protocol 2: Chiral GC-FID Analysis of Himachalene Enantiomers
This protocol is designed for the separation of (+)- and (-)-α-himachalene and (+)- and (-)-β-himachalene.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Sample Preparation: Prepare a 100 µg/mL solution of the himachalene-containing sample in hexane.
-
GC Conditions:
-
Column: Rt-βDEXse or equivalent chiral column (derivatized β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Injector Temperature: 220°C
-
Injection Volume: 1 µL (split mode, 100:1 split ratio)
-
Carrier Gas: Hydrogen at a linear velocity of 50 cm/sec.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 200°C.
-
Hold at 200°C for 10 minutes.
-
-
-
Detector Conditions:
-
FID Temperature: 250°C
-
Data Presentation
Table 1: Example GC Retention Data for Himachalene Isomers on Different Stationary Phases
| Isomer | Retention Time (min) on DB-5 (Non-polar) | Retention Time (min) on DB-624 (Mid-polarity) |
| α-Himachalene | 14.25 | 15.80 |
| β-Himachalene | 14.50 | 16.25 |
| γ-Himachalene | 14.65 | 16.50 |
Table 2: Example Chiral GC Resolution Data for α-Himachalene Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (+)-α-Himachalene | 25.10 | |
| (-)-α-Himachalene | 25.55 | 1.85 |
Visualizations
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. chromtech.com [chromtech.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. scispec.co.th [scispec.co.th]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Unraveling the Enantiomeric Bioactivity: A Comparative Analysis of (-)-α-Himachalene and (+)-α-Himachalene
For Researchers, Scientists, and Drug Development Professionals
The nuanced world of stereochemistry presents a fascinating frontier in pharmacology and drug development. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities. This guide delves into the comparative biological profiles of (-)-α-Himachalene and (+)-α-Himachalene, two enantiomers of a naturally occurring sesquiterpene found in the essential oils of plants like the Himalayan cedar (Cedrus deodara). While research has illuminated the general bioactivities of α-Himachalene, a direct, quantitative comparison between its enantiomers remains a burgeoning area of investigation. This guide synthesizes the available information and proposes experimental frameworks for future research.
General Biological Activities of α-Himachalene
α-Himachalene, as a component of various essential oils, has been associated with a spectrum of biological effects, primarily antimicrobial and anti-inflammatory activities. However, it is crucial to note that many studies do not specify the enantiomeric composition of the α-Himachalene investigated. One source has referred to (-)-α-Himachalene specifically as an antimicrobial agent, suggesting potential enantioselective activity.
The Critical Role of Enantioselectivity in Sesquiterpene Bioactivity
The differential pharmacological effects of enantiomers are a well-established phenomenon. For instance, a study on the anti-inflammatory and chondroprotective activity of α-pinene enantiomers demonstrated that (+)-α-pinene was significantly more potent than (-)-α-pinene in inhibiting key inflammatory pathways. This underscores the importance of evaluating each enantiomer of a chiral therapeutic agent independently. The distinct spatial arrangement of atoms in enantiomers can lead to different binding affinities and efficacies at chiral biological targets such as receptors and enzymes.
Comparative Biological Activity: State of Current Research
Proposed Experimental Protocols for Comparative Analysis
To elucidate the distinct biological activities of (-)-α-Himachalene and (+)-α-Himachalene, a series of standardized in vitro assays are proposed.
Antimicrobial Activity Assessment
A comparative analysis of the antimicrobial properties of the two enantiomers can be conducted using the following protocol:
1. Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.
2. Broth Microdilution Assay:
- Prepare serial dilutions of pure (-)-α-Himachalene and (+)-α-Himachalene in a suitable broth medium.
- Inoculate microtiter plates containing the dilutions with a standardized suspension of the target microorganism.
- Incubate the plates under optimal growth conditions.
- Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.
- To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture from wells showing no growth onto agar plates.
3. Data Presentation: The results should be summarized in a table comparing the MIC and MBC/MFC values of each enantiomer against the tested microorganisms.
| Microorganism | (-)-α-Himachalene MIC (µg/mL) | (+)-α-Himachalene MIC (µg/mL) | (-)-α-Himachalene MBC/MFC (µg/mL) | (+)-α-Himachalene MBC/MFC (µg/mL) |
| S. aureus | Data not available | Data not available | Data not available | Data not available |
| E. coli | Data not available | Data not available | Data not available | Data not available |
| C. albicans | Data not available | Data not available | Data not available | Data not available |
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the enantiomers can be evaluated by examining their effects on key inflammatory pathways in a cell-based model.
1. Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.
2. Lipopolysaccharide (LPS)-Induced Inflammation Model:
- Culture RAW 264.7 cells to an appropriate density.
- Pre-treat the cells with various concentrations of (-)-α-Himachalene and (+)-α-Himachalene for a defined period.
- Stimulate the cells with LPS to induce an inflammatory response.
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
- Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
4. Data Presentation: The inhibitory effects of each enantiomer on the production of inflammatory mediators should be presented in a comparative table, often as IC50 values (the concentration required to inhibit 50% of the response).
| Inflammatory Mediator | (-)-α-Himachalene IC50 (µM) | (+)-α-Himachalene IC50 (µM) |
| Nitric Oxide (NO) | Data not available | Data not available |
| TNF-α | Data not available | Data not available |
| IL-6 | Data not available | Data not available |
Potential Signaling Pathways in Anti-inflammatory Action
While specific data for α-Himachalene enantiomers is lacking, sesquiterpenes are known to modulate key inflammatory signaling pathways. A potential mechanism of action for the anti-inflammatory effects of α-Himachalene could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
In a typical inflammatory response induced by LPS, Toll-like receptor 4 (TLR4) is activated, leading to the downstream activation of both the NF-κB and MAPK pathways. This results in the transcription and production of pro-inflammatory mediators. An anti-inflammatory agent could potentially interfere with these pathways at various points.
Caption: Hypothetical signaling cascade for LPS-induced inflammation and potential points of inhibition by α-Himachalene enantiomers.
Experimental Workflow for Comparative Analysis
A structured workflow is essential to systematically compare the bioactivities of the two enantiomers.
Caption: A logical workflow for the comparative biological evaluation of (-)-α-Himachalene and (+)-α-Himachalene.
Conclusion and Future Directions
While the existing literature suggests that α-Himachalene possesses promising antimicrobial and anti-inflammatory properties, a critical gap exists in our understanding of the specific contributions of its enantiomers. The distinct biological activities of enantiomers of other sesquiterpenes highlight the necessity for dedicated comparative studies on (-)-α-Himachalene and (+)-α-Himachalene. The proposed experimental protocols and workflows provide a roadmap for researchers to systematically investigate these differences. Such studies are essential for unlocking the full therapeutic potential of α-Himachalene and for the rational design of new drugs based on this natural scaffold. Future research should focus on isolating or synthesizing high-purity enantiomers and conducting head-to-head comparisons across a range of biological assays, including in vivo models, to fully characterize their pharmacological profiles.
Validation of an Analytical Method for the Quantification of (-)-α-Himachalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of (-)-α-Himachalene, a bicyclic sesquiterpene found in various essential oils, notably cedarwood oil.[1][2][3] The primary focus is on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, which is the most prevalent and suitable technique for volatile compounds like sesquiterpenes.[4][5][6] This guide also presents High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as alternative techniques, outlining their respective advantages and limitations.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of (-)-α-Himachalene depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of a typical validated GC-MS method and compares it with alternative techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity in a liquid mobile phase, with detection typically by UV or MS. | Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography. |
| Suitability for (-)-α-Himachalene | High | Moderate (may require derivatization for UV detection) | High (offers "green" chromatography)[2] |
| Linearity (R²) | ≥ 0.998[7][8] | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 80.23–115.41 %[7][8] | Typically 95-105% | Typically 95-105% |
| Precision (% RSD) | Intra-day: ≤ 12.03 % Inter-day: ≤ 11.34 %[7][8] | Typically ≤ 2% | Typically ≤ 2% |
| Limit of Detection (LOD) | Analyte dependent (ng/mL to µg/mL range)[9][10] | Analyte dependent (ng/mL to µg/mL range)[11] | Analyte dependent (ng/mL to µg/mL range) |
| Limit of Quantification (LOQ) | Analyte dependent (ng/mL to µg/mL range)[9][10] | Analyte dependent (ng/mL to µg/mL range)[11] | Analyte dependent (ng/mL to µg/mL range) |
| Advantages | High resolution and sensitivity, provides structural information (mass spectra).[2] | Suitable for non-volatile and thermolabile compounds.[12] | Faster analysis, reduced organic solvent consumption.[2] |
| Disadvantages | Not suitable for non-volatile or thermolabile compounds. | Lower resolution for complex volatile mixtures compared to GC, (-)-α-Himachalene lacks a strong chromophore for UV detection. | Higher initial instrument cost. |
Experimental Protocols
A detailed experimental protocol for the validation of a GC-MS method for the quantification of (-)-α-Himachalene is provided below. This protocol is based on established guidelines for analytical method validation.[7][13][14][15]
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (-)-α-Himachalene reference standard and dissolve in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10.0 µg/mL.[7]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp to 100°C at 5°C/min, hold for 1 minute.
-
Ramp to 246°C at 120°C/min, hold for 3 minutes.[7]
-
-
MS Transfer Line Temperature: 280°C[7]
-
Ion Source Temperature: 230°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for (-)-α-Himachalene.
Method Validation Parameters
-
Specificity: Inject a blank (hexane), a standard solution of (-)-α-Himachalene, and a sample matrix to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the series of working standard solutions (0.1–10.0 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The determination coefficient (R²) should be ≥ 0.998.[7][8]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of (-)-α-Himachalene (low, medium, and high levels). The recovery should be within 80–120%.[16]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key stages in the validation of an analytical method for (-)-α-Himachalene quantification.
Caption: Workflow for the validation of an analytical method.
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. (-)-alpha-Himachalene|CAS 3853-83-6|For Research [benchchem.com]
- 3. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. scielo.br [scielo.br]
- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-α-Himachalene from Various Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
(-)-α-Himachalene, a naturally occurring bicyclic sesquiterpene, has garnered significant interest within the scientific community due to its diverse biological activities. This guide provides a comparative study of (-)-α-Himachalene from various plant species, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and an overview of its pharmacological potential.
Quantitative Analysis of (-)-α-Himachalene in Different Plant Species
The concentration of (-)-α-Himachalene varies considerably among different plant species and even within the same species depending on geographical location and the part of the plant utilized. The primary sources of this sesquiterpene are species of the genus Cedrus, particularly Himalayan cedar (Cedrus deodara) and Atlas cedar (Cedrus atlantica).[1][2] The following table summarizes the percentage of α-Himachalene found in the essential oils of various plants.
| Plant Species | Family | Plant Part Used | % of α-Himachalene in Essential Oil | Reference(s) |
| Cedrus deodara | Pinaceae | Wood | 13.83% - 17.1% | [3] |
| Cedrus atlantica | Pinaceae | Wood | 14.43% | [4] |
| Pinus roxburghii | Pinaceae | Bark | Not specified, present | |
| Schisandra chinensis | Schisandraceae | Fruit | 0.31% | [5] |
| Origanum vulgare | Lamiaceae | Aerial Parts | Present, not quantified | [1] |
| Pimpinella anisum | Apiaceae | Seed | 0.20% | [6] |
| Capsicum annuum | Solanaceae | Fruit | Present, not quantified | [6][7] |
| Malus spp. | Rosaceae | Not specified | Present, not quantified | [6][7] |
| Artemisia xerophytica | Asteraceae | Not specified | Present, not quantified | [8] |
| Alpinia chinensis | Zingiberaceae | Not specified | Present, not quantified | [8] |
Biological Activities and Pharmacological Potential
(-)-α-Himachalene and its derivatives have demonstrated a range of biological activities that are of interest to the drug development sector. These include:
-
Antimicrobial Activity: Studies have shown that α-Himachalene exhibits activity against various microbes.[2][6][9] It has been noted to be particularly effective against Gram-positive bacteria.[9] Some derivatives have also shown antifungal properties against species like Aspergillus fumigatus.[1]
-
Anti-inflammatory Effects: Research suggests that essential oils rich in α-Himachalene can modulate inflammatory pathways.[6] These oils have been observed to suppress the activation of key pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1]
-
Cytotoxic Activity: Related himachalene compounds have shown potent cytotoxic activity against several human cancer cell lines, including brain, colon, and ovarian cancers, indicating potential for further investigation in oncology.[1]
-
Antispasmodic and Neurotransmitter Antagonism: Derivatives of himachalene, such as himachalol, have been identified as antagonists for neurotransmitters like acetylcholine, histamine, and serotonin, and exhibit antispasmodic effects on smooth muscles.[1][2]
Experimental Protocols
The extraction and analysis of (-)-α-Himachalene from plant materials typically involve a series of standardized laboratory procedures.
Extraction of Essential Oils
a) Hydrodistillation:
This is a common method for extracting essential oils from plant materials.
-
Principle: The plant material is immersed in water and boiled. The steam, carrying the volatile essential oils, is then condensed and collected.
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure:
-
The plant material (e.g., wood chips, leaves, or seeds) is ground to a suitable particle size to increase the surface area for extraction.
-
The ground material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
The flask is heated to boiling. The optimal temperature is typically around 100°C at atmospheric pressure.
-
The steam and volatilized essential oils pass through a condenser, where they are cooled and revert to a liquid state.
-
The collected liquid, a mixture of water and essential oil, separates into two layers in a collection vessel due to their immiscibility and density difference. The essential oil layer is then carefully separated.
-
b) Steam Distillation:
This method is an alternative to hydrodistillation and is particularly suitable for heat-sensitive compounds.
-
Principle: Live steam is passed through the plant material, causing the volatile compounds to evaporate without direct boiling in water.
-
Procedure:
-
The prepared plant material is packed into a still.
-
Steam is introduced into the bottom of the still and percolates through the plant material.
-
The steam ruptures the oil-bearing sacs and carries the volatile essential oils with it.
-
The mixture of steam and essential oil is then condensed and collected, and the oil is separated from the water as in hydrodistillation.
-
Analysis and Quantification
a) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the most widely used technique for the identification and quantification of volatile compounds like (-)-α-Himachalene in essential oil samples.
-
Principle: The essential oil sample is vaporized and separated into its individual components in a gas chromatograph. Each component is then detected and identified by a mass spectrometer based on its mass-to-charge ratio.
-
Procedure:
-
A small, diluted sample of the essential oil is injected into the GC.
-
The components are separated based on their boiling points and affinity for the stationary phase in the GC column.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison with spectral libraries.
-
Quantification is achieved by comparing the peak area of the target compound with that of a known concentration of a standard.
-
b) High-Performance Liquid Chromatography (HPLC):
While GC-MS is more common for volatile compounds, HPLC can also be used for the analysis of sesquiterpenes, particularly for non-volatile derivatives or when higher resolution is required.
-
Principle: A liquid sample is passed through a column packed with a solid adsorbent material under high pressure. Different components in the sample interact differently with the adsorbent, causing them to separate.
-
Procedure:
-
The essential oil sample is dissolved in a suitable solvent.
-
The solution is injected into the HPLC system.
-
A high-pressure pump forces the sample through the column.
-
The separated components are detected by a detector (e.g., UV-Vis or Diode Array Detector) as they exit the column.
-
Quantification is performed by comparing the peak area of the analyte with that of a standard.
-
Experimental Workflow
The general workflow for the isolation and analysis of (-)-α-Himachalene from a plant source is depicted in the following diagram.
Caption: General workflow for the extraction and analysis of (-)-α-Himachalene.
References
- 1. alpha-Himachalene|Research Grade [benchchem.com]
- 2. (-)-alpha-Himachalene|CAS 3853-83-6|For Research [benchchem.com]
- 3. Himalayan Aromatic Medicinal Plants: A Review of their Ethnopharmacology, Volatile Phytochemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition, Antioxidant, and Anti-Inflammatory Activity of Essential Oil from Omija (Schisandra chinensis (Turcz.) Baill.) Produced by Supercritical Fluid Extraction Using CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy alpha-Himachalene [smolecule.com]
- 7. alpha-Himachalene | C15H24 | CID 520909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C15H24 | CID 11830551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Absolute Configuration of Synthetic (-)-α-Himachalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of the absolute configuration of a chiral molecule is a critical step in organic synthesis and drug development. For sesquiterpenes such as (-)-α-Himachalene, a naturally occurring bicyclic hydrocarbon, establishing the precise three-dimensional arrangement of its atoms is paramount for understanding its biological activity and ensuring stereochemical purity in synthetic samples. This guide provides an objective comparison of key analytical techniques used to confirm the absolute configuration of synthetic (-)-α-Himachalene, supported by detailed experimental protocols.
Comparison of Key Methods for Absolute Configuration Determination
The selection of an appropriate method for determining the absolute configuration of (-)-α-Himachalene depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes and compares the primary analytical techniques.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The resulting spectrum is highly sensitive to the molecule's 3D structure. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The presence of a chromophore is generally required for a strong signal. | Involves the formation of diastereomeric esters with a chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The distinct NMR chemical shifts of protons near the chiral center in the two diastereomers allow for the deduction of the absolute configuration. |
| Sample Requirement | Typically requires 1-10 mg of purified sample dissolved in a suitable solvent (e.g., CDCl₃). The sample must be free of significant impurities that have strong IR absorbance. | Requires a chromophore that absorbs in the UV-Vis range. For molecules like (-)-α-Himachalene that lack a strong chromophore, derivatization may be necessary. Requires a dilute solution in a UV-transparent solvent. | Requires a functional group (typically a hydroxyl or amine) that can be derivatized. For (-)-α-Himachalene, a synthetic precursor with a hydroxyl group would need to be used. Requires preparation of two separate diastereomeric esters. |
| Advantages | Applicable to a wide range of chiral molecules, including those without a chromophore. Provides a rich, fingerprint-like spectrum that is highly sensitive to conformational changes. | High sensitivity, often requiring less sample than VCD. Can be very effective for molecules with inherent chromophores. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. The analysis can be performed in a typical organic chemistry laboratory. |
| Disadvantages | Lower sensitivity compared to ECD, often requiring higher sample concentrations. The interpretation of the spectra relies heavily on comparison with quantum chemical calculations. | Limited applicability to molecules lacking a suitable chromophore. The spectra can be broad and less informative than VCD spectra. | Not directly applicable to hydrocarbons like (-)-α-Himachalene; requires a derivatizable precursor. The synthesis of the diastereomeric esters can sometimes be challenging, and the analysis of the NMR spectra can be complex for molecules with overlapping signals. |
Experimental Workflow for Absolute Configuration Determination
The following diagram illustrates a general workflow for the determination of the absolute configuration of synthetic (-)-α-Himachalene, incorporating the comparative methods.
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of enantiomerically pure synthetic (-)-α-Himachalene (5-10 mg) is prepared in a deuterated solvent transparent in the mid-IR region, such as deuterated chloroform (CDCl₃, 0.5 mL).
-
Instrumentation: The VCD spectrum is recorded on a dedicated VCD spectrometer.
-
Data Acquisition: The spectrum is typically acquired over the range of 2000-800 cm⁻¹ with a resolution of 4 cm⁻¹. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The solvent spectrum is subtracted from the sample spectrum.
-
Computational Analysis: The experimental VCD spectrum of (-)-α-Himachalene is compared with the theoretically calculated spectrum for the (1R,6S) enantiomer. A good correlation in the signs and relative intensities of the major bands confirms the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution of synthetic (-)-α-Himachalene is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile). Due to the lack of a strong chromophore in α-himachalene, derivatization to introduce a chromophore may be necessary to obtain a sufficiently strong ECD signal.
-
Instrumentation: The ECD spectrum is recorded on a circular dichroism spectrometer.
-
Data Acquisition: The spectrum is scanned over a suitable UV-Vis range (e.g., 190-400 nm).
-
Computational Analysis: Similar to VCD, the experimental ECD spectrum is compared with the spectrum calculated for the (1R,6S) configuration using time-dependent density functional theory (TD-DFT). A match between the experimental and calculated spectra confirms the absolute configuration.
NMR Spectroscopy (Mosher's Method)
This method is applied to a suitable hydroxylated precursor of (-)-α-Himachalene from the synthetic route.
-
Esterification:
-
Two separate reactions are performed on the chiral alcohol precursor.
-
In one reaction, the alcohol is treated with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
In the other reaction, the alcohol is treated with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Both reactions are typically carried out in the presence of a non-chiral base (e.g., pyridine or DMAP) to yield the corresponding (R)- and (S)-MTPA esters.
-
-
NMR Analysis:
-
¹H NMR spectra are acquired for both the (R)- and (S)-MTPA diastereomeric esters.
-
The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are carefully assigned for both diastereomers.
-
-
Data Analysis:
-
The chemical shift differences (Δδ = δS - δR) are calculated for corresponding protons in the two diastereomers.
-
Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. This spatial arrangement allows for the deduction of the absolute configuration of the original alcohol precursor, and by extension, the final (-)-α-Himachalene product.
-
By employing one or more of these robust analytical techniques, researchers can confidently confirm the absolute configuration of synthetic (-)-α-Himachalene as (1R,6S), ensuring the stereochemical integrity of the molecule for further scientific investigation and application.
cross-validation of (-)-alpha-Himachalene quantification methods
A Comparative Guide to the Cross-Validation of (-)-α-Himachalene Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of sesquiterpenes like (-)-α-Himachalene is critical for quality control, standardization, and pharmacological studies. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data and detailed methodologies to assist in method selection and cross-validation.
Introduction to (-)-α-Himachalene and its Analysis
(-)-α-Himachalene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, most notably cedar trees (Cedrus species).[1][2] Its presence and concentration are often of interest due to its potential biological activities, including antispasmodic and insecticidal properties.[1][2] Given its volatile nature, Gas Chromatography (GC) is a primary analytical choice. However, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when analyzing complex extracts containing both volatile and non-volatile compounds. Cross-validation of these methods is essential to ensure the reliability and consistency of quantitative results.
Quantitative Performance Comparison
The choice between GC-MS and HPLC for the quantification of (-)-α-Himachalene depends on several factors, including the sample matrix, the desired sensitivity, and the need for simultaneous analysis of other compounds.[3] GC-MS is generally considered the gold standard for volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[3]
Table 1: Typical Validation Parameters for GC-MS Quantification of Sesquiterpenes
| Parameter | Typical Performance | Reference |
| Linearity (R²) | ≥ 0.998 | [4][5] |
| Limit of Detection (LOD) | 0.05 µg/L | [6] |
| Limit of Quantification (LOQ) | 0.15 µg/L | [6] |
| Intra-day Precision (RSD%) | ≤ 12.03% | [4][5] |
| Inter-day Precision (RSD%) | ≤ 11.34% | [4][5] |
| Accuracy (Recovery %) | 80.23 – 115.41% | [4][5] |
Table 2: Typical Validation Parameters for HPLC-UV Quantification of Terpenoids and other Phytochemicals
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [7][8][9] |
| Limit of Detection (LOD) | 0.3 mg/kg | [7] |
| Limit of Quantification (LOQ) | 0.9 - 1.0 mg/kg | [7] |
| Precision (RSD%) | < 2.00% | |
| Accuracy (Recovery %) | 92.25 – 102.25% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of (-)-α-Himachalene using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of (-)-α-Himachalene in essential oils and plant extracts.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil or plant extract into a 10 mL volumetric flask.
-
Add a known concentration of an appropriate internal standard (e.g., n-tridecane or epi-eudesmol).[1][3]
-
Dilute to volume with a suitable solvent such as hexane or ethanol.[3]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
If necessary, centrifuge the sample to pellet any solid material.[3]
-
Transfer an aliquot to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.[1]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Ion Source Temperature: 230 °C.[10]
-
Mass Range: m/z 40-450.[13]
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of (-)-α-Himachalene (e.g., m/z 93, 161, 204).[6]
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of (-)-α-Himachalene with a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of (-)-α-Himachalene to the internal standard against the concentration.
-
Quantify (-)-α-Himachalene in the sample using the regression equation from the calibration curve.[1]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol can be adapted for the analysis of sesquiterpenes. Since many sesquiterpenes lack a strong chromophore for UV detection, derivatization may be necessary for improved sensitivity. However, for initial screening or in matrices where the concentration is high, direct analysis may be possible at low UV wavelengths.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the extract and dissolve it in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent or similar, equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).
-
Gradient Elution: A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as many terpenes exhibit some absorbance at lower UV wavelengths.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of (-)-α-Himachalene.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify (-)-α-Himachalene in the sample using the calibration curve.
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable and reliable results.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Signaling Pathway for Method Selection
The choice of analytical method is guided by the specific research question and sample characteristics.
Caption: Decision pathway for selecting an analytical method.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of (-)-α-Himachalene, each with its own strengths and weaknesses. GC-MS is generally the superior choice for the analysis of volatile sesquiterpenes due to its high resolution and sensitivity. HPLC is a viable alternative, especially when the simultaneous analysis of a wider range of compounds with varying volatilities is required. The cross-validation of these methods is a crucial step in ensuring the accuracy and reliability of analytical data in research and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrpub.org [hrpub.org]
- 13. ijzi.net [ijzi.net]
In Vivo Validation of (-)-α-Himachalene's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacological effects of (-)-α-Himachalene and its derivatives with other structurally related terpenes, supported by experimental data from preclinical studies. Due to the limited availability of direct in vivo studies on (-)-α-Himachalene, this guide incorporates data on its hydroxylated derivative, 2-himachelen-7-ol (7-HC), as a proxy to infer potential therapeutic activities. The guide also presents a comparative analysis with two other well-researched terpenes, α-pinene and β-caryophyllene, to provide a broader context for its potential efficacy.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory and anti-cancer effects of the selected compounds.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| 2-himachelen-7-ol (7-HC) | Formalin-induced paw edema in rats | 10, 25, 50, 100 mg/kg (intraperitoneal) | Significant inhibition of paw edema at all doses. 100 mg/kg showed comparable effects to Diclophenac (10 mg/kg) with 63.1% inhibition.[1] | [1] |
| α-Pinene | Carrageenan-induced peritonitis in mice | 200 and 400 mg/kg (oral) | Decreased the infiltration of peritoneal exudate leukocytes and polymorphonuclear leukocytes. | |
| β-Caryophyllene | Carrageenan-induced paw edema in mice | 5 and 10 mg/kg (oral) | Strongly reduced inflammatory response in wild-type mice, an effect not observed in CB2 deficient mice. | |
| β-Caryophyllene | Skin wound excision model in rats | Topical application | Increased levels of anti-inflammatory cytokine IL-10 and decreased levels of pro-inflammatory cytokines TNF-α, IFN-γ, IL-1β, and IL-6. |
Table 2: In Vivo Anti-cancer Activity
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| 2-himachelen-7-ol (7-HC) | DMBA/TPA-induced skin tumorigenesis in mice | 10, 25, 50 mg/kg (intraperitoneal) | At week 20, showed significant inhibition of papilloma volume, with the 25 and 50 mg/kg doses showing maximal inhibition (48-52%).[2] | [2] |
| α-Pinene | Human prostate cancer (PC-3) xenograft in nude mice | 200 mg/kg | Significantly suppressed xenograft tumor growth.[3] | [3] |
| α-Pinene | Adenocarcinoma gastric cell line (AGS) xenograft in nude mice | 200 mg/kg (every other day for 12 days) | Reduced tumor volume by 28.2% and tumor weight by 13.3% compared to the control group.[4] | [4] |
| β-Caryophyllene | Colorectal cancer (HCT-116) xenograft in nude mice | 100 and 200 mg/kg (oral, for 8 weeks) | Remarkable, dose-dependent reduction in tumor size.[5][6][7] | [5][6][7] |
| β-Caryophyllene with Cannabichromene (CBC) | Triple-negative breast cancer (MDA-MB-231) xenograft in nude mice | BCP: 100 mg/kg (intraperitoneal, thrice a week for two weeks) | The combination reduced tumor volume by 2-fold relative to individual treatments and 4-fold relative to the control.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This model is a standard method for evaluating acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Groups: Animals are randomly assigned to control (vehicle), positive control (e.g., Indomethacin or Dexamethasone), and test compound groups.
-
Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, at a specified time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each animal.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Cancer Xenograft Model for Anti-tumor Activity
This model is widely used to assess the efficacy of potential anti-cancer agents on human tumors grown in immunodeficient mice.
-
Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, HCT-116 for colorectal cancer) are cultured in appropriate media and conditions.
-
Animals: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable buffer and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, their volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = 0.5 × (length) × (width)^2.
-
Treatment: When tumors reach a specific size (e.g., 80–100 mm³), animals are randomly assigned to treatment groups and administered the test compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) according to the specified dosing regimen and route of administration.[8]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or if significant toxicity is observed. Tumor weight and volume are measured at the end of the study.
-
Analysis: The anti-tumor efficacy is often expressed as the percentage of tumor growth inhibition.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the pharmacological effects of sesquiterpenes and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway inhibited by sesquiterpenes.
Caption: Mechanisms of anti-cancer activity of sesquiterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumor promoting activity of 2-himachalen-7-ol in two-stage mouse skin carcinogenesis test [laur.lau.edu.lb:8443]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Battle of the Botanicals: (-)-alpha-Himachalene's Insect Repellent Efficacy Compared to Other Sesquiterpenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insect repellent activity of (-)-alpha-Himachalene against other structurally related sesquiterpenes. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel insect repellents.
The rising demand for effective and safe alternatives to synthetic insect repellents like DEET has intensified research into plant-derived compounds. Among these, sesquiterpenes, a class of 15-carbon isoprenoids, have shown significant promise. This guide focuses on this compound, a sesquiterpene found in the essential oils of cedar trees, and compares its repellent properties to other notable sesquiterpenes.
Quantitative Comparison of Repellent Activity
A comprehensive study by Paluch et al. (2009) provides valuable data on the spatial and contact repellency of twelve different sesquiterpenes against the yellow fever mosquito, Aedes aegypti. While this particular study did not include this compound, it offers a robust framework for comparison. To provide a comparative perspective, data from other studies on this compound and its isomers, often tested as major components of essential oils, are presented alongside the data from Paluch et al. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols.
The repellent activity is often quantified using metrics such as the Biting Deterrence Index (BDI), percentage repellency, and protection time. A higher BDI value (closer to 1) indicates a stronger biting deterrent effect, comparable to the positive control, DEET.
| Sesquiterpene | Chemical Structure | Biting Deterrence Index (BDI) vs. Aedes aegypti | Contact Repellency (%) | Spatial Repellency (%) | Source |
| This compound | Tricyclic | Data not available in direct comparative studies | Reported as a major component of repellent essential oils | Reported as a major component of repellent essential oils | [General literature on Cedrus oils] |
| β-Himachalene | Tricyclic | Data not available in direct comparative studies | Reported as a major component of repellent essential oils | Reported as a major component of repellent essential oils | [General literature on Cedrus oils] |
| (-)-β-Caryophyllene | Bicyclic | 0.54 | 45 | 30 | [1] |
| α-Humulene | Monocyclic | Data not available | 35 | 25 | Paluch et al., 2009 |
| Germacrene D | Monocyclic | Data not available | 55 | 40 | Paluch et al., 2009 |
| Valencene | Bicyclic | Data not available | 60 | 45 | Paluch et al., 2009 |
| (+)-Nootkatone | Bicyclic | Data not available | 75 | 60 | Paluch et al., 2009 |
| Elemol | Monocyclic | Data not available | 80 | 65 | Paluch et al., 2009 |
| α-Santalol | Bicyclic | Data not available | 70 | 55 | Paluch et al., 2009 |
| β-Santalol | Bicyclic | Data not available | 75 | 60 | Paluch et al., 2009 |
| Patchoulol | Tricyclic | Data not available | 85 | 70 | Paluch et al., 2009 |
| DEET (Positive Control) | - | ~1.0 | >95 | >95 | [1][2][3] |
Note: The data for this compound and β-Himachalene are qualitative, based on the known repellent properties of essential oils where they are major constituents. Direct quantitative comparisons with isolated compounds require further research. The data for other sesquiterpenes are adapted from Paluch et al., 2009, and represent repellency at a specific time point and concentration.
Experimental Protocols
The evaluation of insect repellent activity typically involves standardized laboratory bioassays. The following are detailed methodologies for two common assays:
In Vitro Biting Deterrence Assay (Klun and Debboun K&D Module)
This assay quantifies the biting deterrence of a compound by measuring the proportion of mosquitoes that are prevented from feeding through a treated membrane.
-
Apparatus: A six-well in vitro blood-feeding system (Klun and Debboun K&D module). Each well is filled with a blood meal and covered with a collagen membrane.
-
Test Substance Application: The test compound, dissolved in a suitable solvent (e.g., ethanol), is applied to a cloth patch covering the collagen membrane at a specific concentration (e.g., 25 nmol/cm²). A control patch is treated with the solvent only.
-
Mosquito Exposure: Cages containing a known number of host-seeking female mosquitoes (e.g., 50-100 Aedes aegypti) are placed over the wells.
-
Data Collection: After a defined exposure period (e.g., 3 minutes), the number of mosquitoes that have fed through the treated and control membranes is counted.
-
Calculation: The Biting Deterrence Index (BDI) is calculated using the formula: BDI = (C - T) / C, where C is the proportion of mosquitoes that fed through the control membrane and T is the proportion that fed through the treated membrane. A BDI of 1.0 indicates complete biting deterrence.
Contact and Spatial Repellency Bioassay
This assay differentiates between a compound's ability to repel insects upon direct contact versus its ability to repel them from a distance through volatile action.
-
Apparatus: A Y-tube olfactometer or a similar choice-test chamber. The apparatus consists of a central chamber from which two arms extend, creating a 'Y' shape.
-
Test Substance Application: A filter paper treated with the test compound is placed in one arm of the olfactometer, while a solvent-treated filter paper is placed in the other arm.
-
Mosquito Introduction: A cohort of mosquitoes is released into the central chamber.
-
Data Collection:
-
Spatial Repellency: The number of mosquitoes that move into the treated arm versus the control arm is recorded over a specific period. This measures the effect of the compound's vapor.
-
Contact Repellency: A treated surface is introduced into a cage of mosquitoes, and the number of landings and the duration of contact are observed and compared to an untreated surface.
-
-
Calculation: Percentage repellency is calculated as: [(Number in control arm - Number in treated arm) / Total number of mosquitoes] x 100.
Mandatory Visualizations
Caption: Experimental workflow for evaluating insect repellent activity.
Caption: Generalized insect olfactory signaling pathway for repellents.
Mechanism of Action: The Olfactory Pathway
Insect repellents primarily exert their effect by interfering with an insect's olfactory system. The current understanding of this process involves a series of steps:
-
Binding to Odorant Binding Proteins (OBPs): Volatile repellent molecules, such as sesquiterpenes, enter the sensilla on an insect's antennae and bind to Odorant Binding Proteins (OBPs) present in the sensillar lymph.
-
Transport to Receptors: OBPs transport the repellent molecules to the dendritic membrane of Olfactory Receptor Neurons (ORNs).
-
Receptor Activation: The repellent molecule binds to a specific Odorant Receptor (OR), which is part of a heterodimeric complex with a highly conserved co-receptor called Orco.
-
Signal Transduction: This binding event is thought to induce a conformational change in the OR-Orco complex, leading to the opening of an ion channel.
-
Neuronal Firing: The influx of cations through the channel depolarizes the neuron, generating an action potential.
-
Signal to the Brain: This electrical signal is transmitted to the antennal lobe of the insect's brain.
-
Aversive Behavior: The brain processes this information, leading to an aversive behavioral response, causing the insect to move away from the source of the repellent.
Conclusion
While direct comparative data for this compound is still emerging, the existing body of research on sesquiterpenes demonstrates their significant potential as insect repellents. The data presented here for a range of sesquiterpenes provides a valuable benchmark for the future evaluation of this compound and other novel repellent candidates. Understanding the structure-activity relationships and the underlying olfactory mechanisms will be crucial for the rational design and development of the next generation of effective and safe botanical insect repellents. Further studies employing standardized bioassays are necessary to definitively place the repellent activity of this compound within the broader context of other promising sesquiterpenes.
References
Validating the Anti-inflammatory Potential of (-)-α-Himachalene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of (-)-α-Himachalene and its derivatives with other alternatives, supported by available experimental data. This document summarizes quantitative findings, details experimental protocols, and visualizes key biological pathways and workflows to facilitate further investigation into this promising natural compound.
(-)-α-Himachalene, a sesquiterpene found in the essential oils of plants from the Cedrus genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory activity. While research is ongoing, preliminary studies on related compounds suggest a significant potential for mitigating inflammatory responses. This guide aims to consolidate the existing, albeit limited, data to provide a framework for future preclinical validation.
Comparative Analysis of Anti-inflammatory Efficacy
Direct comparative studies on (-)-α-Himachalene in established animal models of inflammation are not extensively available in the current literature. However, research on a closely related derivative, 2-himachelen-7-ol, provides valuable insights into the potential efficacy of the himachalene scaffold.
Table 1: Comparison of Anti-inflammatory Activity in the Formalin-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Change in Paw Thickness | % Inhibition of Edema |
| Control (DMSO) | - | 1.25 ± 0.112 | 0% |
| Diclofenac | 10 | 0.498 ± 0.067 | 60.2% |
| 2-himachelen-7-ol | 10 | 0.740 ± 0.051 | 40.9% |
| 2-himachelen-7-ol | 25 | 0.760 ± 0.123 | 39.3% |
| 2-himachelen-7-ol | 50 | 0.304 ± 0.075 | 75.7% |
| 2-himachelen-7-ol | 100 | 0.462 ± 0.121 | 63.1% |
Data extracted from a study on 2-himachelen-7-ol, a derivative of himachalene.[1][2]
Experimental Protocols
To facilitate the validation and comparison of (-)-α-Himachalene's anti-inflammatory effects, this section details the standard protocol for a widely used animal model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is a benchmark for screening potential anti-inflammatory drugs.[3][4][5][6]
Objective: To induce acute, localized inflammation and to quantify the anti-inflammatory effects of a test compound by measuring the reduction in paw swelling (edema).
Materials:
-
Male Wistar rats (180-220g)
-
(-)-α-Himachalene
-
Positive control: Indomethacin or Diclofenac sodium
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test groups (various doses of (-)-α-Himachalene)
-
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of sesquiterpenes like (-)-α-Himachalene are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The primary proposed mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs) on immune cells.[7][8][9][10] This activation triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9][10] These pathways lead to the transcription and release of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][12]
(-)-α-Himachalene and related compounds are thought to exert their anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of these inflammatory mediators.
Visualizing the Pathways and Processes
To provide a clearer understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Proposed mechanism of action for (-)-α-Himachalene.
Conclusion and Future Directions
The available data, primarily from a derivative, suggests that the himachalene chemical scaffold holds significant promise as a source of novel anti-inflammatory agents. The potent, dose-dependent inhibition of edema by 2-himachelen-7-ol, comparable to the standard drug diclofenac at higher doses, underscores the need for further investigation into (-)-α-Himachalene itself.
Future research should focus on:
-
Direct comparative studies: Evaluating the efficacy of isolated (-)-α-Himachalene in standardized animal models of acute and chronic inflammation against established anti-inflammatory drugs.
-
Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by (-)-α-Himachalene in vivo.
-
Pharmacokinetic and toxicological profiling: Establishing the safety and bioavailability of (-)-α-Himachalene to determine its therapeutic potential.
By systematically addressing these research gaps, the scientific community can fully validate the anti-inflammatory effects of (-)-α-Himachalene and pave the way for its potential development as a novel therapeutic agent.
References
- 1. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo [medsci.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the essential oil composition rich in (-)-alpha-Himachalene
This guide provides a comparative analysis of the chemical composition of essential oils known for their high content of (-)-α-Himachalene, a naturally occurring sesquiterpene. The primary focus is on essential oils derived from Cedrus deodara (Himalayan Cedarwood), Cedrus atlantica (Atlas Cedarwood), and Cupressus funebris (Chinese Weeping Cypress). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an overview of the biological activities associated with α-Himachalene.
Comparative Analysis of Essential Oil Composition
The chemical profile of essential oils can vary significantly based on factors such as the geographical origin of the plant, the specific part of the plant used for extraction (e.g., wood, needles), and the extraction method employed. The following table summarizes the quantitative composition of major constituents found in the essential oils of Cedrus deodara, Cedrus atlantica, and Cupressus funebris, with a particular focus on (-)-α-Himachalene and its isomers.
| Constituent | Cedrus deodara (%) | Cedrus atlantica (%) | Cupressus funebris (%) |
| (-)-α-Himachalene | 13.83 - 17.1 | 10.9 - 35.34 | Not typically a major component |
| β-Himachalene | 37.34 - 38.3 | 13.62 - 49.96 | Not typically a major component |
| γ-Himachalene | 12.00 | 11.0 - 12.6 | Not typically a major component |
| α-Cedrene | - | - | 9.3 - 16.9 |
| β-Cedrene | - | - | 5.7 |
| Cedrol | - | 10.32 | 7.6 - 24.0 |
| α-Atlantone | 4.53 | - | - |
| E, α-Atlantone | 10.63 | - | - |
| α-Pinene | - | up to 79.4 | 12.96 |
| δ-3-Carene | - | - | 10.05 |
| Naphthalene | - | - | 18.11 |
Note: The percentages represent a range reported in various studies and can be influenced by the factors mentioned above.
Biological Activities and Potential Applications of (-)-α-Himachalene
(-)-α-Himachalene and essential oils rich in this sesquiterpene have demonstrated a range of biological activities that are of interest to the pharmaceutical and drug development industries.
Antimicrobial and Antifungal Activity: Studies have indicated that α-Himachalene possesses antimicrobial properties, showing inhibitory effects against certain bacteria and fungi.[1] For instance, derivatives of himachalene have shown the potential to inhibit the growth of various microbial strains.[1]
Anti-inflammatory Effects: Research suggests that α-Himachalene may exhibit anti-inflammatory properties.[1] Essential oils containing α-Himachalene have been shown to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. Furthermore, there is evidence to suggest that it may modulate inflammatory signaling cascades by suppressing the activation of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
Insecticidal Properties: The essential oil of Cedrus deodara, rich in himachalenes, has been investigated for its insecticidal activity. Studies have shown its potential as a larvicidal agent against various insect pests, suggesting its application in the development of natural insecticides.[2]
Cytotoxic Activity: Some studies on himachalene derivatives have indicated potent cytotoxic activity against several human cancer cell lines, including those of the brain, colon, and ovaries. This suggests a potential for these compounds in anticancer drug discovery. Research has also pointed towards the inhibition of signaling pathways such as PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival.
Experimental Protocols
The following sections detail the common methodologies used for the extraction and analysis of essential oils rich in (-)-α-Himachalene.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. The following is a generalized protocol:
-
Plant Material Preparation: The wood or needles of the plant are collected and, if necessary, reduced in size to chips or a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used, which consists of a round-bottom flask, a condenser, and a collection vessel.
-
Distillation: The plant material is placed in the round-bottom flask and submerged in water. The flask is then heated to boiling. The resulting steam passes through the plant material, vaporizing the volatile essential oil components.
-
Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The liquid is collected in the collection vessel, where the less dense essential oil separates from the water, forming a distinct layer on top.
-
Separation and Drying: The essential oil layer is carefully separated from the aqueous layer (hydrosol). Anhydrous sodium sulfate is often added to the collected oil to remove any residual water. The pure essential oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.
Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of an essential oil.
-
Sample Preparation: A small, precise amount of the essential oil is diluted in a suitable solvent, such as hexane or ethanol. An internal standard may be added at this stage for more accurate quantification.
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column, often with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically employed for the separation of sesquiterpenes.
-
Injection: A small volume of the diluted sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Separation: The vaporized sample is carried through the capillary column by an inert carrier gas (e.g., helium). The different components of the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.
-
Detection and Identification: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound. The identification of the compounds is achieved by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is typically calculated from the peak area in the gas chromatogram.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of essential oils.
References
Comparative Analysis of (-)-α-Himachalene's Mechanism of Action
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported mechanisms of action of (-)-α-Himachalene against established therapeutic agents. While research suggests that (-)-α-Himachalene, a naturally occurring sesquiterpene, possesses a range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects, a comprehensive understanding of its precise molecular mechanisms is still emerging. This document summarizes the available experimental data for (-)-α-Himachalene and contrasts it with well-characterized alternative compounds, offering a framework for future research and drug development.
I. Anti-inflammatory and Cytotoxic Mechanisms of Action
Preliminary evidence suggests that the anti-inflammatory and cytotoxic effects of compounds related to (-)-α-Himachalene may involve the inhibition of the Cyclooxygenase-2 (COX-2) enzyme and the PI3K/AKT/mTOR signaling pathway. However, direct quantitative data for (-)-α-Himachalene's activity on these targets is limited in the current scientific literature. For a clear comparison, this section contrasts the known mechanisms of established inhibitors of these pathways.
Comparison with a COX-2 Inhibitor: Celecoxib
Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. The COX-2 enzyme is a key mediator of inflammation, and its selective inhibition is a therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | Target | Assay | IC50 |
| (-)-α-Himachalene | COX-2 | Not Reported | Data Not Available |
| Celecoxib | COX-2 | Colorimetric COX (ovine) inhibitor-screening assay | 0.49 µM[1] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.
1. Materials:
-
Purified human or ovine recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and either the diluted test compound or a vehicle control (DMSO).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Simultaneously, add the colorimetric substrate. The peroxidase component of COX-2 will oxidize the substrate, leading to a color change.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the absorbance of the oxidized TMPD at 590 nm using a microplate reader.[1]
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 enzyme by Celecoxib blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with a PI3K/AKT/mTOR Pathway Inhibitor: Wortmannin
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development.
| Compound | Target | Assay | IC50 |
| (-)-α-Himachalene | PI3K | Not Reported | Data Not Available |
| Wortmannin | PI3K | Cell-free kinase assay | 3 nM |
Experimental Protocol: In Vitro PI3K Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a compound against PI3K.
1. Materials:
-
Purified PI3K enzyme
-
Kinase buffer
-
ATP
-
PI(4,5)P2 (PIP2) substrate
-
Test compound (e.g., Wortmannin)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plate
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the PI3K enzyme, kinase buffer, and test compound or vehicle control to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely correlated with PI3K activity.
3. Data Analysis:
-
Calculate the percentage of PI3K inhibition for each concentration of the test compound.
-
Determine the IC50 value from a dose-response curve.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Wortmannin inhibits PI3K, a key upstream kinase in the PI3K/AKT/mTOR pathway, thereby blocking downstream signaling that promotes cell proliferation and survival.
II. Neurotransmitter Receptor Antagonism
Reports suggest that derivatives of himachalene may act as antagonists for several neurotransmitters, including acetylcholine, histamine, and serotonin. To provide a comparative context, this section details the binding affinities of established antagonists for these receptors. Direct experimental data for (-)-α-Himachalene is currently unavailable.
Comparison with Neurotransmitter Receptor Antagonists
| Compound | Target Receptor | Radioligand Binding Assay (Ki) |
| (-)-α-Himachalene | Acetylcholine, Histamine, Serotonin Receptors | Data Not Available |
| Atropine | Muscarinic Acetylcholine Receptors | ~1-10 nM (subtype dependent) |
| Diphenhydramine | Histamine H1 Receptor | 1.1 nM[2] |
| Ondansetron | Serotonin 5-HT3 Receptor | ~1-5 nM |
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound to a specific receptor.
1. Materials:
-
Cell membranes expressing the target receptor (e.g., from cell lines or tissue homogenates)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-QNB for muscarinic receptors)
-
Assay buffer
-
Test compound (unlabeled)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
In a multi-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition curve (percent specific binding vs. log of test compound concentration).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay to determine the binding affinity of a compound to a target receptor.
III. Antimicrobial Mechanism of Action
(-)-α-Himachalene has demonstrated antimicrobial activity, particularly against certain bacteria and fungi. The proposed mechanism often involves the disruption of microbial cell membranes due to the lipophilic nature of sesquiterpenes.
Comparison with a Broad-Spectrum Antibiotic: Ciprofloxacin
For comparative purposes, the antimicrobial activity of (-)-α-Himachalene is contrasted with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV.
| Organism | (-)-α-Himachalene (in essential oil) MIC | Ciprofloxacin MIC |
| Staphylococcus aureus | 0.0625 - 0.25% (v/v) | 0.25 - 1 µg/mL |
| Escherichia coli | 0.25% (v/v) | 0.008 - 0.03 µg/mL |
| Candida albicans | 0.5 - 4.0% (v/v) | Not Applicable |
Note: The MIC values for (-)-α-Himachalene are from an essential oil containing 14.43% of the compound, and therefore do not represent the activity of the pure substance.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
96-well microtiter plates
-
Incubator
2. Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well plate, prepare serial twofold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microorganism suspension. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.) Manetti Ex Carriere Essential Oil: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of (-)-alpha-Himachalene: A Comparative Guide to Reproducibility and Efficiency
For researchers and professionals in drug development, the reliable synthesis of complex natural products like (-)-alpha-Himachalene is paramount. This sesquiterpene, a constituent of cedarwood oil, has garnered interest for its potential biological activities. However, reproducing its synthesis can be a significant hurdle, with some established protocols proving to be low-yielding and inconsistent. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on their reproducibility, efficiency, and the key experimental details necessary for successful implementation.
Three primary strategies have emerged for the total synthesis of the himachalene core: the intermolecular Diels-Alder approach, the Robinson annulation strategy, and an enantiospecific synthesis commencing from the chiral pool starting material, (R)-carvone. Each of these routes presents a unique set of advantages and challenges that impact their overall reproducibility and practicality in a laboratory setting.
Comparative Analysis of Synthetic Protocols
To facilitate a clear comparison, the following table summarizes the key quantitative data for the three main synthetic approaches to the himachalene scaffold. It is important to note that the synthesis of the specific (-)-enantiomer often relies on the use of a chiral starting material or a chiral catalyst in one of the key steps.
| Parameter | Intermolecular Diels-Alder Approach | Robinson Annulation Approach | Enantiospecific Synthesis from (R)-Carvone |
| Starting Material | 4,4-dimethyl-2-cyclohexenone | Cycloheptanone derivative | (R)-carvone |
| Key Reactions | Intermolecular Diels-Alder, Krapcho decarboxylation | Robinson Annulation, Wittig reaction | Michael addition, Intramolecular aldol condensation, Wittig reaction |
| Number of Steps | ~11 steps | ~5-7 steps to core | ~10-12 steps |
| Overall Yield | Reported as ~21%[1] | Varies, can be low and inconsistent | Not explicitly stated in abstracts, but often multi-step syntheses have lower overall yields |
| Reproducibility | Moderate; sensitive to Diels-Alder reaction conditions | Known to have reproducibility issues, leading to the development of alternative routes[2] | Generally higher reproducibility due to stereocontrol from the starting material |
| Stereocontrol | Achieved through chiral auxiliaries or catalysts | Can be challenging, often yields racemic or diastereomeric mixtures | Excellent; chirality is carried over from the starting material |
In-Depth Look at Experimental Protocols
Intermolecular Diels-Alder Approach
This strategy constructs the bicyclo[5.4.0]undecane core of himachalene through a key intermolecular Diels-Alder reaction. A notable example is the synthesis of α- and β-himachalene reported by Piers et al.[1]
Key Experimental Steps:
-
Preparation of the Dienophile: The synthesis begins with the preparation of a suitable dienophile, often a substituted cyclohexenone derivative.
-
Diels-Alder Reaction: The dienophile is reacted with a diene, such as isoprene, to form the bicyclic core. This step is often the most critical for yield and stereoselectivity and can be influenced by Lewis acid catalysis.
-
Functional Group Manipulations: Subsequent steps involve functional group transformations to introduce the required methyl groups and the exocyclic methylene group. This often includes a Krapcho decarboxylation to remove an ester group used to activate the dienophile.
-
Final Steps: The synthesis is completed with reactions such as a Wittig olefination to install the exocyclic double bond.
Challenges to reproducibility in this approach often stem from the Diels-Alder reaction, where achieving high stereoselectivity and yield can be sensitive to the catalyst, solvent, and temperature.
Robinson Annulation Approach
The Robinson annulation is a classic method for forming a six-membered ring onto an existing ketone. In the context of himachalene synthesis, it is used to construct the second ring of the bicyclic system.
Key Experimental Steps:
-
Preparation of the Cycloheptanone Precursor: The synthesis typically starts with a substituted cycloheptanone.
-
Michael Addition: The cycloheptanone is reacted with methyl vinyl ketone in a Michael addition to form a 1,5-diketone.
-
Intramolecular Aldol Condensation: The resulting diketone undergoes an intramolecular aldol condensation to form the bicyclic core.
-
Further Modifications: Similar to the Diels-Alder approach, subsequent steps are required to achieve the final structure of this compound, including the introduction of the exocyclic methylene group.
The primary challenge with this route is often the control of regioselectivity and stereoselectivity during the annulation, which can lead to mixtures of products and lower overall yields, impacting reproducibility.[2]
Enantiospecific Synthesis from (R)-Carvone
This approach leverages the inherent chirality of (R)-carvone, a readily available natural product, to produce enantiomerically pure (+)-trans-α-himachalene. A similar strategy using the opposite enantiomer of a suitable starting material could theoretically yield this compound.
Key Experimental Steps:
-
Conjugate Addition: The synthesis often begins with a conjugate addition to the enone system of (R)-carvone to introduce a side chain.
-
Ring Expansion/Formation: A series of reactions are then employed to construct the seven-membered ring fused to the original six-membered ring.
-
Intramolecular Cyclization: An intramolecular reaction, such as an aldol condensation or a Michael addition, is used to form the bicyclic core.
-
Final Transformations: The final steps involve adjustments to the oxidation state and the introduction of the exocyclic methylene group, often via a Wittig reaction.
The use of a chiral starting material provides excellent control over the stereochemistry of the final product, generally leading to higher reproducibility compared to methods that rely on stereoselective reactions on achiral substrates.
Experimental Workflow and Logic
The synthesis of this compound, regardless of the specific protocol, generally follows a logical progression from simpler starting materials to the complex bicyclic core, followed by final functionalization. This workflow can be visualized as follows:
Caption: Generalized workflow for this compound synthesis.
Conclusion
The synthesis of this compound presents a notable challenge in organic chemistry, with reproducibility being a key concern for established protocols. The enantiospecific synthesis from a chiral precursor like carvone generally offers the most reliable route in terms of stereocontrol, which is often a major source of irreproducibility. While the intermolecular Diels-Alder approach has been reported with a respectable overall yield, its key cycloaddition step can be sensitive to reaction conditions. The Robinson annulation strategy , although a classic and powerful tool, has been noted for its potential for low yields and inconsistency in the context of himachalene synthesis.
For researchers and drug development professionals, a careful evaluation of these synthetic routes is crucial. The choice of protocol will depend on the desired stereochemical purity, the scalability of the synthesis, and the tolerance for optimization of challenging reaction steps. The development of more robust and reproducible methods remains an active area of research, aiming to provide more reliable access to this and other complex natural products.
References
Benchmarking (-)-α-Himachalene: A Comparative Analysis of its Biological Activities Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (-)-α-Himachalene against established standards in antimicrobial, anti-inflammatory, and cytotoxic applications. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development.
Antimicrobial Activity
(-)-α-Himachalene has demonstrated notable antimicrobial properties. To contextualize its efficacy, its activity is compared against standard antibiotics and antifungals.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| (-)-α-Himachalene derivative (ar-himachalene) | 375 µg/mL[1] | >3000 µg/mL[1] | - |
| Gentamicin (Standard Antibiotic) | 0.25 - 0.5 µg/mL[2] | 6 - 30 µg/mL[3] | - |
| Amphotericin B (Standard Antifungal) | - | - | 0.125 - 1 µg/mL[4][5] |
Note: The provided MIC for the (-)-α-Himachalene derivative (ar-himachalene) is against Bacillus subtilis. Direct MIC values for (-)-α-Himachalene against the specified strains were not available in the searched literature. The activity of derivatives may not be directly representative of the parent compound.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The Broth Microdilution Method is a standardized assay to determine the MIC of a compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., (-)-α-Himachalene)
-
Standard antimicrobial agent (e.g., Gentamicin, Amphotericin B)
-
Microorganism cultures (S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: The test compound and standard are serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining MIC using the broth microdilution method.
Anti-inflammatory Activity
(-)-α-Himachalene has been reported to possess anti-inflammatory properties, primarily through the inhibition of the lipoxygenase (LOX) enzyme, which is involved in the biosynthesis of inflammatory mediators called leukotrienes.[6]
Data Presentation: Lipoxygenase Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below compares the reported lipoxygenase inhibitory activity of plant extracts containing α-himachalene with the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. It is important to note that indomethacin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, though it can also affect lipoxygenase pathways.
| Compound | Lipoxygenase IC50 |
| Plant Extract containing α-Himachalene | 277.30 µg/mL (methanolic extract of Gaultheria trichophylla)[7] |
| Indomethacin (Standard NSAID) | ~5.5 nM (for IL-1α-induced PGE2 release, primarily COX-mediated)[8] |
Note: The provided IC50 value for the plant extract represents the activity of a complex mixture. The IC50 for indomethacin is primarily related to its COX inhibitory activity, as direct and comparable LOX inhibition data was not found in the search results. A direct comparison of purified (-)-α-Himachalene and a standard LOX inhibitor is needed for a more accurate assessment.
Experimental Protocol: Lipoxygenase Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.
Objective: To determine the IC50 value of a test compound against a lipoxygenase enzyme.
Materials:
-
Test compound (e.g., (-)-α-Himachalene)
-
Standard inhibitor (e.g., Quercetin, Nordihydroguaiaretic acid - NDGA)
-
Lipoxygenase enzyme (e.g., from soybean)
-
Substrate (e.g., Linoleic acid or Arachidonic acid)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The test compound at various concentrations is pre-incubated with the lipoxygenase enzyme solution in a buffer.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., linoleic acid).
-
Measurement: The formation of hydroperoxides, the product of the lipoxygenase reaction, is measured by monitoring the increase in absorbance at a specific wavelength (typically 234 nm) over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Diagram: Lipoxygenase-Mediated Inflammatory Pathway
Caption: Inhibition of the lipoxygenase pathway by (-)-α-Himachalene.
Cytotoxic Activity
Derivatives of himachalene have shown promising cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology. The proposed mechanism involves the inhibition of key signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation.[6]
Data Presentation: Cytotoxicity (IC50)
The cytotoxic effect of a compound is often quantified by its IC50 value, the concentration required to inhibit the growth of 50% of a cell population. The following table presents the IC50 values for the standard chemotherapeutic drug, Doxorubicin, against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT116) cell lines. Currently, specific and direct comparative IC50 data for (-)-α-Himachalene against these cell lines are not available in the reviewed literature.
| Compound | MCF-7 (Breast Cancer) IC50 | HCT116 (Colon Cancer) IC50 |
| (-)-α-Himachalene | Data not available | Data not available |
| Doxorubicin (Standard) | 1.1 - 4 µM[9] | 1.9 - 2.6 µM[10][11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 of a test compound on cancer cell lines.
Materials:
-
Test compound (e.g., (-)-α-Himachalene)
-
Standard cytotoxic drug (e.g., Doxorubicin)
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and the standard drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
(-)-α-Himachalene and its derivatives exhibit promising antimicrobial, anti-inflammatory, and cytotoxic properties. However, this comparative guide highlights the need for further research to establish direct, quantitative comparisons of purified (-)-α-Himachalene against industry-standard compounds. The provided protocols offer a framework for conducting such benchmark studies, which are essential for elucidating the full therapeutic potential of this natural compound. Future investigations should focus on determining the specific MIC and IC50 values of (-)-α-Himachalene to enable a more definitive assessment of its activity relative to known standards.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 4. jidc.org [jidc.org]
- 5. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Himachalene|Research Grade [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-alpha-Himachalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of (-)-alpha-Himachalene, a bicyclic sesquiterpene commonly found in the essential oils of various plants. Adherence to these procedures is critical due to the compound's potential hazards.
Hazard and Safety Data Summary
This compound is classified as a flammable liquid and vapor that can cause skin irritation and may lead to an allergic skin reaction. It is particularly hazardous if swallowed, as it may be fatal if it enters the airways. Furthermore, it poses a significant environmental threat, being very toxic to aquatic life with long-lasting effects. All personnel handling this substance must be thoroughly familiar with its safety data sheet (SDS) and take all necessary precautions.
| Hazard Classification | GHS Precautionary Statement | Key Safety Measures |
| Flammable Liquid and Vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Use non-sparking tools and explosion-proof equipment.[1] |
| Aspiration Hazard | P301+P310+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2] | Never give anything by mouth to an unconscious person.[1] |
| Skin Irritation/Sensitization | P261, P280: Avoid breathing mist or vapors. Wear protective gloves. | Wear chemical-impermeable gloves and flame-retardant antistatic protective clothing.[1] |
| Aquatic Toxicity | P273: Avoid release to the environment. | Prevent spillage from entering drains or waterways. Collect spillage.[1] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be suitable for flammable liquids and clearly marked with "Hazardous Waste," "Flammable," and the chemical name.
-
Do not mix with other incompatible waste streams.
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[1]
-
Use spark-proof tools for cleanup.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container.
4. Final Disposal:
-
Dispose of the waste container through an approved waste disposal plant.
-
All disposal activities must be in strict accordance with all applicable federal, state, and local environmental regulations.[3]
-
Do not dispose of this compound down the drain or in general trash.
5. Decontamination:
-
Thoroughly decontaminate all equipment and the work area that came into contact with this compound using an appropriate solvent, followed by soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (-)-alpha-Himachalene
Hazard Assessment and Personal Protective Equipment (PPE)
(-)-alpha-Himachalene is a sesquiterpene hydrocarbon. Based on data from similar compounds, it should be handled as a potential skin and eye irritant. Inhalation of vapors should also be avoided. A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from potential splashes. |
| Skin Protection | Nitrile gloves (double-gloving recommended). A disposable, fluid-resistant lab coat. | Prevents direct skin contact with the potentially irritating substance.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if exposure limits are exceeded. | Minimizes inhalation of potentially harmful vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Primary Containment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.
2. Procedural Guidance:
-
Weighing and Transferring:
-
Perform all weighing and transferring operations within the chemical fume hood.
-
Use dedicated and clearly labeled weighing vessels.
-
After each use, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol).
-
-
Dissolving:
-
When dissolving, slowly add the solvent to the vessel containing this compound to prevent splashing.
-
Securely cap the vessel before any agitation, such as vortexing or sonicating.
-
-
General Handling:
-
Avoid the formation of aerosols.
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.
-
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, and collect it into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent.[1]
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous chemical waste.
1. Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.
-
Once properly decontaminated, remove or deface the label on the container before disposal.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
